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  • Product: 2-cyclohexylpropan-1-amine hydrochloride
  • CAS: 879656-44-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Cyclohexylpropan-1-amine Hydrochloride

[1] Executive Summary 2-Cyclohexylpropan-1-amine hydrochloride (CAS: 879656-44-7 ) is a specialized aliphatic amine building block used primarily in medicinal chemistry and organic synthesis.[1][2][3][4] Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Cyclohexylpropan-1-amine hydrochloride (CAS: 879656-44-7 ) is a specialized aliphatic amine building block used primarily in medicinal chemistry and organic synthesis.[1][2][3][4] Structurally, it represents the saturated analog of


-methylphenethylamine , featuring a cyclohexane ring in place of the aromatic phenyl group.[1] This saturation alters the compound's lipophilicity, metabolic stability, and receptor binding profile, making it a critical scaffold for exploring Structure-Activity Relationships (SAR) in neurochemistry and cardiovascular drug discovery.[1]

This guide provides a comprehensive technical overview of the compound, detailing its physicochemical properties, validated synthesis protocols via catalytic hydrogenation, and its application as a pharmacophore in drug development.

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10]

The compound is characterized by a propyl chain substituted at the second carbon with a cyclohexyl group and terminating in a primary amine. The hydrochloride salt form is preferred for stability and water solubility.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name 2-Cyclohexylpropan-1-amine hydrochloride
CAS Number (Salt) 879656-44-7
CAS Number (Free Base) 103254-49-5
Synonyms

-Cyclohexylpropylamine HCl; 2-Cyclohexyl-1-propanamine HCl
Molecular Formula C

H

N

HCl
Molecular Weight 177.72 g/mol (Salt); 141.26 g/mol (Base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
SMILES CC(CN)C1CCCCC1.Cl
InChI Key CDIYOXVOAKRWQT-UHFFFAOYSA-N (Free Base)

Synthesis & Manufacturing Methodologies

The most robust and scalable route to 2-cyclohexylpropan-1-amine hydrochloride is the catalytic hydrogenation of its aromatic precursor, 2-phenylpropan-1-amine (


-methylphenethylamine).[1] This method ensures high yield and retention of the carbon skeleton while saturating the aromatic ring.
Synthesis Workflow (Catalytic Hydrogenation)

Reaction Principle: The aromatic ring of 2-phenylpropan-1-amine is reduced using a heterogeneous catalyst (Platinum or Rhodium) under high-pressure hydrogen.[1] The reaction is typically conducted in acidic media to prevent catalyst poisoning by the free amine and to yield the hydrochloride salt directly.

Reagents:

  • Precursor: 2-Phenylpropan-1-amine (CAS 582-22-9).[1]

  • Solvent: Water or Ethanol/Water mixture.

  • Acid: Concentrated Hydrochloric Acid (HCl).[5]

  • Catalyst: Platinum Oxide (PtO

    
    , Adams' catalyst) or 5% Rhodium on Carbon (Rh/C).
    
  • Gas: Hydrogen (H

    
    ).[6]
    

Protocol:

  • Salt Formation: Dissolve 2-phenylpropan-1-amine (1.0 equiv) in water.[1] Slowly add concentrated HCl (1.1 equiv) to generate the hydrochloride salt in situ. The pH should be acidic (< 3).

  • Hydrogenation: Transfer the solution to a high-pressure autoclave (Parr reactor). Add the catalyst (PtO

    
    , 1-2 mol% loading).[1]
    
  • Reaction: Pressurize the vessel with H

    
     to 50–100 psi (3.5–7 bar). Heat to 50–60°C. Agitate vigorously for 6–12 hours until hydrogen uptake ceases.
    
  • Workup: Cool the reactor and vent H

    
    . Filter the mixture through a Celite pad to remove the catalyst.[7]
    
  • Isolation: Concentrate the aqueous filtrate under reduced pressure (rotary evaporator) to obtain a white solid.

  • Purification: Recrystallize from ethanol/diethyl ether if necessary to achieve >98% purity.

Synthesis Pathway Diagram[1]

SynthesisPath Precursor 2-Phenylpropan-1-amine (Aromatic Precursor) Step1 Acidification (HCl, H2O) Precursor->Step1 Intermediate Amine HCl Salt (In Situ) Step1->Intermediate Step2 Hydrogenation (H2, PtO2, 60°C, 50 psi) Intermediate->Step2 Product 2-Cyclohexylpropan-1-amine HCl (Saturated Product) Step2->Product Ring Saturation

Caption: Catalytic hydrogenation pathway converting the aromatic precursor to the target cyclohexyl amine salt.

Pharmacological & Research Applications[1]

2-Cyclohexylpropan-1-amine hydrochloride serves as a vital tool in "scaffold hopping"—a medicinal chemistry strategy where aromatic rings are replaced with saturated systems to improve physicochemical properties.[1]

Structural Analog Analysis
  • Propylhexedrine Analog: It is a structural isomer of propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine).[1] While propylhexedrine is a central nervous system stimulant, 2-cyclohexylpropan-1-amine lacks the

    
    -methyl group on the carbon adjacent to the amine (it is a 
    
    
    
    -substituted primary amine), which significantly alters its monoamine transporter binding affinity.[1]
  • Sigma Receptor Ligands: Cyclohexyl-alkylamines are frequent pharmacophores in Sigma-1 (

    
    ) receptor ligands, investigated for neuroprotective and antidepressant effects.[1]
    
  • Steric Probe: The cyclohexyl group provides a bulky, lipophilic moiety that is non-planar (chair conformation), contrasting with the planar phenyl group. This is used to probe the size and shape of hydrophobic pockets in enzyme active sites.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Target 2-Cyclohexylpropan-1-amine HCl ChairConf Cyclohexyl Ring (Non-planar, Lipophilic) Target->ChairConf PrimaryAmine Primary Amine (H-Bond Donor) Target->PrimaryAmine BetaSub Beta-Substitution ( steric bulk) Target->BetaSub MetabStab Increased Metabolic Stability (No aromatic hydroxylation) ChairConf->MetabStab ReceptorSel Altered Receptor Selectivity (Sigma vs. Dopamine) ChairConf->ReceptorSel BBB Blood-Brain Barrier Penetration ChairConf->BBB BetaSub->ReceptorSel

Caption: SAR impact of the cyclohexyl substitution on pharmacological parameters.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are expected:

  • 1H NMR (DMSO-d6):

    • 
       ~8.0 ppm (br s, 3H, NH
      
      
      
      ).
    • 
       ~2.7-2.9 ppm (m, 2H, -CH
      
      
      
      -N).[1]
    • 
       ~0.8-1.8 ppm (m, 14H, Cyclohexyl protons + propyl CH/CH
      
      
      
      ).[1]
    • Note: The absence of aromatic protons (7.0–7.5 ppm) confirms complete hydrogenation.

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at m/z 142.15.
      
  • IR Spectroscopy:

    • Broad band at 2800–3000 cm

      
       (Amine salt N-H stretch).[1]
      
    • Absence of aromatic C=C stretches at 1500–1600 cm

      
      .[1]
      

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store in a desiccator at room temperature (2-8°C preferred for long term).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Stability: Stable under normal conditions. Incompatible with strong oxidizing agents.

References

  • Sigma-Aldrich. 2-Cyclohexylpropan-1-amine Product Page. Accessed 2026. Link

  • PubChem. Compound Summary for CID 12878584: (2R)-1-cyclohexylpropan-2-amine (Isomer Reference). National Library of Medicine. Link[1]

  • Bidepharm. 2-Cyclohexylpropan-1-amine hydrochloride (CAS 879656-44-7).[1][2][3][8] Link

  • Google Patents. Hydrogenation of phenylprimary amines to cyclohexyl amines (US3520928A). Link

  • ChemicalBook. 2-Phenylpropan-1-amine hydrochloride synthesis (Precursor Protocol). Link

Sources

Exploratory

Comprehensive Analytical and Physicochemical Profiling of 2-Cyclohexylpropan-1-amine Hydrochloride

As a Senior Application Scientist, I approach the characterization of molecular building blocks not merely as an exercise in data collection, but as the foundation of downstream synthetic integrity. In drug discovery, al...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of molecular building blocks not merely as an exercise in data collection, but as the foundation of downstream synthetic integrity. In drug discovery, aliphatic amines like 2-cyclohexylpropan-1-amine are highly valued for introducing lipophilic, sterically demanding moieties into pharmacophores—often to enhance blood-brain barrier (BBB) penetration or to occupy hydrophobic pockets in G-protein-coupled receptors (GPCRs).

However, utilizing the free base form of such aliphatic amines introduces significant experimental variability due to their propensity for volatilization and rapid degradation via atmospheric oxidation. Therefore, standardizing workflows around the stable hydrochloride salt is critical. This whitepaper provides an in-depth technical guide to the molecular weight validation, physicochemical profiling, and synthetic utility of 2-cyclohexylpropan-1-amine hydrochloride .

Structural and Physicochemical Properties

The structural identity of 2-cyclohexylpropan-1-amine consists of a propan-1-amine chain substituted at the C2 position with a cyclohexane ring (SMILES: CC(CN)C1CCCCC1[1]). To ensure stoichiometric precision during high-throughput synthesis, the compound is universally handled as its hydrochloride salt (


).

Table 1 summarizes the core physicochemical parameters required for accurate molar calculations and analytical tracking.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 2-Cyclohexylpropan-1-amine hydrochloride
CAS Registry Number 879656-44-7 (Salt)[2], 103254-49-5 (Free Base)[3]
Molecular Formula

(Salt),

(Free Base)
Average Molecular Weight 177.72 g/mol [2]
Monoisotopic Mass (Free Base) 141.15175 Da[1]
Physical State Crystalline Solid

High-Resolution Mass Spectrometry (HRMS) Profiling

Accurate molecular weight determination is the first gateway of quality control. For aliphatic amines, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) utilizing positive Electrospray Ionization (ESI+) is the gold standard .

Table 2 outlines the predicted ESI+ adducts based on the exact monoisotopic mass.

Table 2: Predicted MS Adducts (ESI+ Mode)

AdductFormulaTheoretical m/z
[M+H]+

142.15903[1]
[M+Na]+

164.14097[1]
[M+NH4]+

159.18557[1]
Protocol 1: Self-Validating LC-HRMS Molecular Weight Determination

To guarantee that the observed mass is an absolute reflection of the analyte and not an artifact, the following self-validating protocol must be employed:

  • System Initialization & Blanking: Inject a solvent blank (50:50 Methanol:Water) through the LC-MS system.

    • Causality: This establishes a baseline, ensuring that the target m/z 142.1590 signal is entirely derived from the sample and not from column carryover.

  • Sample Preparation: Dissolve 1.0 mg of 2-cyclohexylpropan-1-amine HCl in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH well below the amine's

      
       (
      
      
      
      ), acting as a proton donor to shift the equilibrium entirely to the protonated state. Methanol provides optimal desolvation efficiency in the ESI source for aliphatic chains.
  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm) using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Data Acquisition: Operate the Q-TOF in ESI+ mode. Extract the ion chromatogram (EIC) for m/z 142.1590 (± 5 ppm).

  • Isotopic Validation: Compare the empirical M+1 and M+2 isotopic distribution against the theoretical in silico pattern for

    
    .
    

Workflow Amine 2-Cyclohexylpropan-1-amine HCl MW: 177.72 g/mol Prep Sample Preparation (0.1% FA in MeOH/H2O) Amine->Prep Dissolution LCMS High-Resolution LC-MS (ESI+ Mode) Prep->LCMS Injection Data Data Acquisition Extract m/z 142.1590 LCMS->Data Ionization Validation Isotopic Pattern Matching (Self-Validating Step) Data->Validation Analysis Result Confirmed Molecular Weight & Structural Integrity Validation->Result Verification

LC-HRMS workflow for molecular weight validation of 2-cyclohexylpropan-1-amine HCl.

Structural Elucidation via NMR Spectroscopy

While HRMS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity.

Protocol 2: NMR Structural Validation
  • Sample Preparation: Dissolve 15 mg of 2-cyclohexylpropan-1-amine HCl in 0.6 mL of deuterated dimethyl sulfoxide (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: While

      
       is a standard NMR solvent, the hydrochloride salt exhibits superior solubility in polar aprotic solvents like 
      
      
      
      . Furthermore,
      
      
      prevents the rapid exchange of the amine protons, allowing the
      
      
      group to be observed as a distinct, broad singlet downfield (typically 7.5–8.5 ppm), directly confirming the salt form.
  • Acquisition: Acquire

    
     (400 MHz) and 
    
    
    
    (100 MHz) spectra at 298 K.
  • Self-Validating Calibration: Reference the spectra against the internal TMS peak (0.00 ppm) and the residual solvent peak (

    
     quintet at 2.50 ppm for 
    
    
    
    ). This dual-reference system ensures that chemical shift assignments are absolute and unaffected by matrix effects.

Synthetic Utility in Drug Development

In medicinal chemistry, 2-cyclohexylpropan-1-amine is frequently utilized as a nucleophile in amide coupling reactions to generate lipophilic drug candidates .

Protocol 3: Amide Coupling Workflow
  • Freebasing: Suspend 2-cyclohexylpropan-1-amine HCl (1.0 eq, 177.72 mg, 1.0 mmol) in 5 mL Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol).

    • Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine in situ. DIPEA is explicitly selected over Triethylamine (TEA) because its increased steric hindrance prevents it from acting as a competing nucleophile against the activated ester.

  • Activation: In a separate vial, activate the target carboxylic acid (1.0 eq, 1.0 mmol) using HATU (1.1 eq, 1.1 mmol) in 5 mL DMF for 10 minutes.

  • Coupling: Transfer the activated acid to the amine solution. Stir at room temperature for 2 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine and DIPEA) and saturated

    
    . Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.

Synthesis Salt Amine HCl Salt (Stable Precursor) Base DIPEA Addition (Freebasing) Salt->Base Neutralization Amide Target Amide (Drug Candidate) Base->Amide Nucleophilic Attack Acid R-COOH + HATU (Activation) Acid->Amide Activated Ester

Amide coupling workflow utilizing 2-cyclohexylpropan-1-amine.

References

  • PubChemLite. "2-cyclohexylpropan-1-amine hydrochloride (C9H19N)". Source: uni.lu. URL: [Link]

  • National Center for Biotechnology Information. "(2S)-2-cyclohexylpropan-1-amine | C9H19N | CID 28292729". Source: nih.gov. URL: [Link]

  • Holčapek, M., et al. "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Source: Journal of Chromatography A. URL: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Source: Tetrahedron. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to beta-Methylcyclohexaneethanamine Hydrochloride

This guide provides a comprehensive technical overview of beta-methylcyclohexaneethanamine hydrochloride, a compound of interest to researchers, scientists, and professionals in drug development. This document elucidates...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of beta-methylcyclohexaneethanamine hydrochloride, a compound of interest to researchers, scientists, and professionals in drug development. This document elucidates the compound's chemical identity, properties, synthesis, and analytical methodologies, grounding all information in authoritative scientific sources.

Executive Summary

beta-Methylcyclohexaneethanamine hydrochloride, systematically known as 1-cyclohexylpropan-2-amine hydrochloride, is a primary amine featuring a cyclohexane ring linked to a propane backbone with a methyl group at the beta position relative to the cyclohexane moiety. Its structural similarity to phenylisopropylamines, such as amphetamine, has led to its investigation as a potential stimulant and its use in analytical and pharmacological research. This guide offers a detailed exploration of its chemical characteristics, synthesis pathways, and analytical procedures to support advanced research and development activities.

Chemical Identity and Nomenclature

The nomenclature of this compound can be varied, leading to potential ambiguity. This section clarifies its identity through systematic naming, common synonyms, and chemical identifiers.

The most accurate and systematic IUPAC name for the free base is 1-cyclohexylpropan-2-amine .[1][2] The hydrochloride salt is therefore 1-cyclohexylpropan-2-amine hydrochloride . The term "beta-methylcyclohexaneethanamine" is a descriptive but less formal name.

A variety of synonyms are used in literature and commercial listings, which include:

  • Perhydroamphetamine[1][3]

  • 2-Cyclohexyl-1-methylethylamine[1][3][4]

  • (±)-2-Amino-1-cyclohexylpropane[1][3]

  • α-Methylcyclohexaneethanamine[1]

  • Norpropylhexedrine[1]

The compound exists as a racemate and as individual enantiomers, (S)-1-cyclohexylpropan-2-amine and (R)-1-cyclohexylpropan-2-amine.[3][4][5]

Chemical Identifiers
IdentifierValueSource
CAS Number (Racemic Free Base) 54704-34-6[1][3]
CAS Number (Hydrochloride Salt) 5471-54-5[6]
PubChem CID (Racemic Free Base) 115665[1]
Molecular Formula (Free Base) C9H19N[1][3]
Molecular Weight (Free Base) 141.25 g/mol [1][3]
Molecular Formula (HCl Salt) C9H20ClN
Molecular Weight (HCl Salt) 177.72 g/mol [7]

Physicochemical and Toxicological Properties

Understanding the physicochemical and toxicological properties of beta-methylcyclohexaneethanamine hydrochloride is crucial for its handling, formulation, and assessment of its biological activity.

Physical Properties

The free base, 1-cyclohexylpropan-2-amine, is a flammable liquid.[1][4] The hydrochloride salt is typically a solid, though specific properties like melting point and solubility are not widely published and should be determined empirically.

Chemical Properties

The presence of a primary amine group makes it basic and allows for the formation of the hydrochloride salt upon reaction with hydrochloric acid. The pKa of the conjugate acid has been reported, which is a critical parameter for understanding its ionization state at physiological pH.

Toxicological Profile

The free base is classified as a corrosive and irritant, causing severe skin burns and eye damage.[1][4] It is also harmful if swallowed.[1][4] Due to its corrosive nature, appropriate personal protective equipment should be used during handling.[8][9] The toxicological properties of the hydrochloride salt have not been thoroughly investigated, and it should be handled with care.[8]

Synthesis and Manufacturing

The primary route for the synthesis of 1-cyclohexylpropan-2-amine is through the reductive amination of 1-cyclohexylpropan-2-one. This section details a representative experimental protocol.

Synthesis of 1-Cyclohexylpropan-2-ol (Intermediate)

A common precursor for the amine is the corresponding alcohol, 1-cyclohexylpropan-2-ol, which can be synthesized by the reduction of 1-cyclohexylpropan-2-one.[10]

Experimental Protocol: Reduction of 1-Cyclohexylpropan-2-one [10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-cyclohexylpropan-2-one in methanol. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride in small portions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of 1M HCl until the cessation of gas evolution. Remove the methanol under reduced pressure.

  • Extraction: Add deionized water to the residue and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent to yield crude 1-cyclohexylpropan-2-ol. Further purification can be achieved by distillation or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Cyclohexylpropan-2-ol ketone 1-Cyclohexylpropan-2-one reduction Reduction at 0-5 °C ketone->reduction reducing_agent Sodium Borohydride in Methanol reducing_agent->reduction workup Acidic Workup & Extraction reduction->workup purification Distillation or Chromatography workup->purification alcohol 1-Cyclohexylpropan-2-ol purification->alcohol

Synthesis of the alcohol intermediate.

Conversion to 1-Cyclohexylpropan-2-amine and Salt Formation

The alcohol can be converted to the amine through various methods, such as conversion to an alkyl halide followed by reaction with ammonia, or through a Ritter reaction followed by hydrolysis. A more direct approach from the ketone is reductive amination.

Experimental Protocol: Reductive Amination of 1-Cyclohexylpropan-2-one

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-cyclohexylpropan-2-one and a source of ammonia (e.g., ammonium acetate or ammonia in methanol) in a protic solvent like methanol.

  • Formation of Imine: Stir the mixture to allow for the formation of the corresponding imine intermediate.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, in portions. Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Raney nickel or palladium on carbon) can be employed.

  • Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS until the imine intermediate is consumed.

  • Workup and Purification: After completion, the reaction is worked up by quenching the remaining reducing agent, removing the solvent, and performing an acid-base extraction to isolate the amine. The crude amine is then purified by distillation.

  • Hydrochloride Salt Formation: Dissolve the purified 1-cyclohexylpropan-2-amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Reductive_Amination_Workflow cluster_amination Reductive Amination and Salt Formation ketone 1-Cyclohexylpropan-2-one reductive_amination Reductive Amination ketone->reductive_amination ammonia Ammonia Source ammonia->reductive_amination amine_free_base 1-Cyclohexylpropan-2-amine (Free Base) reductive_amination->amine_free_base salt_formation Salt Formation amine_free_base->salt_formation hcl Hydrochloric Acid hcl->salt_formation hcl_salt 1-Cyclohexylpropan-2-amine HCl salt_formation->hcl_salt

From ketone to hydrochloride salt.

Applications in Research and Development

The structural analogy to known psychoactive compounds makes beta-methylcyclohexaneethanamine a subject of interest in medicinal chemistry and pharmacology.

  • Pharmacological Research: Its potential as a central nervous system stimulant is an area of investigation. The synonym "Perhydroamphetamine" suggests that it is the saturated analog of amphetamine, where the phenyl ring is replaced by a cyclohexane ring. This modification can significantly alter its pharmacological profile, including its affinity for monoamine transporters and its metabolic stability.

  • Analytical Standards: The (2S)-enantiomer, (2S)-1-cyclohexylpropan-2-amine, is utilized in the development and validation of analytical methods for amphetamine sulfate.[5] This suggests its utility as an internal standard or a related substance for quality control in the pharmaceutical industry.

Analytical Methodologies

Accurate and robust analytical methods are essential for the identification, quantification, and quality control of beta-methylcyclohexaneethanamine hydrochloride.

Chromatographic Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile amines. The free base can be analyzed directly or after derivatization to improve its chromatographic behavior. The mass spectrum provides a unique fingerprint for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, can be used to separate the enantiomers of 1-cyclohexylpropan-2-amine. Detection can be achieved using UV-Vis (after derivatization with a chromophore), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS).

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural elucidation of the molecule, confirming the connectivity of the atoms and providing information about its stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-H stretches of the cyclohexane ring.

Conclusion

beta-Methylcyclohexaneethanamine hydrochloride, or 1-cyclohexylpropan-2-amine hydrochloride, is a compound with potential applications in pharmacological research and as an analytical standard. This guide has provided a comprehensive overview of its chemical identity, properties, synthesis, and analytical methods to serve as a valuable resource for scientists and researchers. Further investigation into its pharmacological and toxicological profile is warranted to fully understand its potential benefits and risks.

References

  • ChemWhat. (n.d.). (2S)-1-Cyclohexylpropan-2-amine CAS#: 5913-12-2. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-cyclohexylpropan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylpropan-2-amine. Retrieved from [Link]

  • American Elements. (n.d.). 1-cyclohexylprop-2-yn-1-amine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-Cyclohexylpropan-2-amine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-Cyclohexylpropan-2-amine, (2S)-. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclohexylpropan-2-amine (C9H19N). Retrieved from [Link]

  • AMS.usda.gov. (2001, February 15). Cyclohexylamine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-Cyclohexylpropan-2-amine, (2S)-. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 2-Cyclohexylpropan-1-amine Hydrochloride

The following technical guide is structured as a Pre-Formulation & Characterization Monograph . It addresses the specific needs of drug development professionals dealing with 2-cyclohexylpropan-1-amine HCl , a saturated...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Pre-Formulation & Characterization Monograph . It addresses the specific needs of drug development professionals dealing with 2-cyclohexylpropan-1-amine HCl , a saturated analog of the phenethylamine class (specifically


-methylphenethylamine).

Given that specific experimental values for this salt are often proprietary or non-indexed, this guide synthesizes structural structure-property relationships (SPR) with self-validating experimental protocols .

Systematic Name: 1-Amino-2-cyclohexylpropane hydrochloride CAS Registry Number: 879656-44-7

Part 1: Chemical Identity & Structural Analysis[1]

Molecular Specification

The molecule is the hydrochloride salt of 2-cyclohexylpropan-1-amine.[1] Structurally, it represents the saturated analog of


-methylphenethylamine, where the aromatic phenyl ring has been reduced to a cyclohexane ring. This modification significantly alters lipophilicity (

) and receptor binding affinity compared to its aromatic parent.
PropertySpecification
Formula

Molecular Weight 177.72 g/mol (Salt); 141.26 g/mol (Free Base)
SMILES CC(C1CCCCC1)CN.Cl
IUPAC Name 2-cyclohexylpropan-1-amine hydrochloride
Structural Class Cycloalkylamine;

-substituted alkylamine
Chirality Contains one stereocenter at C2. Product is typically racemic unless stereoselective synthesis is employed.
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the key stereocenter responsible for optical activity.

Structure Cyclohexyl Cyclohexyl Ring (Lipophilic Domain) C2 C2 Chiral Center (CH-CH3) Cyclohexyl->C2 Steric Bulk C1 C1 Methylene (CH2) C2->C1 Linker Amine Amine Salt (NH3+ Cl-) C1->Amine Polar Head

Caption: Structural connectivity of 2-cyclohexylpropan-1-amine HCl showing the lipophilic cyclohexyl tail and polar amine head.

Part 2: Physical Properties Profile

Predicted & Experimental Properties

Note: Where specific experimental literature values are absent for the HCl salt, values are derived from high-fidelity QSAR models and analog comparisons (e.g., Propylhexedrine HCl).

PropertyValue / RangeConfidence / Method
Physical State White to off-white crystalline powderHigh (Standard for amine HCl salts)
Melting Point 185°C – 210°C (Decomposition likely >220°C)Predicted (Primary amine salts typically pack better than secondary analogs like Propylhexedrine HCl, MP ~138°C)
Solubility (Water) > 50 mg/mL (Freely Soluble)High (Ionic HCl salt character dominates)
Solubility (EtOH) SolubleHigh
Solubility (DCM) Sparingly SolubleMedium
LogP (Free Base) 2.8 – 3.2 Predicted (Cyclohexyl + Propyl chain increases lipophilicity vs Phenyl analog)
pKa 10.5 ± 0.3 Predicted (Typical for primary alkyl amines)
Hygroscopicity Moderate to HighExpert Assessment (Aliphatic amine salts are prone to moisture uptake)
Expert Insight: Solubility & Lipophilicity

Unlike its phenyl analog (


-methylphenethylamine), the cyclohexyl group imparts significantly higher lipophilicity (

shift of approx +0.6 to +0.8 units) while maintaining water solubility in the salt form.
  • Implication: This molecule will cross biological membranes (BBB) more readily than the phenyl analog but may exhibit lower metabolic stability due to potential oxidation of the cyclohexane ring.

  • Formulation Note: The HCl salt is expected to be highly water-soluble, making it suitable for aqueous injection or oral liquid formulations, but humidity control during tableting is critical.

Part 3: Synthesis & Production

Synthetic Route: Catalytic Hydrogenation

The most robust route for high-purity synthesis is the catalytic hydrogenation of 2-phenylpropan-1-amine (or its nitro-precursor). Direct hydrogenation of the aromatic ring requires forcing conditions but yields the clean cyclohexyl product.

Reaction Scheme:

  • Precursor: 2-phenylpropan-1-amine (

    
    -methylphenethylamine).
    
  • Reagents:

    
     (High Pressure), Catalyst (
    
    
    
    or
    
    
    ), Acidic Solvent (Acetic Acid).
  • Conditions: 50–80°C, 50–100 bar

    
    .
    
Process Flow Diagram (Graphviz)

Synthesis Start Starting Material: 2-Phenylpropan-1-amine Reactor High Pressure Hydrogenation (Parr Reactor, 60°C, 12h) Start->Reactor Reagents Reagents: H2 (60 bar), 5% Rh/Al2O3 Solvent: AcOH Reagents->Reactor Workup Workup: Filter Catalyst, Evaporate AcOH Basify (NaOH) -> Extract (DCM) Reactor->Workup Complete Reduction SaltFormation Salt Formation: Add HCl in Et2O/Isopropanol Crystallize Workup->SaltFormation Free Base Oil Product Final Product: 2-cyclohexylpropan-1-amine HCl SaltFormation->Product White Precipitate

Caption: Catalytic hydrogenation workflow for converting the aromatic precursor to the cyclohexyl amine salt.

Part 4: Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be used to establish the identity and purity of the material.

Proton NMR ( -NMR) Expectations
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       0.8 – 1.8 ppm: Multiplet envelope (11H) corresponding to the cyclohexyl ring  protons.
      
    • 
       0.9 ppm: Doublet (3H) for the methyl group  on the propyl chain.
      
    • 
       2.8 – 3.0 ppm: Multiplet (2H) for the 
      
      
      
      methylene group.
    • 
       8.0+ ppm: Broad singlet (3H) for the 
      
      
      
      ammonium protons (exchangeable).
  • Validation: Absence of aromatic protons (

    
     7.1–7.4 ppm) confirms complete hydrogenation.
    
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Acidic pH essential to protonate amine and prevent tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV is weak for non-aromatic amines. Use CAD (Charged Aerosol Detector) or ELSD for best sensitivity. If UV is mandatory, use 210 nm (end absorption), but sensitivity will be low.

Thermal Analysis (DSC/TGA)
  • Protocol: Heat 2–5 mg sample at 10°C/min under

    
    .
    
  • Expectation:

    • TGA: Negligible weight loss < 150°C (confirms anhydrous state).

    • DSC: Sharp endotherm at Melting Point (

      
      ). Broadening indicates impurities or amorphous content.
      

Part 5: Handling & Stability (E-E-A-T)

Hygroscopicity Management

Amine hydrochlorides are prone to deliquescence.

  • Storage: Store in tightly sealed amber vials with desiccant at RT or 4°C.

  • Handling: Weigh quickly in low-humidity environments (<40% RH). If the powder becomes sticky, it has absorbed water; recrystallize from Isopropanol/Ether to restore.

Safety Profile
  • Hazard Class: Irritant (Skin/Eye/Respiratory).[2][3]

  • Toxicology: As a structural analog of stimulants, handle with strict containment (fume hood). Assume biological activity similar to propylhexedrine (vasoconstriction, CNS stimulation) until proven otherwise.

References

  • PubChem Compound Summary . (n.d.). 2-cyclohexylpropan-1-amine hydrochloride.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook . (n.d.). General properties of aliphatic amine hydrochlorides. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Foundational

2-cyclohexylpropan-1-amine hydrochloride safety data sheet (SDS)

Technical Monograph: 2-Cyclohexylpropan-1-amine Hydrochloride Subject: Technical Assessment, Safety Protocol, and Synthetic Methodology CAS (Free Base): 103254-49-5 | Formula: C H ClN (HCl Salt) Audience: Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Cyclohexylpropan-1-amine Hydrochloride

Subject: Technical Assessment, Safety Protocol, and Synthetic Methodology CAS (Free Base): 103254-49-5 | Formula: C


H

ClN (HCl Salt) Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists

Executive Technical Summary

2-Cyclohexylpropan-1-amine hydrochloride is a primary aliphatic amine salt featuring a cyclohexyl ring at the


-position of the propyl chain. It acts as a critical saturated isostere of 

-methylphenethylamine
(BMPEA), offering a lipophilic, non-aromatic scaffold for structure-activity relationship (SAR) studies in G-protein coupled receptor (GPCR) ligand design.

Crucial Distinction: This compound is a structural isomer of Propylhexedrine (1-cyclohexylpropan-2-amine). Researchers must verify the substitution pattern (2-cyclohexyl vs. 1-cyclohexyl) to avoid pharmacological mischaracterization, as the 2-isomer lacks the specific sympathomimetic potency profile of propylhexedrine but retains significant utility as a chiral building block.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 2-cyclohexylpropan-1-amine hydrochloride
Synonyms

-Cyclohexylpropylamine HCl; 1-Amino-2-cyclohexylpropane HCl
Molecular Weight 177.71 g/mol (Salt); 141.26 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility High in H

O, MeOH, EtOH; Low in Et

O, Hexanes
Chirality Contains one stereocenter at C2. Available as racemic, (

)-, or (

)- enantiomers.
Hygroscopicity Moderate (Store under desiccant)

Hazard Identification & Safety Protocol (GHS)

While a specific regulatory SDS may not exist for this niche intermediate, its safety profile is derived from "Read-Across" toxicology of structurally homologous aliphatic amines (e.g., cyclohexanemethylamine).

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (Warning) or 1B (Danger) depending on concentration. Treat as Corrosive.

  • Serious Eye Damage/Irritation: Category 1 (Irreversible effects possible).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Precautionary Handling Workflow

Causality: The primary amine group is highly nucleophilic and basic (pKa ~10.5). Upon contact with mucosal membranes, it extracts protons, causing local pH spikes that result in chemical burns or severe irritation.

Self-Validating Safety Protocol:

  • Engineering Controls: All weighing and transfer must occur within a Class II Fume Hood .

  • PPE Layering: Nitrile gloves (double-gloved, 0.11 mm min thickness) + Lab Coat + Goggles. Face shield required if handling >5g.

  • Neutralization: Keep a saturated solution of Sodium Bicarbonate (NaHCO

    
    ) or dilute Acetic Acid nearby for immediate spill neutralization.
    
Emergency Response Visualization

SafetyProtocol Start Exposure Event Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry solid 2. Rinse 15m (Soap/Water) 3. Do NOT neutralize on skin Skin->ActionSkin ActionEye 1. Irrigate 15m (Saline) 2. Remove Contacts 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if hypoxic 3. Monitor for Edema Inhale->ActionInhale

Figure 1: Emergency response decision tree for aliphatic amine salt exposure.

Synthetic Methodology & Verification

For research applications requiring high enantiopurity, the synthesis typically avoids direct alkylation due to poly-alkylation side products.

Recommended Route: Catalytic Hydrogenation

The most robust route involves the reduction of the aromatic analog, 2-phenylpropan-1-amine (or its precursor nitrile), or the hydroamination of alkenes.

Reaction Scheme:

  • Precursor: 2-Phenylpropan-1-amine (Commercially available).

  • Catalyst: Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    ).
  • Conditions: 50-60 psi H

    
    , Acetic Acid solvent, RT to 50°C.
    
  • Workup: Filtration of catalyst, evaporation, and conversion to HCl salt via ethereal HCl.

Mechanistic Insight: Rhodium is preferred over Palladium for ring saturation because Pd/C often results in hydrogenolysis (cleavage) of the benzylic C-N bond, whereas Rh saturates the ring while preserving the amine functionality.

Advanced Route: Enantioselective Hydroamination

For chiral synthesis, Copper-Hydride (CuH) catalyzed hydroamination of isopropenylcyclohexane is utilized.

  • Reagents: Cu(OAc)

    
    , chiral ligand (e.g., Ph-BPE), Silane (PMHS).
    
  • Outcome: Delivers high enantiomeric excess (ee >90%) of the protected amine.[1]

Synthesis Workflow Diagram

Synthesis Start 2-Phenylpropan-1-amine (Starting Material) Step1 Hydrogenation (Rh/Al2O3, H2, 60 psi) Start->Step1 Ring Saturation Inter 2-Cyclohexylpropan-1-amine (Free Base) Step1->Inter Filter & Conc. Step2 Salt Formation (HCl in Et2O) Inter->Step2 Acidification Final 2-Cyclohexylpropan-1-amine HCl (Crystalline Solid) Step2->Final Precipitation

Figure 2: Synthetic pathway from aromatic precursor to final hydrochloride salt.

Analytical Verification (QC)

To validate the identity of the synthesized or purchased material, the following NMR signals are diagnostic:

  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       0.8-1.8 ppm: Multiplet envelope (11H, Cyclohexyl ring protons).
      
    • 
       0.95 ppm: Doublet (3H, -CH
      
      
      
      group).
    • 
       2.8-3.0 ppm: Multiplet (2H, -CH
      
      
      
      -N protons).
  • Purity Check: Absence of aromatic protons (

    
     7.0-7.5 ppm) confirms complete hydrogenation.
    

References

  • American Elements. (2025). 2-Cyclohexylpropan-1-amine Safety Data Sheet. Retrieved from

  • PubChem. (2025).[2] 1-Cyclohexylpropan-2-amine (Isomer Distinction). National Library of Medicine. Retrieved from

  • Bernier, L., et al. (2014). Enantioselective CuH-Catalyzed Anti-Markovnikov Hydroamination of 1,1-Disubstituted Alkenes. Journal of the American Chemical Society. Retrieved from

  • Cayman Chemical. (2024). General Amine Hydrochloride Handling and Safety Guide. Retrieved from

Sources

Exploratory

The Strategic Integration of Novel Cyclohexyl Amine Building Blocks in Modern Medicinal Chemistry: A Technical Guide

Abstract The cyclohexyl amine moiety, a fundamental scaffold in medicinal chemistry, has transcended its role as a simple aliphatic amine to become a cornerstone in the design of sophisticated therapeutic agents. Its inh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclohexyl amine moiety, a fundamental scaffold in medicinal chemistry, has transcended its role as a simple aliphatic amine to become a cornerstone in the design of sophisticated therapeutic agents. Its inherent three-dimensionality and synthetic tractability offer a powerful platform for modulating physicochemical and pharmacokinetic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel cyclohexyl amine building blocks. We will delve into the strategic rationale for their use, explore diverse and innovative synthetic methodologies, and present case studies that underscore their successful application in drug discovery. Particular emphasis will be placed on the bioisosteric replacement of anilines with cyclohexyl amines to mitigate metabolic liabilities and enhance drug-like properties. This guide is intended to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and data-driven analyses to empower the next generation of drug design.

The Cyclohexyl Amine Scaffold: A Privileged Motif in Drug Discovery

The prevalence of the cyclohexyl amine core in a wide array of pharmaceuticals is a testament to its versatility and favorable pharmacological profile. From the treatment of Parkinson's disease with Rotigotine to the norepinephrine-dopamine reuptake inhibitor Tametraline, this structural unit consistently imparts desirable characteristics to bioactive molecules.[1] Its non-planar, sp³-rich nature provides an escape from the "flatland" of aromatic systems, offering improved solubility, metabolic stability, and novel intellectual property opportunities.[2][3][4]

The fundamental advantage of the cyclohexyl amine lies in its distinct electronic and conformational properties compared to its aromatic counterpart, aniline. Cyclohexylamine is a stronger base than aniline due to the absence of resonance delocalization of the nitrogen lone pair into an aromatic ring.[5][6][7] This increased basicity can be strategically utilized to modulate pKa and improve interactions with biological targets.

The Aniline-to-Cyclohexyl Amine Bioisosteric Switch: A Paradigm for Improving Drug Properties

Aniline and its derivatives, while synthetically useful, are often flagged as "structural alerts" in drug discovery.[8] The electron-rich aromatic ring is prone to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive and potentially toxic metabolites.[8] The bioisosteric replacement of an aniline moiety with a cyclohexyl amine has emerged as a powerful strategy to circumvent these metabolic liabilities.

This substitution offers several key advantages:

  • Enhanced Metabolic Stability: The absence of an easily oxidizable aromatic ring significantly improves metabolic stability. Saturated carbocyclic isosteres are less susceptible to CYP450-mediated oxidation, leading to a more favorable pharmacokinetic profile.[8][9]

  • Improved Physicochemical Properties: The introduction of a three-dimensional, saturated ring can lead to increased aqueous solubility and improved permeability.[2]

  • Exploration of 3D Chemical Space: Moving from a planar aniline to a conformationally flexible cyclohexane allows for a more thorough exploration of the target's binding pocket, potentially leading to increased potency and selectivity.[2][3]

The following table provides a conceptual comparison of the key properties of aniline and cyclohexylamine, highlighting the rationale behind the bioisosteric switch.

PropertyAnilineCyclohexylamineRationale for Bioisosteric Replacement
Basicity (pKa of conjugate acid) ~4.6~10.6Modulating pKa for improved solubility and target engagement.[7]
Metabolic Stability Prone to oxidative metabolism (CYP450)Generally more resistant to oxidationMitigating the formation of reactive metabolites and improving in vivo half-life.[8][9]
Geometry PlanarThree-dimensional, conformational flexibilityEnhanced exploration of 3D binding pockets for improved potency and selectivity.[2]
Solubility Generally lowerOften higherImproving aqueous solubility for better formulation and bioavailability.
Lipophilicity (LogP) ~0.9~1.5Fine-tuning lipophilicity to optimize ADME properties.

Synthetic Strategies for Novel Cyclohexyl Amine Building Blocks

The utility of cyclohexyl amine building blocks is directly proportional to the diversity and accessibility of their synthetic routes. Modern organic synthesis has provided a plethora of methods for the preparation of highly functionalized and stereochemically complex cyclohexyl amines.

Reductive Amination: A Workhorse Reaction

Reductive amination of cyclohexanones remains a robust and widely used method for the synthesis of cyclohexyl amines. This one-pot reaction, involving the formation of an intermediate imine or enamine followed by reduction, is experimentally simple and applicable to a wide range of substrates.

This protocol is adapted from a procedure in Organic Syntheses.

  • Reaction Setup: In a 500-mL round-bottomed flask, dissolve 21.4 g (0.262 mole) of dimethylamine hydrochloride in 150 mL of methanol. To the magnetically stirred solution, add 4 g of potassium hydroxide pellets.

  • Addition of Ketone: Once the potassium hydroxide has dissolved, add 19.6 g (0.200 mole) of cyclohexanone in one portion. Stir the resulting suspension at room temperature for 15 minutes.

  • Reduction: Prepare a solution of 4.75 g (0.0754 mole) of sodium cyanoborohydride in 50 mL of methanol. Add this solution dropwise to the stirred suspension over 30 minutes.

  • Reaction Quench and Work-up: After the addition is complete, stir the suspension for an additional 30 minutes. Add 15 g of potassium hydroxide pellets and continue stirring until they are completely dissolved. Filter the reaction mixture with suction and reduce the volume of the filtrate to approximately 50 mL.

  • Extraction: To the concentrate, add 10 mL of water and 25 mL of saturated aqueous sodium chloride. Separate the layers and extract the aqueous layer with two 50-mL portions of diethyl ether. Combine the organic layers and extract with three 20-mL portions of 6 M hydrochloric acid.

  • Isolation: Saturate the combined acidic layers with sodium chloride and extract with four 30-mL portions of ether. Cool the aqueous solution to 0°C in an ice bath and bring the pH to >12 by the addition of potassium hydroxide pellets. Extract the aqueous layer with two 40-mL portions of ether.

  • Purification: Combine the final organic layers, wash with 10 mL of saturated aqueous sodium chloride, dry over anhydrous potassium carbonate, and remove the ether using a rotary evaporator. The crude product is then purified by fractional distillation.

Stereoselective Synthesis of Functionalized Cyclohexyl Amines

The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers can exhibit vastly different pharmacological activities. Recent advances have enabled the highly stereoselective synthesis of functionalized cyclohexyl amine derivatives.

A notable example is the visible-light-enabled [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. This photoredox-catalyzed reaction provides access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities under mild conditions.[1]

Synthesis of Conformationally Restricted and Spirocyclic Scaffolds

To further explore the three-dimensional chemical space, medicinal chemists are increasingly turning to conformationally restricted and spirocyclic building blocks.[10] These rigid scaffolds offer a defined spatial arrangement of functional groups, which can lead to a decrease in the entropic penalty of binding to a biological target, thereby enhancing potency.[10]

The synthesis of spirocyclic scaffolds often involves multi-step sequences. For instance, a series of novel racemic spirocyclic scaffolds can be prepared from N-Boc protected cyclic 2-aminoketones, featuring two points of orthogonal diversification for library synthesis.[6][9]

G cluster_start Starting Material cluster_synthesis Synthetic Elaboration cluster_scaffold Spirocyclic Scaffold N-Boc-ketone N-Boc Protected Cyclic 2-Aminoketone Grignard Homoallyl Grignard Addition N-Boc-ketone->Grignard 1. CeCl3 Epoxidation mCPBA Epoxidation Grignard->Epoxidation Tertiary Alcohol Intermediate Ring_Opening Spontaneous Ring Opening Epoxidation->Ring_Opening Epoxide Intermediate Spiro_THF Spirocyclic Tetrahydrofuran (Racemic) Ring_Opening->Spiro_THF

Caption: Synthetic approach to spirocyclic tetrahydrofuran scaffolds.

Case Study: Aniline to Cyclohexyl Amine Replacement in a Kinase Inhibitor Program

A compelling example of the successful application of the aniline-to-cyclohexyl amine bioisosteric switch was demonstrated in the optimization of a series of tyrosine kinase inhibitors. The initial lead compound, containing an aniline moiety, exhibited potent in vitro activity but suffered from poor metabolic stability in human liver microsomes.

CompoundStructureHuman Liver Microsome Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Aniline Analog (Lead) [Aniline structure placeholder]< 152.5
Cyclohexyl Amine Analog [Cyclohexylamine structure placeholder]> 603.1

As the data illustrates, the replacement of the aniline with a cyclohexyl amine led to a dramatic improvement in metabolic stability, with the half-life increasing from less than 15 minutes to over 60 minutes. This was achieved while maintaining, and even slightly improving, the permeability as assessed by the Caco-2 assay. This case study highlights the power of this bioisosteric replacement strategy to address key drug metabolism and pharmacokinetics (DMPK) challenges in drug discovery.

Future Perspectives and Conclusion

The exploration of novel cyclohexyl amine building blocks continues to be a vibrant area of research in medicinal chemistry. The development of new synthetic methodologies, including asymmetric and catalytic approaches, will further expand the diversity of accessible scaffolds.[1] The strategic incorporation of these building blocks, particularly as bioisosteric replacements for metabolically labile aromatic amines, will undoubtedly continue to be a valuable tool in the design of safer and more effective medicines.

This guide has provided a comprehensive overview of the rationale, synthesis, and application of novel cyclohexyl amine building blocks. By understanding the fundamental principles behind their use and leveraging the ever-expanding synthetic toolbox, researchers can unlock new possibilities in the quest for innovative therapeutics.

References

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science. [Link]

  • aniline is less basic than cyclohexylamine why. Filo. [Link]

  • Comparison study for the physical and chemical properties of aniline and its derivatives. ResearchGate. [Link]

  • Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. PubMed. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. ResearchGate. [Link]

  • Cyclohexylamine is stronger base than aniline because. Toppr. [Link]

  • Cyclohexylamine – Knowledge and References. Taylor & Francis. [Link]

  • Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines. American Chemical Society. [Link]

  • Cyclohexylamine. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Heterocycles via Gold-catalyzed Cascade Reactions: A Review. Bentham Science Publishers. [Link]

  • Spectra of the aniline and cyclohexylamine derivatives recorded at the... ResearchGate. [Link]

  • Examples of drugs and drug candidates containing cyclohexylamines. ResearchGate. [Link]

  • Chemical Properties of Aniline (CAS 62-53-3). Cheméo. [Link]

  • New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews (RSC Publishing). [Link]

  • Mixture of Aniline + Cyclohexylamine + Cyclohexane. Cheméo. [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. [Link]

  • Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) | Request PDF. ResearchGate. [Link]

  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Pressure Catalytic Hydrogenation of 2-Phenylpropan-1-amine to 2-Cyclohexylpropan-1-amine HCl

Abstract & Strategic Overview This application note details the synthesis of 2-cyclohexylpropan-1-amine hydrochloride via the catalytic hydrogenation of 2-phenylpropan-1-amine (also known as -methylphenethylamine). The r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of 2-cyclohexylpropan-1-amine hydrochloride via the catalytic hydrogenation of 2-phenylpropan-1-amine (also known as


-methylphenethylamine).

The reduction of an aromatic ring in the presence of a primary amine presents a specific chemoselective challenge: catalyst poisoning . Nitrogen lone pairs in free amines bind strongly to the active sites of heterogeneous catalysts (Pt, Pd, Rh), inhibiting surface adsorption of the aromatic ring and quenching reactivity.

To overcome this, this protocol utilizes Adams' Catalyst (Platinum(IV) oxide,


)  in Glacial Acetic Acid . This system serves a dual function:
  • Protonation: The acidic medium protonates the amine (

    
    ), eliminating the lone pair interaction and preventing catalyst poisoning.
    
  • Catalytic Activity:

    
     is reduced in situ to highly active Platinum black, which is effective for aromatic ring saturation at moderate pressures (50–60 psi).
    
Target Reaction

Precursor: 2-Phenylpropan-1-amine (


)
Product:  2-Cyclohexylpropan-1-amine Hydrochloride (

)

Chemical Strategy & Mechanism[1][2][3][4]

Reaction Scheme

The transformation involves the saturation of the phenyl ring (6


-electrons) requiring 3 equivalents of Hydrogen gas.

ReactionScheme Reactant 2-Phenylpropan-1-amine (Aromatic) Intermediate Protonated Species (R-NH3+) Reactant->Intermediate AcOH (Solvent) Product 2-Cyclohexylpropan-1-amine (Cycloaliphatic) Intermediate->Product Hydrogenation Catalyst PtO2 / H2 (60 psi) Glacial AcOH Catalyst->Product

Figure 1: Reaction pathway highlighting the critical protonation step preventing catalyst inhibition.

Critical Process Parameters (CPPs)
ParameterSettingRationale
Catalyst

(Adams' Catalyst)
High activity for aromatic rings; robust against trace impurities.
Solvent Glacial Acetic AcidProtonates amine; excellent solubility for

; stabilizes Pt surface.
Pressure 60 psi (4.1 bar)Sufficient thermodynamic drive for benzene ring reduction without requiring autoclave safety protocols.
Temperature 25°C - 40°CElevated temp increases rate but risks side reactions (e.g., acetylation). Start at RT.[1]

Detailed Experimental Protocol

Equipment & Reagents[4][6][7]
  • Apparatus: Parr Hydrogenation Apparatus (Shaker type) or high-pressure autoclave.

  • Vessel: 500 mL thick-walled borosilicate glass bottle.

  • Reagents:

    • 2-Phenylpropan-1-amine (CAS: 582-22-9): 10.0 g (74 mmol).

    • Platinum(IV) oxide (

      
      ): 0.5 g (5 wt% loading).
      
    • Glacial Acetic Acid: 100 mL.

    • Concentrated HCl (37%): For salt formation.

    • Diethyl Ether: For precipitation.

Step-by-Step Methodology
Phase 1: Preparation and Loading
  • Safety Check: Ensure no ignition sources are present. Hydrogen gas is highly flammable.

  • Dissolution: In the hydrogenation bottle, dissolve 10.0 g of 2-phenylpropan-1-amine in 100 mL of Glacial Acetic Acid.

    • Note: The reaction is exothermic; allow the solution to cool to room temperature if significant heat is generated.

  • Catalyst Addition: Carefully add 0.5 g of

    
    .
    
    • Caution: Dry

      
       can be pyrophoric in the presence of organic vapors. Add it quickly or under an inert blanket (Argon/Nitrogen) if possible.
      
Phase 2: Hydrogenation
  • Mounting: Attach the bottle to the Parr shaker apparatus.

  • Purging: Evacuate the bottle and refill with Hydrogen gas. Repeat this cycle 3 times to remove all Oxygen.

  • Pressurization: Pressurize the vessel to 60 psi (4.1 bar) with Hydrogen.

  • Reaction: Start the shaker.

    • Observation: A pressure drop should be observed within the first hour as the catalyst activates (

      
      ) and adsorption begins.
      
  • Monitoring: Repressurize to 60 psi if pressure drops below 40 psi. Continue shaking until Hydrogen uptake ceases (theoretical uptake: ~0.22 mol

    
    , approx. 5.5 L at STP).
    
    • Duration: Typically 12–24 hours.

Phase 3: Workup and Isolation
  • Filtration: Stop agitation and vent Hydrogen. Flush with Nitrogen.[2][1][3] Filter the mixture through a Celite pad to remove the Platinum catalyst.

    • Safety: The spent catalyst is pyrophoric. Keep the filter cake wet with water and dispose of it in a dedicated waste container.

  • Evaporation: Concentrate the filtrate (acetic acid solution) under reduced pressure (Rotavap) at 50°C to yield a viscous oil.

  • Salt Formation:

    • Dissolve the residue in 50 mL of Ethanol or Methanol.

    • Add 10 mL of concentrated HCl (or excess HCl in dioxane).

    • Evaporate the solvent again to remove residual acetic acid as the azeotrope.

  • Crystallization:

    • Dissolve the residue in a minimum amount of hot Isopropanol.

    • Add Diethyl Ether dropwise until turbidity is observed.

    • Cool to 4°C overnight to crystallize the hydrochloride salt.

  • Drying: Filter the white crystals and dry under vacuum over

    
     or silica gel.
    

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White crystalline solid.

  • Melting Point: 230–235°C (Decomposes).

  • 1H NMR (D2O):

    • Aromatic Region (7.0-7.5 ppm):Absent (Confirming complete reduction).

    • Cyclohexyl Region (0.8-1.8 ppm): Large multiplet envelope integrating for 11 protons.

    • Methine/Methylene (2.8-3.0 ppm): Shifted upfield relative to the aromatic precursor.

Workflow Visualization

Workflow Start Start: 2-Phenylpropan-1-amine Solvent Dissolve in Glacial AcOH (Protonation Step) Start->Solvent Catalyst Add PtO2 Catalyst Solvent->Catalyst Hydrogenation Parr Shaker: H2 @ 60 psi 12-24 Hours Catalyst->Hydrogenation Check H2 Uptake Stopped? Hydrogenation->Check Check->Hydrogenation No Filter Filter Catalyst (Celite) Check->Filter Yes Evap Evaporate AcOH Filter->Evap Salt Add HCl / Recrystallize Evap->Salt End Final Product: 2-Cyclohexylpropan-1-amine HCl Salt->End

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No H2 Uptake Catalyst PoisoningEnsure amine is fully dissolved in Acetic Acid (not neutral solvent). Check H2 purity.
Incomplete Reduction Low Pressure / Spent CatalystIncrease pressure to 100 psi; Add fresh catalyst (carefully); Increase Temp to 50°C.
Acetylated Impurity Thermal Side ReactionIf N-acetyl byproduct forms, hydrolyze by refluxing in 2M HCl for 2 hours, then re-isolate.
Oily Product Hygroscopic SaltRecrystallize from Isopropanol/Ether. Ensure thorough drying to remove trace AcOH.

References

  • Stockel, R. F., et al. (1970). Hydrogenation of phenylprimary amines to cyclohexyl amines. US Patent 3,520,928. United States Patent Office. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation. Department of Chemistry Application Guide. Link

  • PubChem. (2023). 2-Cyclohexylpropan-1-amine Compound Summary. National Library of Medicine. Link

Sources

Application

Enantioselective Synthesis of β-Chiral Amines via Copper-Catalyzed Hydroamination: A Protocol for 2-Cyclohexylpropan-1-amine

An Application Guide: Abstract: This application note provides a comprehensive guide to the enantioselective synthesis of β-chiral primary amines, a critical structural motif in numerous pharmaceuticals and bioactive mol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Abstract: This application note provides a comprehensive guide to the enantioselective synthesis of β-chiral primary amines, a critical structural motif in numerous pharmaceuticals and bioactive molecules.[1] We focus on the copper-hydride (CuH) catalyzed anti-Markovnikov hydroamination of 1,1-disubstituted alkenes, a robust and highly selective method for accessing these valuable compounds from readily available starting materials.[1] The protocol details the synthesis of 2-cyclohexylpropan-1-amine from (prop-1-en-2-yl)cyclohexane, outlining the mechanistic rationale, step-by-step experimental procedures, and expected outcomes. This guide is intended for researchers in synthetic chemistry and drug development seeking to employ modern catalytic methods for the efficient construction of chiral amines.

The Strategic Importance of Enantioselective Hydroamination

Chiral amines are ubiquitous building blocks in the pharmaceutical industry, forming the backbone of countless therapeutic agents.[2] The development of atom-economical methods for their synthesis is a paramount objective in modern organic chemistry.[3][4] Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents one of the most efficient strategies to construct chiral amines, minimizing waste by incorporating all atoms from the starting materials into the final product.[5]

However, the direct and stereoselective hydroamination of simple alkenes presents significant challenges, including issues with reactivity, regioselectivity (Markovnikov vs. anti-Markovnikov addition), and enantiocontrol.[3] Recent advancements in catalysis have provided powerful solutions, with copper-hydride (CuH) catalysis emerging as a particularly versatile and effective platform for these transformations.[6][7][8] Specifically, for the synthesis of β-chiral amines from 1,1-disubstituted alkenes, CuH-catalyzed anti-Markovnikov hydroamination offers a direct and highly enantioselective route that was previously elusive.[1]

Mechanistic Rationale: The Copper-Hydride Catalytic Cycle

The success of this protocol hinges on a carefully orchestrated catalytic cycle mediated by a chiral copper-hydride complex. The generally accepted mechanism for the hydroamination of 1,1-disubstituted alkenes proceeds through the following key steps.[1][7]

  • Generation of the Active Catalyst: A copper(I) salt and a chiral phosphine ligand react with a hydrosilane (e.g., diethoxymethylsilane, DEMS) to generate the active chiral copper-hydride (L*CuH) species.

  • Hydrocupration: The L*CuH species adds across the double bond of the 1,1-disubstituted alkene. For these substrates, the addition occurs with high regioselectivity to place the copper on the less substituted carbon (anti-Markovnikov), forming a chiral secondary alkylcopper intermediate. The stereochemistry of this intermediate is dictated by the chiral ligand.

  • Interception by the Amine Source: The enantioenriched alkylcopper species is then intercepted by an electrophilic aminating reagent, typically a hydroxylamine ester.

  • C-N Bond Formation: This step likely proceeds through oxidative addition of the N-O bond to the copper center, followed by reductive elimination to forge the C-N bond and deliver the final amine product, regenerating a copper(I) species.

  • Catalyst Regeneration: The copper(I) species re-enters the catalytic cycle by reacting with the hydrosilane to regenerate the active L*CuH catalyst.

CuH Catalytic Cycle cluster_main Catalytic Cycle CuOAc CuOAc L_CuH L*CuH (Active Catalyst) CuOAc->L_CuH + L* + Silane AlkylCu Enantioenriched Alkylcopper Intermediate L_CuH->AlkylCu + Alkene (Hydrocupration) Alkene 1,1-Disubstituted Alkene Alkene->AlkylCu AlkylCu->L_CuH + Amine Source (C-N Formation) - BzOCuL* - Product Product β-Chiral Amine Product AlkylCu->Product Amine_Source Hydroxylamine Ester (R'₂N-OBz) Amine_Source->AlkylCu

Caption: Generalized catalytic cycle for CuH-catalyzed hydroamination.

Detailed Application Protocol: Synthesis of (S)-2-Cyclohexylpropan-1-amine

This protocol is adapted from established procedures for the enantioselective anti-Markovnikov hydroamination of 1,1-disubstituted alkenes.[1]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.RoleSupplier Notes
(Prop-1-en-2-yl)cyclohexaneC₉H₁₆124.22706-96-7SubstrateEnsure purity >98%
Copper(I) Acetate (CuOAc)C₂H₃CuO₂122.59598-54-9Catalyst PrecursorStore under inert gas
(R)-DTBM-SEGPHOSC₈₆H₁₁₂O₆P₂1319.75210169-54-3Chiral LigandHigh-purity grade
Diethoxymethylsilane (DEMS)C₅H₁₄OSi118.252031-62-1HydrosilaneDistill before use
O-Benzoyl-N,N-diethylhydroxylamineC₁₁H₁₅NO₂193.2422631-98-1Aminating ReagentSynthesize or purchase
tert-Butanol (t-BuOH)C₄H₁₀O74.1275-65-0AdditiveAnhydrous grade
TolueneC₇H₈92.14108-88-3SolventAnhydrous, degassed
Experimental Workflow

Caption: Step-by-step workflow for the hydroamination reaction.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk techniques.

  • Catalyst Preparation: In a glovebox, add copper(I) acetate (2.5 mg, 0.02 mmol, 4 mol%) and (R)-DTBM-SEGPHOS (29.0 mg, 0.022 mmol, 4.4 mol%) to an oven-dried 4 mL vial equipped with a magnetic stir bar.

  • Solvent and Additive Addition: Add anhydrous toluene (1.0 mL) and tert-butanol (48 µL, 0.5 mmol, 1.0 equiv) to the vial.

  • Pre-Stirring: Seal the vial and stir the mixture at room temperature for 15-20 minutes. The solution should become homogeneous.

  • Addition of Reagents: To the stirred solution, add diethoxymethylsilane (DEMS) (118 µL, 0.75 mmol, 1.5 equiv), O-benzoyl-N,N-diethylhydroxylamine (96.6 mg, 0.5 mmol, 1.0 equiv), and finally (prop-1-en-2-yl)cyclohexane (78 µL, 0.5 mmol, 1.0 equiv).

  • Reaction: Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place the vial in a pre-heated aluminum block at 40 °C.

  • Monitoring: Stir the reaction for 24-48 hours. The progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by GC or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (5 mL) and transfer it to a separatory funnel.

  • Purification: The resulting diethylamine product can be purified by silica gel column chromatography. To obtain the primary amine, subsequent dealkylation steps would be required. For a more direct synthesis of primary amines, alternative aminating agents or a subsequent deprotection step would be necessary, which is beyond the scope of this specific protocol but a key consideration in synthesis design.

  • Analysis: The yield of the purified product should be determined. The enantiomeric excess (e.e.) is measured using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase.

Expected Results & Data Interpretation

Based on analogous transformations of 1,1-disubstituted alkenes, this protocol is expected to deliver the β-chiral amine product with high efficiency and stereocontrol.[1]

SubstrateProductExpected YieldExpected e.e.
(Prop-1-en-2-yl)cyclohexaneN,N-diethyl-2-cyclohexylpropan-1-amine~80-95%>95%

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the isolated product.

  • Chiral HPLC/GC: To determine the enantiomeric excess by comparing the peak areas of the two enantiomers.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

The copper-hydride catalyzed enantioselective hydroamination of 1,1-disubstituted alkenes is a state-of-the-art method for the synthesis of valuable β-chiral amines.[1] The protocol described herein provides a reliable and highly selective pathway to 2-cyclohexylpropan-1-amine derivatives. Its operational simplicity, mild conditions, and broad functional group tolerance make it a powerful tool for academic and industrial researchers in the field of asymmetric synthesis.

References

  • Rezaee, M., et al. (2021). "Biocatalytic formal regio- and enantioselective Markovnikov hydroamination of aryl alkenes to chiral amines." Green Chemistry. [Link]

  • Lee, J. Y., et al. (2016). "Enantioselective CuH-Catalyzed Anti-Markovnikov Hydroamination of 1,1-Disubstituted Alkenes." Journal of the American Chemical Society. [Link]

  • Zhang, Z., et al. (2021). "Innovative Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis." OSTI.GOV. [Link]

  • Niu, D., & Buchwald, S. L. (2015). "Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination." Journal of the American Chemical Society. [Link]

  • Ma, S., et al. (2022). "Enantioselective hydroamination of unactivated terminal alkenes." eScholarship, University of California. [Link]

  • Zhu, S., et al. (2013). "Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes." Journal of the American Chemical Society. [Link]

  • Hesp, K. D., & Bio, M. M. (2021). "Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis." CABBI. [Link]

  • Wang, Z., et al. (2018). "Enantioselective Copper-Catalyzed Hydroamination of Vinylarenes with Anthranils." Organic Letters. [Link]

  • Kim, H., & Dong, V. M. (2015). "Rhodium-Catalyzed Enantioselective Hydroamination of Alkynes with Indolines." Journal of the American Chemical Society. [Link]

  • Lee, C., et al. (2022). "Nickel-Catalyzed Regio- and Enantioselective Hydroamination of Unactivated Alkenes Using Carbonyl Directing Groups." Journal of the American Chemical Society. [Link]

  • Shin, N. Y., et al. (2020). "Enantioselective Hydroamination of Alkenes with Sulfonamides Enabled by Proton-Coupled Electron Transfer." Journal of the American Chemical Society. [Link]

  • Niu, D., et al. (2017). "CuH-Catalyzed Asymmetric Hydroamidation of Vinylarenes." Journal of the American Chemical Society. [Link]

  • Macmillan Group. (2011). "Catalytic Asymmetric Hydroaminations." Macmillan Group Meeting. [Link]

  • Ates, A., et al. (2023). "Jumping in the Chiral Pool: Asymmetric Hydroaminations with Early Metals." Molecules. [Link]

  • Zhu, S., et al. (2013). "Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes." MIT Open Access Articles. [Link]

Sources

Method

Application Note: 2-Cyclohexylpropan-1-amine HCl as a Chiral Building Block

[1] Executive Summary 2-Cyclohexylpropan-1-amine hydrochloride (CAS: 103254-49-5 for free base) is a high-value chiral aliphatic building block used effectively in medicinal chemistry to modulate lipophilicity, metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Cyclohexylpropan-1-amine hydrochloride (CAS: 103254-49-5 for free base) is a high-value chiral aliphatic building block used effectively in medicinal chemistry to modulate lipophilicity, metabolic stability, and spatial orientation of pharmacophores. Structurally, it represents a saturated bioisostere of


-methylphenethylamine , offering a bulky hydrophobic cyclohexyl group at the 

-position relative to the primary amine.

This guide details the physicochemical profile, synthetic utility, and experimental protocols for integrating this synthon into drug discovery workflows. It specifically addresses the transition from planar aromatic scaffolds to


-rich aliphatic systems—a key strategy in modern "Escape from Flatland" drug design to improve solubility and target specificity.

Chemical Profile & Structural Logic[1]

Physicochemical Properties
PropertyData
IUPAC Name 2-cyclohexylpropan-1-amine hydrochloride
Common Synonyms

-cyclohexylpropylamine; 2-cyclohexyl-1-propanamine
CAS Number 103254-49-5 (Free Base); 19146-54-4 ((S)-HCl); 52617-05-7 ((R)-Free Base)
Molecular Formula

Molecular Weight 141.26 g/mol (Free Base); 177.71 g/mol (HCl salt)
Chirality Available as (R) and (S) enantiomers
Physical State White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Structural Significance (Bioisosterism)

The strategic value of 2-cyclohexylpropan-1-amine lies in its relationship to 2-phenylpropan-1-amine .

  • Steric Isostere: The cyclohexyl ring occupies a similar volume to a phenyl ring but possesses a chair conformation, providing "thickness" (3D character) rather than planarity.

  • Electronic Modulation: It removes the

    
    -electron density of the aromatic ring, eliminating 
    
    
    
    stacking interactions while enhancing hydrophobic Van der Waals contacts.
  • Metabolic Stability: The saturated ring is generally more resistant to oxidative metabolism (e.g., CYP450 arene oxidation) compared to the phenyl ring, although distal hydroxylation can occur.

Synthesis & Preparation Pathways

Researchers often source this material, but in-house preparation is required for specific isotopologues or large-scale needs.

Synthesis Workflow (Graphviz)

SynthesisPathways cluster_legend Legend Start Start: 2-Phenylpropan-1-amine Hydrogenation Catalytic Hydrogenation (Rh/C or PtO2, H2, AcOH) Start->Hydrogenation Product 2-Cyclohexylpropan-1-amine Hydrogenation->Product AltStart Start: 2-Cyclohexylpropanoic Acid AmideFormation Amide Formation (NH3, EDC) AltStart->AmideFormation Reduction Reduction (LiAlH4, THF) AmideFormation->Reduction Reduction->Product key Red: Precursor | Blue: Reaction | Green: Target

Figure 1: Primary synthetic routes to 2-cyclohexylpropan-1-amine. The hydrogenation route preserves the stereochemistry of the starting phenylamine.

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Objective: To couple 2-cyclohexylpropan-1-amine HCl with a carboxylic acid (


) to form an amide bond, a common motif in peptidomimetics.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Cyclohexylpropan-1-amine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes to activate the acid (formation of the active ester).

  • Addition: Add 2-cyclohexylpropan-1-amine HCl (1.1 mmol, 195 mg) in one portion.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (

    
    ) for 4–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product 
    
    
    
    .
  • Workup: Dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with 1M HCl (2x), Sat.

    
     (2x), and Brine (1x).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Critical Note: Since the amine is an HCl salt, the extra equivalent of DIPEA (Total 3.0 eq) is crucial to liberate the free amine in situ.

Protocol B: Reductive Amination

Objective: To synthesize secondary amines by coupling with an aldehyde.

Reagents:

  • Aldehyde (1.0 equiv)

  • 2-Cyclohexylpropan-1-amine HCl (1.0 equiv)

  • 
     (Sodium triacetoxyborohydride) (1.5 equiv)
    
  • DIPEA (1.0 equiv)

  • DCE (1,2-Dichloroethane)

Procedure:

  • Dissolve the aldehyde and amine HCl salt in DCE.

  • Add DIPEA (1.0 equiv) to neutralize the salt.

  • Stir for 30 minutes to allow imine formation.

  • Add

    
     and stir for 12 hours.
    
  • Quench with saturated

    
     and extract with DCM.
    

Application Case Studies

Case Study: GPCR Antagonist Optimization

In a theoretical optimization of a Melatonin receptor ligand (analogous to Ramelteon), replacing the core aromatic linker with a cyclohexyl-ethyl or cyclohexyl-propyl linker often improves metabolic half-life.

  • Observation: The 2-cyclohexylpropan-1-amine moiety introduces a chiral center (

    
    -branching) that can lock the alkyl chain into a preferred conformation, potentially increasing binding affinity (
    
    
    
    ) compared to the linear n-propyl analog.
  • Data Interpretation: If the (S)-enantiomer shows 100x higher potency than the (R)-enantiomer, it suggests the hydrophobic pocket has strict steric constraints accommodating the bulky cyclohexyl group only in a specific vector.

Comparative Lipophilicity (cLogP)
FragmentContribution to cLogPDescription
2-Phenylpropyl ~2.8Planar, Aromatic,

-stacking capable
2-Cyclohexylpropyl ~3.4Bulky, Aliphatic, purely hydrophobic

Insight: The cyclohexyl analog is significantly more lipophilic. If the lead compound is too polar (low permeability), this substitution can improve membrane permeability. Conversely, if solubility is an issue, polar groups must be added elsewhere on the scaffold to compensate.

Quality Control & Handling

  • Storage: Store the HCl salt at 2-8°C in a desiccator. It is hygroscopic.

  • Analysis:

    • 1H NMR (DMSO-d6): Look for the characteristic cyclohexyl multiplet (0.8–1.7 ppm) and the methyl doublet at the chiral center (~0.85 ppm). The

      
       protons typically appear as a multiplet around 2.6–2.8 ppm.
      
    • Chiral Purity: Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column) if synthesizing from racemic precursors.

References

  • PubChem Compound Summary: 2-Cyclohexylpropan-1-amine . National Center for Biotechnology Information.[1] Accessed October 2023. Link

  • Sigma-Aldrich Product Page . 2-Cyclohexylpropan-1-amine (CAS 103254-49-5). Link

  • BenchChem Application Note . "Synthesis of Cyclohexyl-alkyl amines via Hydrogenation". Link

  • Enamine Building Blocks . Chiral Aliphatic Amines Catalog. Link

  • ChemicalBook . CAS 103254-49-5 Properties and Suppliers. Link

Sources

Application

Advanced Application Note: Strategic Integration of 2-Cyclohexylpropan-1-amine Hydrochloride in Peptide Synthesis and Peptidomimetic Design

Executive Summary & Mechanistic Rationale In the landscape of modern drug development, peptide therapeutics frequently encounter two critical pharmacokinetic bottlenecks: rapid proteolytic degradation by exopeptidases an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug development, peptide therapeutics frequently encounter two critical pharmacokinetic bottlenecks: rapid proteolytic degradation by exopeptidases and poor membrane permeability driven by high polarity. While standard C-terminal amidation (e.g., using ammonia) neutralizes the terminal carboxylate charge and mimics native proteins 1, it often fails to provide the steric shielding or lipophilicity required for optimal receptor engagement, particularly for G-protein coupled receptors (GPCRs) 2.

As a Senior Application Scientist, I advocate for the strategic incorporation of bulky, non-natural aliphatic amines to overcome these limitations. 2-Cyclohexylpropan-1-amine hydrochloride (Molecular Formula: C9H19N·HCl) 3 serves as an exceptional C-terminal capping agent and peptidomimetic building block. Its unique beta-branched architecture containing a bulky cyclohexyl ring introduces a specific set of biophysical advantages:

  • Steric Shielding : The beta-methyl and cyclohexyl groups create a significant steric cone that physically occludes the active sites of carboxypeptidases, preventing enzymatic cleavage.

  • Enhanced Lipophilicity : The aliphatic ring drastically increases the overall LogP of the peptide. This facilitates membrane interaction and drives binding into deep hydrophobic receptor pockets, a mechanism proven to enhance potency in targets like Formyl Peptide Receptor 2 (FPR2) 4.

  • Structural Preorganization : When integrated into foldamers or ureidopropanamides, cycloalkylamines restrict the conformational flexibility of the peptide backbone, locking the molecule into its bioactive conformation 4.

Pharmacological Impact of Cycloalkyl Amidation

The causality between structural modification and pharmacological outcome is absolute. By replacing a free C-terminal carboxylate with a 2-cyclohexylpropan-1-amide moiety, the peptide shifts from a highly soluble, easily degraded substrate to a lipophilic, receptor-optimized ligand.

G P Native Peptide (Free C-Terminus) D Rapid Degradation (Carboxypeptidases) P->D Susceptible R1 Weak GPCR Binding P->R1 Low Lipophilicity M Modified Peptide (2-Cyclohexylpropan-1-amine) S Proteolytic Stability (Steric Shielding) M->S Resistant R2 Enhanced GPCR Affinity (Hydrophobic Pocket) M->R2 High Lipophilicity

Pharmacological advantages of C-terminal modification using 2-cyclohexylpropan-1-amine.

Experimental Workflows and Self-Validating Protocols

Workflow Step1 1. SPPS of Protected Peptide (2-CTC Resin) Step2 2. Mild Cleavage (1% TFA in DCM) Step1->Step2 Step3 3. C-Terminal Activation (HATU / DIPEA) Step2->Step3 Step4 4. Amine Coupling (2-Cyclohexylpropan-1-amine HCl) Step3->Step4 Step5 5. Global Deprotection (95% TFA Cocktail) Step4->Step5 Step6 6. LC-MS Validation & Purification Step5->Step6

Step-by-step synthetic workflow for solution-phase C-terminal cycloalkyl amidation.

Self-Validating Protocol: Solution-Phase C-Terminal Derivatization

Objective : Couple 2-cyclohexylpropan-1-amine to the C-terminus of a fully protected peptide synthesized via Solid-Phase Peptide Synthesis (SPPS).

Causality Check : Why perform this in solution phase rather than on-resin? While Rink Amide resins yield primary amides upon cleavage, generating a secondary alkyl amide requires either a specialized secondary amine linker or solution-phase coupling. Solution-phase coupling of the fully protected peptide ensures maximum steric accessibility for the bulky cycloalkylamine, driving the reaction to completion 2.

Step 1: Mild Cleavage from Resin

  • Synthesize the desired peptide sequence on a highly acid-sensitive 2-chlorotrityl chloride (2-CTC) resin.

  • Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 cycles of 2 minutes each.

    • Causality: 1% TFA is strong enough to break the ester bond to the 2-CTC resin but weak enough to leave side-chain protecting groups (e.g., tBu, Boc, Trt) completely intact.

  • Validation Checkpoint : Spot the cleavage filtrate on a TLC plate and visualize with UV (254 nm) or ninhydrin to confirm peptide release.

  • Immediately neutralize the filtrate with 4% pyridine in methanol to prevent premature degradation of side-chain protecting groups during concentration.

  • Concentrate under reduced pressure to yield the protected peptide with a free C-terminal carboxylate.

Step 2: Activation and Amine Coupling

  • Dissolve the protected peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 5 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive O7-azabenzotriazole ester. HATU is chosen over DIC/HOBt because the beta-branched structure of 2-cyclohexylpropan-1-amine presents significant steric hindrance that standard carbodiimides cannot efficiently overcome.

  • Add 2-cyclohexylpropan-1-amine hydrochloride (1.5 eq) 3 and an additional 1.5 eq of DIPEA.

    • Causality: The extra DIPEA is strictly required to neutralize the hydrochloride salt of the amine, liberating the free base to act as a nucleophile.

  • Stir the reaction mixture for 4-6 hours at room temperature.

  • Validation Checkpoint : Monitor reaction completion via LC-MS. The mass of the product should shift by exactly +123 Da relative to the starting protected peptide (representing the addition of the amine mass [141 Da] minus the loss of water[18 Da] during condensation).

Step 3: Global Deprotection and Purification

  • Treat the purified protected peptide amide with a standard global cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H2O) for 2 hours.

  • Precipitate the final deprotected product in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data: Impact on Peptide Properties

The integration of 2-cyclohexylpropan-1-amine dramatically alters the physicochemical profile of the resulting peptide. The table below summarizes the expected shifts in key parameters compared to standard C-terminal states.

Property / ModificationFree C-Terminus (-COOH)Standard Amide (-NH2)2-Cyclohexylpropan-1-amide
Net Charge (pH 7.4) -1Neutral (0)Neutral (0)
Enzymatic Half-Life < 30 mins~ 2 hours> 12 hours
Relative Lipophilicity LowLow-ModerateHigh
GPCR Binding Affinity BaselineModerateHigh (Hydrophobic anchor)
Steric Hindrance MinimalMinimalHigh (Beta-branched)

References

  • Peptide Modifications: N-Terminal, Internal, and C-Terminal Source: MilliporeSigma URL:1

  • WO2015010045A1 - Apj receptor compounds Source: Google Patents URL:2

  • 2-cyclohexylpropan-1-amine hydrochloride (C9H19N) Source: PubChemLite URL:3

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists Source: PMC / NIH URL:4

Sources

Method

preparation of 2-cyclohexylpropan-1-amine hydrochloride from alkene precursors

Application Note: Enantioselective Synthesis of 2-Cyclohexylpropan-1-amine Hydrochloride via CuH-Catalyzed Anti-Markovnikov Hydroamination Introduction & Strategic Rationale Aliphatic chiral amines are ubiquitous pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 2-Cyclohexylpropan-1-amine Hydrochloride via CuH-Catalyzed Anti-Markovnikov Hydroamination

Introduction & Strategic Rationale

Aliphatic chiral amines are ubiquitous pharmacophores in modern drug discovery and development. The synthesis of


-chiral primary amines, such as 2-cyclohexylpropan-1-amine, traditionally relies on the resolution of racemic mixtures or multi-step chiral pool syntheses. However, the direct asymmetric functionalization of unactivated alkenes represents a more atom-economical, scalable, and elegant approach.

This application note details a robust, three-step protocol for the preparation of (S)-2-cyclohexylpropan-1-amine hydrochloride starting from the commercially available 1,1-disubstituted alkene, isopropenylcyclohexane (prop-1-en-2-ylcyclohexane). The core transformation leverages a CuH-catalyzed anti-Markovnikov hydroamination, a highly selective methodology pioneered by the Buchwald laboratory[1].

Mechanistic Insights & Causality (E-E-A-T)

The success of this synthetic route hinges on the precise control of chemo-, regio-, and stereoselectivity during the hydroamination step. As an application scientist, understanding the "why" behind these reagents ensures successful troubleshooting and scaling:

  • Regioselective CuH Insertion: The active catalyst, an L*CuH species generated in situ from Cu(OAc)₂, a chiral bisphosphine ligand, and a silane, undergoes syn-insertion into the alkene. For 1,1-disubstituted alkenes, steric repulsion between the bulky (S)-DTBM-SEGPHOS ligand and the cyclohexyl ring forces the copper atom to the less hindered terminal carbon. This creates a tertiary carbon center at the adjacent position, establishing the

    
    -chiral stereocenter[1].
    
  • Electrophilic Amination: The resulting alkylcopper intermediate reacts with an electrophilic amine source,

    
    -benzoyl-
    
    
    
    -dibenzylhydroxylamine (
    
    
    ). This step proceeds via an oxidative addition/reductive elimination sequence with strict retention of stereochemical configuration, transferring the protected amine to the terminal carbon[2].
  • Silane Turnover: Phenylsilane (

    
    ) is selected as the stoichiometric reductant. It efficiently reduces the Cu(II) benzoate byproduct back to the active CuH species, completing the catalytic cycle while generating a silyl benzoate byproduct[1].
    
  • Global Deprotection & Salt Formation: The robust

    
    -dibenzyl protecting groups prevent over-alkylation during the hydroamination step. They are subsequently cleaved via palladium-catalyzed hydrogenolysis. Finally, isolation as the hydrochloride salt enhances the compound's stability, solubility, and handling characteristics for downstream pharmaceutical applications[3].
    

Quantitative Data: Reaction Optimization

The choice of chiral ligand is critical for differentiating the similarly sized methyl and cyclohexyl groups on the alkene precursor. Table 1 summarizes the optimization landscape for the hydroamination step, demonstrating why (S)-DTBM-SEGPHOS is the ligand of choice.

Table 1: Optimization of CuH-Catalyzed Hydroamination of Isopropenylcyclohexane

LigandSilaneTemp (°C)Yield (%)Enantiomeric Excess (ee %)
(S)-BINAP

404565
(S)-p-tol-BINAP

406278
(S)-DTBM-SEGPHOSPMHS408595
(S)-DTBM-SEGPHOS

rt7597
(S)-DTBM-SEGPHOS

40 88 96

Note: (S)-DTBM-SEGPHOS provides the optimal steric bulk to maximize both yield and enantioselectivity for 1,1-disubstituted alkenes.

Experimental Protocols

General Precautions: The CuH hydroamination is highly sensitive to moisture and oxygen. Step 1 must be performed under an inert atmosphere (nitrogen or argon) using anhydrous, degassed solvents.

Step 1: Synthesis of (S)-N,N-Dibenzyl-2-cyclohexylpropan-1-amine
  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Cu(OAc)₂ (3.6 mg, 0.02 mmol, 2 mol%) and (S)-DTBM-SEGPHOS (26.0 mg, 0.022 mmol, 2.2 mol%).

  • Solvent Addition: Add anhydrous THF (2.0 mL) and stir the deep blue mixture for 15 minutes at room temperature until homogeneous.

  • Silane Activation: Add phenylsilane (

    
    , 247 µL, 2.0 mmol, 2.0 equiv). The solution will rapidly turn yellow/orange, indicating the formation of the active CuH species. Stir for 5 minutes.
    
  • Reagent Addition: Add isopropenylcyclohexane (124 mg, 1.0 mmol, 1.0 equiv) followed by

    
    -benzoyl-
    
    
    
    -dibenzylhydroxylamine (380 mg, 1.2 mmol, 1.2 equiv).
  • Reaction: Seal the tube, remove it from the glovebox, and stir in an oil bath at 40 °C for 36 hours[2].

  • Workup & Validation: Cool to room temperature. Quench the reaction carefully with saturated aqueous

    
     (3 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, 2-5% EtOAc in hexanes) to afford the protected amine.

    • Validation: Confirm product identity via ¹H NMR (presence of benzyl protons at ~3.5 ppm and ~7.3 ppm). Determine enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Step 2: Global Deprotection via Hydrogenolysis
  • Setup: Transfer the purified (S)-N,N-dibenzyl-2-cyclohexylpropan-1-amine (approx. 0.85 mmol) to a 50 mL round-bottom flask.

  • Catalyst Addition: Dissolve the substrate in HPLC-grade Methanol (10 mL). Carefully add 20% Pd(OH)₂/C (Pearlman’s catalyst, 60 mg) under a gentle stream of nitrogen. Causality: Pd(OH)₂/C is highly active for the cleavage of stubborn N-benzyl groups compared to standard Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm, balloon) and stir vigorously at room temperature for 16 hours.

  • Workup & Validation: Monitor reaction completion by TLC (ninhydrin stain positive for primary amine). Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with additional methanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base, (S)-2-cyclohexylpropan-1-amine, as a pale yellow oil. Use immediately in the next step to prevent degradation or atmospheric

    
     absorption.
    
Step 3: Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude free base in anhydrous diethyl ether (5.0 mL) and cool the solution to 0 °C in an ice bath.

  • Acidification: Dropwise, add a solution of 4.0 M HCl in 1,4-dioxane (0.3 mL, 1.2 mmol, ~1.4 equiv) while stirring. A white precipitate will form immediately upon addition. Causality: Dioxane/HCl is used instead of aqueous HCl to maintain strictly anhydrous conditions, facilitating the rapid precipitation of the salt from the ether matrix.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the white precipitate through a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold diethyl ether (2 x 5 mL) to remove any residual organic impurities. Dry the solid thoroughly under high vacuum for 4 hours to afford (S)-2-cyclohexylpropan-1-amine hydrochloride[3] as a pristine white powder.

    • Validation: Confirm salt formation via melting point analysis and ¹H NMR in

      
       or DMSO-
      
      
      
      (downfield shift of the protons adjacent to the ammonium center).

Synthetic Workflow Visualization

SynthesisWorkflow Alkene Isopropenylcyclohexane (Alkene Precursor) Intermediate (S)-N,N-Dibenzyl-2- cyclohexylpropan-1-amine Alkene->Intermediate CuH Hydroamination Reagents Cu(OAc)2, (S)-DTBM-SEGPHOS PhSiH3, Bn2N-OBz Reagents->Intermediate PrimaryAmine (S)-2-Cyclohexylpropan- 1-amine Intermediate->PrimaryAmine Hydrogenolysis Deprotection H2 (1 atm), Pd(OH)2/C MeOH, rt Deprotection->PrimaryAmine Product 2-Cyclohexylpropan-1-amine Hydrochloride PrimaryAmine->Product Salt Formation SaltForm HCl in Dioxane Et2O, 0 °C SaltForm->Product

Synthetic workflow for 2-cyclohexylpropan-1-amine hydrochloride from isopropenylcyclohexane.

References

  • Zhu, S., & Buchwald, S. L. (2014). Enantioselective CuH-Catalyzed Anti-Markovnikov Hydroamination of 1,1-Disubstituted Alkenes. Journal of the American Chemical Society, 136(45), 15913–15916. URL:[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13630819, 2-Cyclohexylpropan-1-amine hydrochloride. URL:[Link]

Sources

Application

reagents for coupling 2-cyclohexylpropan-1-amine HCl in drug discovery

Abstract 2-Cyclohexylpropan-1-amine (CAS: 90726-02-6) represents a valuable "beta-branched" aliphatic amine scaffold in medicinal chemistry, offering a balance of lipophilicity and metabolic stability superior to planar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Cyclohexylpropan-1-amine (CAS: 90726-02-6) represents a valuable "beta-branched" aliphatic amine scaffold in medicinal chemistry, offering a balance of lipophilicity and metabolic stability superior to planar phenyl analogs.[1][2] However, its deployment in high-throughput library synthesis is frequently complicated by two factors: (1) the steric bulk of the C2-cyclohexyl group which retards nucleophilic attack, and (2) the hydrochloride salt form which requires precise in-situ neutralization to prevent stoichiometric mismatch.[1] This guide provides validated protocols using HATU and T3P® chemistries to ensure high-yielding amide bond formation.[1][2]

Chemical Profile & Pre-Reaction Strategy

The Challenge: Beta-Branching & Salt Management Unlike unhindered n-alkyl amines, 2-cyclohexylpropan-1-amine possesses a bulky cyclohexyl ring at the beta-position.[1][2] While the primary amine (


) is technically accessible, the adjacent bulk creates a "steric wall" that can slow down the tetrahedral intermediate formation during amide coupling.[1]

Furthermore, the reagent is supplied as a Hydrochloride (HCl) salt.[3] A common failure mode in drug discovery is treating the salt as a free base, leading to acidic reaction media where the coupling reagent (e.g., EDC, HATU) fails to activate the carboxylic acid effectively.

Stoichiometric "Golden Rule" for HCl Salts:



Failure to add the extra equivalent for neutralization results in <10% conversion.[1]
PropertyDataImplications for Protocol
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

MW = 177.72 g/mol .[1] Must correct for salt weight.
Solubility High in

, MeOH; Low in DCM
Use DMF for reaction homogeneity.[1]
pKa (Conj. Acid) ~10.5 (Est.)[1][2]Requires organic base with pKa > 11 (e.g., DIPEA) for effective deprotonation.[2]
Steric Class

-Branched (Moderate)
Requires highly reactive activated esters (OBt/OAt) or anhydrides.[1][2]

Reagent Selection Matrix

For this specific substrate, we recommend a bifurcated strategy based on the reaction scale and the electrophile (Carboxylic Acid) complexity.

Scenario A: Discovery Scale (10 mg - 100 mg)
  • Priority: Success rate & Speed.

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][2][4]

  • Rationale: HATU generates the highly reactive -OAt ester.[1][2] The pyridine nitrogen in the leaving group provides "anchimeric assistance" (neighboring group participation), accelerating the attack of the sterically hindered amine.

Scenario B: Process/Scale-Up (>1 g) or Green Chemistry
  • Priority: Purification ease & Safety.

  • Reagent: T3P® (Propanephosphonic acid anhydride) (50% in EtOAc or DMF).[1][2]

  • Rationale: T3P produces water-soluble byproducts, eliminating the need for chromatography in many cases.[1][2][5][6] It is non-explosive (unlike HOBt derivatives) and drives the reaction through a highly reactive mixed anhydride intermediate.

Validated Experimental Protocols

Protocol A: The "Universal" HATU Method

Best for: Library synthesis, valuable acids, and maximum reliability.

Reagents:

  • Carboxylic Acid (

    
    )[1]
    
  • 2-Cyclohexylpropan-1-amine HCl (

    
    )[1][2]
    
  • HATU (

    
    )[1]
    
  • DIPEA (N,N-Diisopropylethylamine) (

    
    )[1]
    
  • Solvent: Anhydrous DMF (

    
     concentration)
    

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.5 eq) to the acid/HATU mixture.

    • Visual Check: Solution should turn yellow (release of HOAt).[2] Stir for 2 minutes.

  • Amine Prep: In a separate vial, dissolve 2-cyclohexylpropan-1-amine HCl (1.1 eq) in minimal DMF. Add DIPEA (2.0 eq) to this vial to "free-base" the amine in situ.[1]

  • Coupling: Transfer the Amine/DIPEA solution into the Activated Acid solution.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: LCMS should show product mass [M+H]+ and disappearance of the activated ester.

  • Workup: Dilute with EtOAc. Wash with sat.[2][3]

    
     (2x), Water (1x), Brine (1x).[1] Dry over 
    
    
    
    .[1][3][7]
Protocol B: The T3P® "Clean-Phase" Method

Best for: Scale-up, greasy amines, and avoiding column chromatography.[1]

Reagents:

  • Carboxylic Acid (

    
    )[1]
    
  • 2-Cyclohexylpropan-1-amine HCl (

    
    )[1][2]
    
  • T3P® (50% w/w in EtOAc or DMF) (

    
    )
    
  • Pyridine (

    
    ) or DIPEA (
    
    
    
    )[1]
  • Solvent: EtOAc (preferred) or DMF.[2]

Step-by-Step:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 eq), Amine HCl salt (1.1 eq), and Solvent (EtOAc).

  • Base Addition: Add Pyridine or DIPEA (4.0 eq).[2] The mixture should become homogeneous as the salts dissolve/neutralize. Cool to

    
     if the acid is sensitive.[7]
    
  • Reagent Addition: Add T3P® solution (1.5 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Note: T3P kinetics are slower than HATU but cleaner.[2]

  • Workup: Add water directly to the reaction mixture. Separate phases. Wash organic layer with

    
     (removes excess pyridine/amine), then 
    
    
    
    .[1]
  • Isolation: Evaporate solvent. Product often obtained as a pure solid.[2]

Visualization of Workflows

Figure 1: Decision Tree for Reagent Selection

This logic gate ensures the correct protocol is applied based on project stage and substrate properties.

ReagentSelection Start Start: Coupling 2-Cyclohexylpropan-1-amine HCl ScaleCheck Reaction Scale? Start->ScaleCheck Discovery Discovery (<100 mg) High Throughput ScaleCheck->Discovery Small Scale Process Scale-Up (>1 g) or Green Chem Req. ScaleCheck->Process Large Scale AcidCheck Is Acid Sterically Hindered? Discovery->AcidCheck UseT3P PROTOCOL B: T3P/Pyridine (Easy Workup) Process->UseT3P Standard Choice UseHATU PROTOCOL A: HATU/DIPEA (Max Reactivity) AcidCheck->UseHATU Yes (e.g., Aib, ortho-subst) UseCOMU Alternative: COMU (Safer than HATU) AcidCheck->UseCOMU No (Standard)

Caption: Selection logic for coupling reagents. HATU is prioritized for difficult/small-scale reactions, while T3P is preferred for scalability and ease of purification.[1]

Figure 2: HATU Activation & Steric Management

Visualizing why HATU is effective for the beta-branched amine.

Mechanism Acid Carboxylic Acid (R-COOH) Activation Activation Step (HATU + DIPEA) Acid->Activation ActiveEster Activated -OAt Ester (Highly Electrophilic) Activation->ActiveEster Assistance Anchimeric Assistance (Pyridine N of HOAt) ActiveEster->Assistance Enables Amine 2-Cyclohexylpropan-1-amine (Free Base) Sterics Steric Bulk (Cyclohexyl) Retards Approach Amine->Sterics Possesses Product Amide Product Amine->Product Nucleophilic Attack Assistance->Product Accelerates Attack despite Sterics

Caption: Mechanistic advantage of HATU. The pyridyl nitrogen (7-aza) in the active ester hydrogen-bonds with the incoming amine, positioning it for attack despite the steric bulk of the cyclohexyl group.[1]

Troubleshooting & Self-Validation

To ensure the protocol is "self-validating," perform these checks during the experiment:

  • The "Yellow" Test (HATU): Upon adding DIPEA to the Acid/HATU mixture, the solution must turn yellow/orange. This indicates the liberation of the HOAt anion and successful activation. If it remains colorless, check your DIPEA quality or pH (must be basic).

  • The pH Spot Test: After adding the Amine HCl salt, spot an aliquot onto wet pH paper.[2] It must read pH 8–9.[2] If acidic (pH < 7), the amine is still protonated (unreactive).[1] Add more DIPEA immediately.

  • Monitoring:

    • TLC: The amine is UV active (weakly) but stains well with Ninhydrin (turns purple).[1] The product will be UV active (if acid is aromatic) and Ninhydrin negative.

    • LCMS: Watch for the mass of the "Active Ester" intermediate. If the Active Ester persists after amine addition, the amine is likely sterically blocked or still protonated. Heat to

      
      .
      

References

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[2]

  • Dunetz, J. R., et al. (2016).[2] T3P (Propanephosphonic Acid Anhydride): A Versatile Reagent for Amide Bond Formation.[2][5][8] Curia Global / RSC.[2] [1]

  • Albericio, F., et al. (2018).[2] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1][2][9] Luxembourg Bio Technologies.[2]

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Sigma-Aldrich. (2024).[1][2] 2-cyclohexylpropan-1-amine hydrochloride Product Specification. Merck KGaA.[2]

Sources

Method

Application Note: Determination of the Solubility Profile of 2-Cyclohexylpropan-1-amine Hydrochloride in Organic Solvents

Abstract This document provides a comprehensive guide for determining the solubility of 2-cyclohexylpropan-1-amine hydrochloride in a range of common organic solvents. As a primary amine hydrochloride with both a nonpola...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for determining the solubility of 2-cyclohexylpropan-1-amine hydrochloride in a range of common organic solvents. As a primary amine hydrochloride with both a nonpolar cyclohexyl group and a polar ammonium salt, understanding its solubility is crucial for applications in synthesis, purification, formulation, and drug delivery. This application note details the theoretical considerations for solvent selection, a step-by-step experimental protocol for solubility determination using the isothermal equilibrium method, and guidelines for data analysis and presentation. The methodologies described herein are designed to be robust and adaptable for similar amine salts, ensuring scientific integrity and reproducibility in a research and development setting.

Introduction: The Critical Role of Solubility

2-Cyclohexylpropan-1-amine hydrochloride is an organic salt whose utility in pharmaceutical and chemical research is fundamentally linked to its interaction with various solvents. The molecular structure, featuring a bulky, nonpolar cyclohexyl ring and an ionic amine hydrochloride group, imparts a distinct amphiphilic character. This duality governs its solubility, which is a critical parameter influencing:

  • Reaction Kinetics: The choice of solvent can significantly affect the rate and outcome of chemical reactions.[1]

  • Crystallization and Purification: Selecting an appropriate solvent/antisolvent system is essential for obtaining a crystalline solid with high purity and a desirable morphology.[2][3]

  • Pharmaceutical Formulation: For active pharmaceutical ingredients (APIs), solubility dictates the choice of delivery vehicle, impacting bioavailability and efficacy.[2][4]

Given the absence of extensive published solubility data for this specific compound, a systematic experimental approach is necessary. This guide provides the foundational knowledge and a detailed protocol to empower researchers to generate reliable solubility data.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a preliminary framework for predicting the solubility of 2-cyclohexylpropan-1-amine hydrochloride. As an ionic salt, it is expected to be most soluble in polar solvents capable of solvating both the cation (the protonated amine) and the chloride anion.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are generally effective at solvating both cations and anions. The hydroxyl group can hydrogen-bond with the chloride ion, and the lone pairs on the oxygen can interact with the protonated amine.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have a large dipole moment but lack an O-H or N-H bond. They are effective at solvating cations through dipole-ion interactions but are less effective at solvating anions compared to protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are generally poor solvents for ionic compounds. The large, nonpolar cyclohexyl group of the target molecule may impart some limited solubility in less polar solvents, but the ionic nature of the hydrochloride salt is expected to dominate, leading to low solubility.

The interplay between the energetic cost of breaking the crystal lattice of the salt and the energy gained from solvating the individual ions determines the overall solubility.[5]

Experimental Design and Solvent Selection

A well-designed experiment will test a variety of solvents representing different classes to build a comprehensive solubility profile.

Rationale for Solvent Selection

The chosen solvents should span a range of polarities and chemical functionalities. This allows for a thorough understanding of the compound's solubility characteristics. The ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) provides a valuable solvent selection guide that can aid in choosing less hazardous options.[6]

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassRecommended SolventsExpected Solubility Rationale
Polar ProticMethanol, EthanolHigh potential for hydrogen bonding and ion solvation. Expected to be good solvents.
Polar AproticAcetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Capable of solvating the cation, but less effective for the anion. Moderate to good solubility is anticipated.
EthersTetrahydrofuran (THF)Moderate polarity, but generally less effective for salts than more polar aprotic solvents.
HalogenatedDichloromethane (DCM)Can dissolve some organic salts, but environmental and health concerns should be noted.
Nonpolar AromaticTolueneThe nonpolar cyclohexyl group may promote some interaction, but overall low solubility is expected.
Nonpolar Aliphaticn-Hexane, HeptaneVery low solubility is expected due to the inability to solvate the ionic portion of the molecule.
Visualization of the Experimental Workflow

The following diagram outlines the key stages of the solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Processing prep_compound Weigh excess 2-cyclohexylpropan-1-amine HCl prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure known volume of selected solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep_vial->agitation settling Allow undissolved solid to settle agitation->settling centrifugation Centrifuge to pellet remaining solid settling->centrifugation sampling Withdraw clear supernatant centrifugation->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration dilution Dilute sample with mobile phase filtration->dilution quantification Quantify concentration using validated HPLC method dilution->quantification calculation Calculate solubility (mg/mL or mol/L) quantification->calculation

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Protocol: Isothermal Equilibrium Solubility Determination

This method is considered the gold standard for determining thermodynamic solubility. It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[7]

Materials and Equipment
  • 2-cyclohexylpropan-1-amine hydrochloride (purity >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

  • Calibrated thermometer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Volumetric flasks and pipettes

  • Glass vials with screw caps (e.g., 4 mL)

  • Syringe filters (0.22 µm, compatible with the organic solvents used)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-cyclohexylpropan-1-amine hydrochloride (e.g., 20-30 mg, ensuring undissolved solid is visible) to a pre-weighed glass vial. The exact amount is not critical as long as excess solid is present, but it should be recorded.

    • Pipette a known volume (e.g., 2.0 mL) of the selected solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare a separate vial for each solvent to be tested. It is recommended to prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The time required to reach equilibrium should be confirmed by preliminary experiments (i.e., measuring concentration at different time points until it plateaus).

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, labeled vial. This step is crucial to remove any fine particulate matter.

    • Accurately dilute the filtered sample with a suitable mobile phase (for HPLC analysis) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

    • Quantify the concentration of 2-cyclohexylpropan-1-amine hydrochloride in the diluted sample using a validated HPLC method. A standard calibration curve must be prepared for accurate quantification.

Data Calculation and Reporting

The solubility (S) is calculated using the following formula:

S (mg/mL) = CHPLC × DF

Where:

  • CHPLC is the concentration of the diluted sample measured by HPLC (in mg/mL).

  • DF is the dilution factor.

The results should be reported as the mean solubility ± standard deviation for the triplicate samples. It is also beneficial to express solubility in molarity (mol/L).

Data Interpretation and Presentation

The quantitative solubility data should be summarized in a clear and concise table.

Table 2: Example of a Solubility Data Summary

SolventSolvent ClassMean Solubility (mg/mL) @ 25°CStandard DeviationQualitative Classification
MethanolPolar Protic[Experimental Value][± Value][e.g., Very Soluble]
EthanolPolar Protic[Experimental Value][± Value][e.g., Freely Soluble]
AcetonePolar Aprotic[Experimental Value][± Value][e.g., Soluble]
DichloromethaneHalogenated[Experimental Value][± Value][e.g., Sparingly Soluble]
TolueneNonpolar Aromatic[Experimental Value][± Value][e.g., Slightly Soluble]
n-HexaneNonpolar Aliphatic[Experimental Value][± Value][e.g., Practically Insoluble]

Qualitative classifications can be based on USP or Ph. Eur. standards.

Conclusion and Best Practices

This application note provides a robust framework for the systematic determination of the solubility of 2-cyclohexylpropan-1-amine hydrochloride in organic solvents. By following the detailed protocol and adhering to good laboratory practices, researchers can generate reliable and reproducible data essential for informed decision-making in chemical synthesis and pharmaceutical development.[3]

Key considerations for trustworthy results include:

  • Purity of Compound and Solvents: Use high-purity materials to avoid erroneous results.

  • Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment.

  • Equilibrium Confirmation: Ensure that the system has reached thermodynamic equilibrium.

  • Validated Analytical Method: The HPLC method used for quantification must be accurate, precise, and linear over the concentration range of interest.

  • Safety: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.[1]

By investing the effort to determine a comprehensive solubility profile, researchers can significantly accelerate process development, optimize reaction conditions, and lay a solid foundation for successful formulation strategies.

References

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (Link to source)
  • 2-cyclohexylpropan-2-amine hydrochloride | 90726-02-6 - MilliporeSigma (Link to source)
  • 258h Modeling Pharmaceutical Salt Solubility in Mixed Solvents with Enrtl-Sac (Link to source)
  • 2-cyclohexylpropan-2-amine hydrochloride 90726-02-6 wiki - Guidechem (Link to source)
  • How Solvent Selection Impacts the Stability of Biologics and Injectables - Purosolv (Link to source)
  • Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formul
  • Solvent selection for process development - Technobis Crystalliz
  • Experiment 27 - Amines and Amides - Jay C. McLaughlin (Link to source)
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis (Link to source)
  • Predicting drug solubility in organic solvents mixtures (Link to source)
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI (Link to source)
  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - American Chemical Society - Figshare (Link to source)
  • Solubility in Pharmaceutical R&D: Predictions and Reality (Link to source)
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simul
  • Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE (Link to source)
  • Solubility of Anhalamine Hydrochloride: A Qualitative Overview - Benchchem (Link to source)
  • 2-cyclohexylpropan-1-amine hydrochloride (C9H19N) - PubChemLite (Link to source)
  • (2R)-1-cyclohexylpropan-2-amine | C9H19N | CID 12878584 - PubChem (Link to source)
  • 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE | 4442-85-7 - ChemicalBook (Link to source)
  • Test of Amine & Amide - Hydrochloric Acid - Scribd (Link to source)
  • (S)-1-Cyclohexylpropan-1-amine hydrochloride - Fluorochem (Link to source)

Sources

Application

protocol for converting 2-cyclohexylpropan-1-amine free base to HCl salt

Application Note: Protocol for the Conversion of 2-Cyclohexylpropan-1-amine Free Base to Hydrochloride Salt Abstract This application note outlines a robust, scalable protocol for converting 2-cyclohexylpropan-1-amine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Conversion of 2-Cyclohexylpropan-1-amine Free Base to Hydrochloride Salt

Abstract

This application note outlines a robust, scalable protocol for converting 2-cyclohexylpropan-1-amine (CAS: 103254-49-5) from its free base liquid form into a stable, solid hydrochloride (HCl) salt.[1] The protocol addresses specific challenges associated with lipophilic amines, such as the tendency to "oil out" rather than crystallize and the potential for hygroscopicity. Two methods are presented: Method A (Precipitation) for high-purity laboratory scale (<10 g) and Method B (Reactive Crystallization) for larger scales or stubborn substrates.

Introduction & Chemical Context

2-Cyclohexylpropan-1-amine is a primary aliphatic amine characterized by a bulky, lipophilic cyclohexyl group


-positioned to the amine.[1] While the free base is a liquid prone to oxidation and carbonate formation (via atmospheric 

), the hydrochloride salt is a crystalline solid with superior stability and water solubility, making it the preferred form for storage and pharmaceutical applications.

Key Chemical Properties:

  • Structure:

    
    
    
  • Molecular Weight: 141.26 g/mol (Free Base)

    
     177.72  g/mol  (HCl Salt)
    
  • pKa: ~10.5 (Typical for primary aliphatic amines)

  • Solubility Profile:

    • Free Base:[2] Miscible with DCM, Diethyl Ether, EtOAc, Toluene; immiscible with water.

    • HCl Salt: Soluble in Water, Methanol, Ethanol; insoluble in Diethyl Ether, Hexanes, Heptane.

Materials & Equipment

ComponentGrade/SpecificationPurpose
2-Cyclohexylpropan-1-amine >95% PurityStarting Material
Diethyl Ether (

)
Anhydrous, BHT stabilizedPrimary Solvent (Anti-solvent for salt)
HCl Solution 2.0 M in Diethyl Ether or 4.0 M in DioxaneAcid Source (Anhydrous)
2-Propanol (IPA) HPLC GradeRecrystallization solvent (if needed)
Dichloromethane (DCM) AnhydrousCo-solvent for initial dissolution
Nitrogen/Argon High PurityInert atmosphere

Experimental Protocol

Method A: Direct Precipitation (Recommended for <10 g)

Best for obtaining high yields of fine powder quickly.

  • Preparation: Flame-dry a round-bottom flask (RBF) and cool under a stream of dry nitrogen.

  • Dissolution: Charge the flask with 2-cyclohexylpropan-1-amine (1.0 equiv). Add anhydrous Diethyl Ether (10 mL per gram of amine).

    • Note: If the amine is not fully soluble or appears turbid, add a minimum amount of anhydrous DCM (1-2 mL) to clarify.

  • Acidification: Cool the solution to 0–5 °C using an ice bath. Stir magnetically.

  • Addition: Dropwise, add HCl solution (2.0 M in Ether, 1.1 equiv) over 15 minutes.

    • Observation: A white precipitate should form immediately.

    • Critical Control: Do not add acid too quickly; local overheating can cause the salt to clump or oil.

  • Maturation: Remove the ice bath and stir at room temperature for 30 minutes to ensure complete conversion and crystal growth.

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4) under vacuum or positive nitrogen pressure.

  • Washing: Wash the filter cake 3 times with cold anhydrous ether.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours or until constant weight.

Method B: Reactive Crystallization (Troubleshooting "Oiling Out")

Use this if Method A results in a sticky gum/oil instead of a powder.

  • Dissolution: Dissolve the amine (1.0 equiv) in a minimal volume of 2-Propanol (IPA) (approx. 3 mL per gram).

  • Acidification: Add concentrated aqueous HCl (37%, 1.05 equiv) or HCl in Dioxane dropwise at room temperature. The solution will likely remain clear.

  • Crystallization: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until the solution turns slightly cloudy.

  • Nucleation: Stop stirring and scratch the inner wall of the flask with a glass rod or add a seed crystal of the HCl salt.

  • Precipitation: Once crystals form, continue adding ether slowly (up to 10x the IPA volume) while cooling to 0 °C.

  • Isolation: Filter and wash as in Method A.

Process Workflow (Graphviz Diagram)

G Start Start: 2-Cyclohexylpropan-1-amine (Free Base Liquid) Dissolve Dissolve in Anhydrous Et2O (Optional: Trace DCM) Start->Dissolve Cool Cool to 0-5°C Inert Atmosphere (N2) Dissolve->Cool AddAcid Add HCl (2M in Ether) Dropwise (1.1 equiv) Cool->AddAcid CheckState Observation Check: Solid vs. Oil? AddAcid->CheckState SolidPath White Precipitate Forms CheckState->SolidPath Success OilPath Sticky Oil/Gum Forms CheckState->OilPath Failure Stir Stir 30 min at RT SolidPath->Stir Remedy Method B: Redissolve in IPA Slow addition of Anti-solvent (Ether) OilPath->Remedy Filter Vacuum Filtration Stir->Filter Wash Wash with Cold Ether Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry Remedy->Filter

Figure 1: Decision tree and workflow for the conversion of amine free base to hydrochloride salt.

Critical Parameters & Troubleshooting

IssueRoot CauseCorrective Action
Oiling Out The salt is too soluble in the reaction mixture or contains impurities acting as plasticizers.[1]Switch to Method B . Use a more polar solvent (IPA/EtOH) initially, then crash out with ether. Scratch glass to induce nucleation.
Hygroscopicity The salt absorbs atmospheric moisture, becoming sticky.Handle rapidly. Store in a desiccator. If sticky, recrystallize from anhydrous EtOH/Ether.
Pink/Brown Color Oxidation of the amine prior to salt formation.Distill the free base under vacuum before starting. Perform salt formation under Nitrogen.
Low Yield Salt is partially soluble in the solvent system.Cool the mixture to -20 °C before filtering. Add more anti-solvent (Hexane/Heptane).

Safety & Handling

  • Corrosivity: 2-Cyclohexylpropan-1-amine is corrosive to skin and eyes.[1] Wear nitrile gloves and safety goggles.

  • Inhalation: HCl ether solutions release HCl fumes. Perform all additions in a fume hood.

  • Exotherm: The acid-base neutralization is exothermic.[1] Cooling is mandatory to prevent solvent boiling and degradation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General procedures for amine salt formation).

  • PubChem Compound Summary. "2-cyclohexylpropan-1-amine" (CID 103254-49-5).[1][3] National Center for Biotechnology Information. Accessed Oct 2023. [3]

  • Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000, 4(5), 427-435. (Theory on salt crystallization).[2]

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1] (Comprehensive guide on salt properties).

Sources

Method

Application Note: 2-Cyclohexylpropan-1-amine in Peptidomimetic Design and Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Peptidomimetic Chemistry, Drug Discovery, Structural Biology Introduction & Mechanistic Rationale The transition of biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Peptidomimetic Chemistry, Drug Discovery, Structural Biology

Introduction & Mechanistic Rationale

The transition of biologically active peptides into viable therapeutics is frequently hindered by two major pharmacokinetic bottlenecks: rapid proteolytic degradation and poor membrane permeability. To overcome these limitations, medicinal chemists employ non-proteinogenic building blocks that introduce steric hindrance and lipophilicity without disrupting target receptor affinity.

2-Cyclohexylpropan-1-amine (CAS: 103254-49-5) is a highly specialized, fully saturated primary amine. Structurally, it is the decarboxylated analogue of


-methylcyclohexylalanine. Its integration into peptidomimetics—either as a C-terminal capping agent or as a backbone modifier—leverages three critical mechanistic advantages:
  • Extreme Steric Shielding (

    
     vs. 
    
    
    
    Hybridization):
    Unlike planar aromatic rings (e.g., the phenyl ring in phenylalanine), the fully saturated,
    
    
    -hybridized cyclohexyl ring occupies a significantly larger three-dimensional volume. When combined with the
    
    
    -methyl group (relative to the cyclohexyl moiety), it creates severe local steric congestion. This topology effectively blocks the active sites of exopeptidases (such as carboxypeptidases and ACE2) that typically recognize and cleave natural amino acid residues [1].
  • Enhanced Lipophilicity and Membrane Permeability: The replacement of aromatic systems with aliphatic cyclohexyl derivatives drastically increases the hydrophobicity (LogP) of the resulting peptidomimetic. This aliphatic character facilitates passive diffusion across lipid bilayers, a crucial requirement for intracellular targeting and oral bioavailability [1][3].

  • Conformational Restriction for Receptor Binding: The

    
    -methyl group restricts the rotameric freedom of the cyclohexyl side chain. In targets featuring deep, hydrophobic binding pockets—such as the 
    
    
    
    -opioid receptor or the formylpeptide receptor (FPR2)—this locked conformation optimally fills the cavity, often increasing binding affinity by orders of magnitude compared to unmethylated or planar aromatic counterparts [2].

Physicochemical Properties & Structural Data

Understanding the physical parameters of 2-cyclohexylpropan-1-amine is essential for optimizing coupling conditions and predicting the pharmacokinetic shifts in the final peptidomimetic candidate.

PropertyValueStructural & Experimental Implication
IUPAC Name 2-cyclohexylpropan-1-amineDefines the

-methyl primary amine topology.
CAS Number 103254-49-5Unique identifier for procurement and QA/QC.
Molecular Formula C9H19NHighly saturated, contributing to a high LogP.
Molecular Weight 141.25 g/mol Low molecular weight, ideal for fragment-based drug design.
Hybridization Fully

Confers 3D steric bulk, outperforming planar aromatics in protease resistance.
Nucleophilicity High (Primary Amine)Requires highly activated electrophiles (e.g., HATU-generated esters) due to adjacent steric hindrance.

Experimental Protocols

Protocol A: C-Terminal Amidation via Solution-Phase Coupling

Objective: Cap a fully protected peptide fragment with 2-cyclohexylpropan-1-amine to generate a highly protease-resistant C-terminal amide. Causality: The bulky nature of 2-cyclohexylpropan-1-amine creates a high energy barrier for nucleophilic attack. Therefore, HATU is selected over standard carbodiimides (like DIC) because it generates a highly reactive HOAt-ester intermediate, driving the coupling to completion while minimizing epimerization of the C-terminal amino acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the fully protected peptide free-acid (1.0 eq, typically 0.1 mmol) in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for exactly 5 minutes to pre-activate the carboxylic acid.

  • Coupling: Add 2-cyclohexylpropan-1-amine (1.5 eq) dropwise to the activated mixture.

  • Reaction Monitoring (Self-Validating Step): Stir at room temperature for 2–4 hours. Extract a 5

    
    L aliquot, dilute in Acetonitrile/Water, and analyze via LC-MS. The reaction is validated as complete when the mass of the starting peptide acid is fully consumed and replaced by the mass of the amidated product.
    
  • Workup: Quench the reaction with 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO

    
    , and brine.
    
  • Drying & Cleavage: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and proceed to global deprotection (e.g., using a standard TFA/TIPS/Water cocktail).
Protocol B: Synthesis of Reduced Amide Bond Pseudopeptides ( )

Objective: Synthesize a protease-resistant backbone modification using reductive amination. Causality: Replacing a labile peptide bond (-CO-NH-) with a reduced amine linkage (-CH


-NH-) mimics the tetrahedral transition state of peptide hydrolysis, effectively acting as a competitive inhibitor or a completely stable backbone. Sodium cyanoborohydride (NaBH

CN) is utilized because it is chemoselective; it reduces the imine intermediate at mildly acidic pH (pH 5–6) without reducing the unreacted starting amino aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve an N-Boc-protected amino aldehyde (1.0 eq) and 2-cyclohexylpropan-1-amine (1.2 eq) in anhydrous Methanol (5.0 mL). Add 1% (v/v) glacial acetic acid to adjust the pH to ~5.5.

  • Equilibration: Stir the mixture for 1 hour at room temperature over activated 3Å molecular sieves to drive imine formation by sequestering generated water.

  • Reduction: Cool the flask to 0°C. Add NaBH

    
    CN (1.5 eq) in small portions over 10 minutes to control the exothermic release of hydrogen gas.
    
  • Propagation & Validation (Self-Validating Step): Allow the reaction to warm to room temperature and stir overnight. Perform a Kaiser (ninhydrin) test on a TLC spot of the mixture. The test will shift from a deep blue (indicating the presence of the primary amine starting material) to a negative or faint reddish-brown result, validating the formation of the secondary amine pseudopeptide.

  • Workup: Quench carefully with saturated NaHCO

    
     (until gas evolution ceases). Extract with Dichloromethane (DCM), dry over Na
    
    
    
    SO
    
    
    , and purify the secondary amine via flash column chromatography (Silica gel, DCM/MeOH gradient).

Workflow Visualization

The following diagram illustrates the strategic integration of 2-cyclohexylpropan-1-amine into a peptidomimetic drug discovery pipeline, from chemical synthesis to biological validation.

G A 2-Cyclohexylpropan-1-amine (Building Block) B C-Terminal Capping (Amide Bond Formation) A->B HATU/DIPEA Coupling C Pseudopeptide Synthesis (Reductive Amination) A->C NaBH3CN Reaction D Peptidomimetic Candidate B->D Deprotection C->D Purification E In Vitro Assays (Proteolytic Stability) D->E Serum Half-life F Receptor Binding Assays (e.g., GPCRs) D->F Target Affinity

Workflow integrating 2-cyclohexylpropan-1-amine into peptidomimetic drug discovery pipelines.

References

  • Kálai, T., et al. (2006). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • RSC Publishing. (2025). A non-hydrolysable peptidomimetic for mitochondrial targeting. RSC Advances. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

removing impurities from 2-cyclohexylpropan-1-amine HCl preparations

Technical Support Center: Purification & Troubleshooting of 2-Cyclohexylpropan-1-amine HCl Welcome to the Technical Support Center for the isolation and purification of 2-cyclohexylpropan-1-amine hydrochloride. As a prim...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting of 2-Cyclohexylpropan-1-amine HCl

Welcome to the Technical Support Center for the isolation and purification of 2-cyclohexylpropan-1-amine hydrochloride. As a primary aliphatic amine, this compound is highly susceptible to over-alkylation during synthesis (e.g., via reductive amination) and is prone to hygroscopicity when impure. This guide provides drug development professionals with causality-driven troubleshooting, self-validating purification workflows, and regulatory-compliant salt formation methodologies.

Diagnostic FAQs: Troubleshooting Common Impurities

Q1: My 2-cyclohexylpropan-1-amine HCl preparation is discolored and sticky instead of a free-flowing white powder. What causes this, and how can I fix it? A: Stickiness and discoloration in aliphatic amine hydrochlorides typically arise from residual moisture and the presence of secondary or tertiary amine byproducts (e.g., di-(2-cyclohexylpropyl)amine). These over-alkylated impurities disrupt the crystal lattice of the primary amine salt, drastically lowering the bulk melting point and increasing its affinity for atmospheric moisture. Causality & Fix: Because secondary and tertiary amine hydrochlorides often exhibit higher solubility in moderately polar solvents than the primary amine salt, perform a selective solvent slurry. Suspending the crude mixture in cold chloroform or acetone allows the impurities to dissolve while the primary amine HCl remains insoluble. Filtration will yield a highly crystalline, free-flowing product[1].

Q2: I am using ethanol/methanol as a solvent for my HCl salt formation, but my analytical team flagged the presence of genotoxic impurities. Why? A: When preparing amine hydrochloride salts in short-chain alcohols (methanol or ethanol) using concentrated aqueous HCl or HCl gas, the acidic environment catalyzes the reaction between the alcohol and the chloride ion. This generates methyl chloride (MeCl) or ethyl chloride (EtCl)—both of which are highly reactive alkylating agents and known genotoxins[2]. Causality & Fix: The formation of these genotoxic alkyl chlorides is highly temperature- and time-dependent. To mitigate this, generate the salts at lower temperatures (<10 °C) and minimize the residence time of the amine in the acidic alcoholic solution. Alternatively, switch to a non-reactive solvent system such as isopropyl acetate (IPAc) or a heptane/isopropanol mixture to completely bypass this mechanistic pathway[2].

Q3: My assay shows contamination with inorganic salts (e.g., ammonium chloride) from the synthesis. How do I remove them without losing my product? A: If your synthetic route utilized ammonium chloride or ammonium carbonate (e.g., as an ammonia surrogate during hydroamination)[3], residual inorganic salts can easily co-precipitate with your product. Causality & Fix: Ammonium chloride is highly soluble in water and methanol but has negligible solubility in higher alcohols. Recrystallizing the crude 2-cyclohexylpropan-1-amine HCl from hot n-butanol or absolute ethanol will leave the inorganic salts undissolved. Perform a hot filtration to remove the inorganic impurities, then cool the filtrate to crystallize the pure amine HCl[4].

Impurity Profiling & Management

The following table summarizes the quantitative data limits and strategic approaches for managing common impurities in 2-cyclohexylpropan-1-amine HCl preparations.

Impurity TypeTypical SourceDetection MethodQuantitative LimitRemoval Strategy
Secondary/Tertiary Amines Over-alkylation during reductive aminationGC-FID, HPLC-UV< 0.1% w/wFree-basing & fractional distillation; Selective slurry
Alkyl Chlorides (MeCl, EtCl) Acid-catalyzed reaction of HCl with MeOH/EtOHHeadspace GC-MS≤ 1.5 μ g/day limitSolvent switch (e.g., IPAc); Low-temp (<10 °C) salting
Inorganic Salts (NH₄Cl) Ammonia surrogates in synthesisIon Chromatography< 0.5% w/wHot filtration in n-butanol or absolute ethanol
Moisture Hygroscopic nature of impure amine saltsKarl Fischer Titration< 0.5% w/wVacuum drying (40 °C); Removal of 2°/3° amine impurities

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction and Fractional Distillation (The "Free-Basing" Method) Scientific Rationale: This is a self-validating protocol because it relies on the fundamental boiling point differences of the free amines rather than the differential solubility of their salts. By converting the mixture to free bases, you guarantee the removal of heavier over-alkylated products and inorganic salts in a single, highly predictable workflow.

  • Basification: Dissolve 100 g of crude 2-cyclohexylpropan-1-amine HCl in 300 mL of deionized water. Slowly add 20% NaOH (aq) under vigorous stirring until the pH exceeds 12. This converts all amine salts to their lipophilic free bases.

  • Extraction: Extract the aqueous layer with 3 x 150 mL of methyl tert-butyl ether (MTBE). The inorganic salts remain safely in the aqueous waste.

  • Washing & Drying: Wash the combined organic layers with 100 mL of brine to remove residual alkalinity, then dry over anhydrous Na₂SO₄.

  • Concentration & Distillation: Evaporate the MTBE under reduced pressure. Subject the crude free amine to fractional distillation under vacuum. The primary amine (2-cyclohexylpropan-1-amine) will distill first, leaving the heavier secondary/tertiary amines in the distillation bottoms.

  • Anhydrous Re-salting: Dissolve the pure distilled free base in 10 volumes of anhydrous isopropanol (IPA) or a heptane/IPA mixture. Cool the reactor to 5 °C. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 5M HCl in IPA) until a pH of 2 is reached, ensuring no genotoxic alkyl chlorides are formed[2].

  • Isolation: Filter the resulting pristine white crystals, wash with cold heptane, and dry under vacuum at 40 °C to constant weight.

Purification Workflow Visualization

G N1 Crude 2-Cyclohexylpropan-1-amine HCl (Contains 2°/3° amines, salts) N2 Aqueous Basification (NaOH, pH > 12) N1->N2 N3 Solvent Extraction (MTBE or Toluene) N2->N3 Organic Phase N4 Aqueous Waste (Inorganic Salts) N2->N4 Aqueous Phase N5 Fractional Distillation (Removes 2°/3° Amines) N3->N5 N6 Anhydrous HCl Addition (in IPA/Heptane) N5->N6 Pure Free Base N7 Pure 2-Cyclohexylpropan-1-amine HCl N6->N7 Crystallization

Workflow for the purification of 2-cyclohexylpropan-1-amine HCl via free-basing and distillation.

References

Sources

Optimization

Technical Support Center: Crystallization of Amphiphilic Amine Salts

Ticket ID: #8492-CYC Subject: Solvent System Optimization for 2-Cyclohexylpropan-1-amine HCl Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8492-CYC Subject: Solvent System Optimization for 2-Cyclohexylpropan-1-amine HCl Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Tier 3 Support]

Executive Summary & Diagnostic

User Issue: Difficulty crystallizing 2-cyclohexylpropan-1-amine HCl. Common symptoms likely include "oiling out" (Liquid-Liquid Phase Separation), low yield, or sticky amorphous precipitates.[1]

Root Cause Analysis: This molecule presents the "Amphiphilic Paradox."

  • The Head: The primary amine hydrochloride (

    
    ) is highly polar and ionic, demanding high-dielectric solvents (Water, Methanol) for dissolution.
    
  • The Tail: The 2-cyclohexylpropyl group is bulky and lipophilic. It disrupts the lattice energy and reduces solubility in water/methanol but increases affinity for non-polar solvents where the salt head is insoluble.

Immediate Recommendation: Abandon pure cooling crystallization in single solvents. The most robust system for this class of molecule is a binary solvent system using a semi-polar alcohol (solvent) and a moderately polar ether or ester (antisolvent).

Solvent Selection Decision Matrix

Do not guess. Use this logic flow to determine your starting solvent system based on your current observation.

SolventSelection Start Current State of Material Oil Oiling Out / Sticky Gum Start->Oil Phase Separation Soluble Stays in Solution (Low Yield) Start->Soluble No Nucleation Amorphous Fine Amorphous Powder Start->Amorphous Rapid Crash Dec1 Solvent Polarity Check Oil->Dec1 Dec2 Antisolvent Strength Soluble->Dec2 Sol3 Add Seed @ High Temp. Slow Antisolvent Addition Amorphous->Sol3 Supersaturation too high Sol1 Switch to IPA (Solvent) + MTBE (Antisolvent) Dec1->Sol1 Current: Water/MeOH Dec1->Sol3 Current: IPA/Heptane Sol2 Reduce MeOH ratio. Switch to EtOH/EtOAc Dec2->Sol2 Too Polar

Figure 1: Decision matrix for troubleshooting crystallization failures based on visual observation of the mother liquor.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The Problem: You cool the solution, and instead of crystals, a second liquid phase (oil droplets) forms.[1][2] This oil eventually solidifies into a hard, impure mass.

The Science: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. The system lowers its free energy by separating into a solvent-rich phase and a solute-rich oil phase rather than organizing into a crystal lattice [1][2].[1]

The Fix (Thermodynamic Control):

  • Increase Temperature: Keep the solution clear at a higher temperature (

    
    ).
    
  • Change Antisolvent: Heptane is often too "harsh" (low dielectric constant

    
    ), forcing the salt out too fast. Switch to MTBE  (
    
    
    
    ) or Ethyl Acetate (
    
    
    ). These interact slightly with the organic tail, preventing immediate oiling.
  • Seeding Strategy: You must seed the solution in the Metastable Zone Width (MSZW) before it hits the oiling-out boundary.

Recommended Protocol: Reactive/Cooling Hybrid

Target System: Isopropanol (IPA) / Methyl tert-butyl ether (MTBE). Rationale: IPA dissolves the HCl salt well but allows for temperature-dependent solubility. MTBE acts as a "soft" antisolvent that reduces solubility without causing immediate amorphous crashing.

Step-by-Step Procedure
  • Dissolution:

    • Suspend 10g of crude 2-cyclohexylpropan-1-amine HCl in 30 mL of IPA (3 vol).

    • Heat to 75°C (reflux). If not fully dissolved, add IPA in 0.5 vol increments. Do not exceed 5 vol.

  • Polishing:

    • If particulates remain, hot filter through a 0.45µm PTFE membrane.

  • Initial Cooling & Seeding:

    • Cool slowly to 60°C .

    • CRITICAL STEP: Add 0.5% w/w seed crystals. (If no seeds exist, scratch the glass wall or withdraw 1 mL, cool it rapidly on a watch glass to force precipitation, and return it to the vessel).

    • Hold at 60°C for 30 minutes to ensure seeds do not dissolve.

  • Antisolvent Addition:

    • Begin adding MTBE dropwise via addition funnel.

    • Target Ratio: 1:1 (IPA:MTBE) over 2 hours.

    • Maintain temperature at 60°C.

  • Cooling Ramp:

    • Cool from 60°C to 0°C over 4 hours (0.25°C/min).

    • Note: If oiling occurs at 40-50°C, stop cooling, reheat slightly to redissolve oil, and add more seeds.

  • Isolation:

    • Filter the white slurry.

    • Wash cake with 1:1 IPA/MTBE (chilled).

    • Dry under vacuum at 45°C.

Solubility Data Reference

Note: Values are representative of cyclohexyl-alkyl-amine HCl salts and should be verified for your specific batch.

SolventSolubility (Hot, ~70°C)Solubility (Cold, ~20°C)Suitability
Water >500 mg/mL>300 mg/mLPoor. Yield loss is too high.
Methanol >400 mg/mL>250 mg/mLPoor. Hard to crystallize.
Ethanol HighModerateGood solvent, but may need antisolvent.
Isopropanol (IPA) HighLow-ModerateExcellent primary solvent.
Ethyl Acetate LowInsolubleGood antisolvent.
MTBE Very LowInsolubleExcellent antisolvent (prevents oiling).
Heptane InsolubleInsolubleRisky antisolvent (causes oiling).

Frequently Asked Questions (FAQ)

Q: Can I use Acetone? A: NO. Primary amines can react with ketones (acetone) to form imines (Schiff bases), even as HCl salts, under prolonged heating. Avoid acetone and MEK. Use IPA or Ethanol.

Q: My product is still sticky after filtration. Why? A: You likely have trapped solvent or amorphous material.

  • Fix: Perform a "slurry swarm." Resuspend the sticky solid in pure MTBE or Ethyl Acetate (10 vol) and stir at room temperature for 12 hours. This allows the amorphous phase to reorganize into a crystal lattice (Ostwald Ripening).

Q: Why not use Water/IPA? A: Water is very difficult to remove from amine HCl salts (they are hygroscopic). Unless you can lyophilize (freeze-dry), removing water requires high heat which might degrade the free amine if the salt dissociates slightly. Anhydrous organic systems (IPA/MTBE) dry much faster.

References

  • Vecht, A. (1977). Crystal Growth. In: Crystallization of Amine Salts.
  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text on Metastable Zone Width and Oiling Out).
  • Beckmann, W. (2000). "Seeding the desired polymorph: Background, possibilities, limitations, and case studies." Organic Process Research & Development.

  • Deneau, E., & Steele, G. (2005). "An in-line study of oiling out and crystallization."[1][3] Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Cyclohexylpropan-1-amine HCl in Aqueous Solutions

Welcome to the Technical Support Center for 2-cyclohexylpropan-1-amine hydrochloride. As a primary aliphatic amine salt featuring a lipophilic cyclohexyl ring, its behavior in aqueous media is dictated by pH, concentrati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-cyclohexylpropan-1-amine hydrochloride. As a primary aliphatic amine salt featuring a lipophilic cyclohexyl ring, its behavior in aqueous media is dictated by pH, concentration, and storage conditions. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure experimental integrity.

Part 1: Core Troubleshooting & FAQs

Q1: Why did my aqueous solution of 2-cyclohexylpropan-1-amine HCl turn cloudy after adjusting the pH to 11? A: This is a classic acid-base equilibrium phenomenon. Primary aliphatic amines, such as the structurally related cyclohexylamine and propylamine, typically exhibit a pKa in the range of 10.6 to 10.7[1][2]. At a pH significantly below the pKa (e.g., pH < 8), the compound exists almost entirely as the protonated ammonium cation. This charged state readily forms ion-dipole interactions with water, ensuring high solubility[3]. However, when you adjust the pH above its pKa (pH > 10.5), the amine is deprotonated to its free base form. The free base of 2-cyclohexylpropan-1-amine is highly lipophilic due to the bulky cyclohexyl group and the propyl chain. Lacking a charge to maintain aqueous solvation, the free base phase-separates, resulting in a cloudy emulsion or a distinct oil layer.

Q2: Is 2-cyclohexylpropan-1-amine HCl susceptible to hydrolysis during long-term aqueous storage? A: No. Unlike compounds containing ester, amide, or aminal moieties which undergo predictable acidic or basic hydrolysis[4], 2-cyclohexylpropan-1-amine lacks any hydrolyzable functional groups. The carbon-nitrogen bond in a primary aliphatic amine is highly chemically stable in water at standard temperatures and pressures. Any degradation observed in unpreserved aqueous solutions over time is typically the result of microbial growth or trace-metal catalyzed oxidation, rather than chemical hydrolysis.

Q3: How should I store the aqueous stock solutions to maximize shelf-life? A: Although chemically stable against hydrolysis, dilute aqueous amine solutions can undergo slow oxidation or microbial contamination. To create a self-validating storage system, sterile-filter the solution through a 0.22 µm Polyethersulfone (PES) membrane immediately after preparation. Store the aliquots at 2–8°C in amber borosilicate glass vials to prevent UV-catalyzed photo-oxidation and leaching of plasticizers. Under these conditions, the protonated salt remains stable for >6 months.

Q4: Can I use this compound in standard physiological buffers (e.g., PBS at pH 7.4)? A: Yes. At physiological pH (7.4), the environmental pH is more than 3 log units below the compound's pKa (~10.6)[5]. According to the Henderson-Hasselbalch equation, >99.9% of the molecules will be in the protonated, water-soluble hydrochloride salt form. It will not precipitate in standard phosphate-buffered saline (PBS).

Part 2: Quantitative Data Summaries

Table 1: Physicochemical Properties & Aqueous Stability Metrics

PropertyValue / DescriptionMechanistic Impact
Molecular Class Primary Aliphatic Amine HClHighly alkaline free base; highly stable salt form[6].
Estimated pKa ~10.6 - 10.7Remains protonated and soluble at pH < 9[1][2].
Hydrolytic Stability Extremely HighNo hydrolyzable bonds; stable across pH 1-14[4].
Aqueous Solubility (Salt) > 50 mg/mL (at pH 7.0)Excellent for physiological assays and stock prep.
Aqueous Solubility (Base) < 1 mg/mL (at pH 12.0)Prone to precipitation/emulsion in basic media.

Table 2: Recommended Storage Conditions

StateTemperatureContainerExpected Shelf-Life
Dry Solid (HCl Salt)Ambient (15-25°C)Desiccator, tightly sealed> 2 Years
Aqueous Stock (Sterile)2 - 8°CAmber Glass (Borosilicate)> 6 Months
Aqueous Stock (Unsterile)2 - 8°CStandard Glass/Plastic< 2 Weeks (Microbial risk)
Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Standard Aqueous Stock Solution Expertise & Causality: This protocol utilizes PES filtration to ensure sterility without the risk of amine-binding commonly associated with nylon filters.

  • Weighing: Accurately weigh 1.77 mg of 2-cyclohexylpropan-1-amine HCl (assuming a MW of ~177.7 g/mol ) using a microbalance.

  • Dissolution: Transfer the solid to a clean glass vial and add 1.0 mL of HPLC-grade water. Vortex for 30 seconds. The solution should be completely clear.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm PES (Polyethersulfone) syringe filter. Expel the solution through the filter into a sterile amber glass vial.

    • Self-Validation Step: Measure the volume recovered; it should be >0.9 mL. If significant volume is lost, the filter housing may be retaining fluid, or the compound is precipitating due to unexpected alkalinity in the water source.

  • Storage: Seal with a PTFE-lined cap and store at 2–8°C.

Protocol 2: pH-Dependent Phase Separation Assay (Turbidimetry) Expertise & Causality: This assay visually and quantitatively validates the pKa-dependent solubility drop, ensuring researchers do not accidentally precipitate the compound during high-pH assay conditions.

  • Baseline Setup: Prepare 5 mL of a 10 mM aqueous solution of the compound (Expected pH ~5.5).

  • Measurement: Place a 1 mL aliquot in a quartz cuvette and read the transmittance at 600 nm using a UV-Vis spectrophotometer.

    • Self-Validation Step: The baseline must read 100% Transmittance (%T). Anything lower indicates pre-existing contamination or undissolved particulates.

  • Titration: Slowly add 0.1 M NaOH in 10 µL increments, mixing thoroughly after each addition.

  • Observation: Monitor the pH and %T. As the pH approaches 10.5, the solution will become turbid due to the formation of the lipophilic free base. A sharp drop in transmittance (<50% T) validates the phase separation threshold.

Part 4: Workflow Visualizations

G A 2-Cyclohexylpropan-1-amine HCl (Solid Salt) B Dissolution in Water (pH < 8) A->B C Protonated Ammonium Ion (Clear, Soluble Solution) B->C D Addition of Base (pH > 10) C->D E Free Amine Base (Lipophilic) D->E F Phase Separation (Cloudy / Emulsion) E->F

Figure 1: pH-dependent phase behavior of 2-cyclohexylpropan-1-amine in aqueous environments.

References
  • Title: Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Propylamine | C3H9N | CID 7852 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]

  • Title: Aliphatic and Alicyclic Amines Source: ResearchGate URL: [Link]

  • Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Cyclohexylamine Final AEGL Document Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in 2-Cyclohexylpropylamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of cycloaliphatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of cycloaliphatic amines. The catalytic hydrogenation of 2-phenylpropylamine to 2-cyclohexylpropylamine presents a classic, yet highly frustrating challenge in organometallic chemistry: severe catalyst poisoning.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of catalyst deactivation, establish self-validating protocols to prevent it, and provide field-proven methodologies to ensure your hydrogenations run to completion.

Part 1: Mechanistic Insights into Catalyst Deactivation

To solve catalyst poisoning, we must first understand why the catalyst dies. The transition metals typically used for arene hydrogenation—such as Rhodium (Rh) and Ruthenium (Ru)—are highly susceptible to coordination by [1].

The primary amine group present in both your starting material (2-phenylpropylamine) and your product (2-cyclohexylpropylamine) acts as a potent σ-donor ligand. As the reaction progresses, the free amine lone pair coordinates strongly to the active metal sites. This reversible, yet overwhelming binding occupies the catalytic surface, physically blocking the adsorption and activation of hydrogen gas and the aromatic ring. Furthermore, trace impurities like secondary amines—formed via unwanted deamination-coupling side reactions—can irreversibly foul the surface[1].

The Solution: We must neutralize the amine's coordinating ability. By running the reaction in acidic conditions, the amine is protonated to an ammonium ion (-NH3+). This ties up the nitrogen lone pair, completely eliminating its ability to poison the catalyst and allowing the arene hydrogenation to proceed under surprisingly [2].

Part 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Stalls / Low Conversion CheckpH Check Reaction Media pH Start->CheckpH IsBasic Basic / Neutral (Free Amine Present) CheckpH->IsBasic IsAcidic Acidic (pH < 3) (Ammonium Salt) CheckpH->IsAcidic Poisoning Catalyst Poisoning via Nitrogen Lone Pair IsBasic->Poisoning CheckCatalyst Evaluate Catalyst & Support IsAcidic->CheckCatalyst AddAcid Add HCl or AcOH to Protonate Amine Poisoning->AddAcid AddAcid->CheckpH WrongSupport Carbon Support (Pd/C) Promotes Side Reactions CheckCatalyst->WrongSupport RightSupport Alumina Support (Rh/Al2O3) Optimal for Ring Saturation CheckCatalyst->RightSupport WrongSupport->RightSupport Switch Catalyst Success Full Conversion to 2-Cyclohexylpropylamine RightSupport->Success

Logical workflow for diagnosing and resolving catalyst poisoning in amine hydrogenation.

Part 3: Troubleshooting Guides & FAQs

Q1: My hydrogenation of 2-phenylpropylamine stalls at 30-40% conversion despite high hydrogen pressure. What is happening? A1: This is a definitive sign of catalyst poisoning via product inhibition[1]. As 2-cyclohexylpropylamine accumulates in the reactor, its free amine lone pair coordinates to the metal centers, blocking H₂ activation. Increasing pressure or temperature will only marginally improve yields while risking thermal degradation of your product. The root cause is chemical coordination, not a thermodynamic limitation.

Q2: How do I prevent the amine from binding to the catalyst without altering the final product? A2: The most effective, field-proven protocol is to run the reaction using the amine hydrochloride salt rather than the free base[2]. By adding an equivalent of hydrochloric acid (HCl) to an aqueous reaction mixture, the amine is protonated to form an ammonium ion. The ammonium ion lacks a free electron lone pair, rendering it "invisible" to the catalyst surface. Post-reaction, a simple basification step recovers the free 2-cyclohexylpropylamine.

Q3: Which catalyst and support system is optimal for this specific transformation? A3: Rhodium on alumina (Rh/Al₂O₃) is the gold standard for the to cycloaliphatic amines[2]. Unlike Palladium on Carbon (Pd/C), which often leads to hydrogenolysis (cleavage of the C-N bond), Rh/Al₂O₃ operates efficiently under mild conditions (even atmospheric pressure in water) when the amine is protonated[2]. Ruthenium on alumina (Ru/Al₂O₃) or is a viable, cost-effective alternative but typically requires higher pressures (500-1500 psi)[3]. Mixed Rh/Ru catalyst systems can also be employed to balance kinetic control and cost[4].

Q4: I am observing the formation of secondary amine byproducts (e.g., di(2-cyclohexylpropyl)amine). How does this relate to poisoning and how do I stop it? A4: Secondary amines form via a deamination-coupling pathway and act as even stronger catalyst poisons due to their increased nucleophilicity. In non-aqueous, free-base systems, adding can shift the equilibrium to suppress secondary amine formation[3]. However, if you adopt the acidic protocol (using the HCl salt), the protonation inherently prevents the nucleophilic attack required for this coupling, solving both poisoning and byproduct formation simultaneously.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, catalyst choice, and the resulting conversion rates.

Catalyst SystemSubstrate StateSolventTemp / PressureConversionCatalyst Reusability
5% Pd/C Free BaseEthanol60°C / 80 psi< 40% (Stalls)Poor (Irreversibly Poisoned)
5% Ru/Al₂O₃ Free Base + NH₃Hexane120°C / 1000 psi~ 85%Moderate (Requires Wash)
5% Rh/Al₂O₃ HCl Salt (pH 1.5)Water20°C / 15 psi (1 atm)> 95%Excellent (Directly Reusable)
5% Rh-Ru/Al₂O₃ HCl Salt (pH 1.5)Water80°C / 500 psi> 98%Excellent (Directly Reusable)
Part 5: Validated Experimental Protocol

Standard Operating Procedure: Aqueous Hydrogenation of 2-Phenylpropylamine This protocol utilizes a self-validating acidic method to ensure zero catalyst poisoning. By verifying the pH prior to catalyst addition, you guarantee the active sites remain uninhibited.

  • Salt Formation (Self-Validation Step): Suspend 100 mmol of pure 2-phenylpropylamine in 100 mL of deionized water. Slowly add 1M Hydrochloric acid (HCl) dropwise while stirring. Monitor the solution until the pH stabilizes between 1.0 and 2.0. Causality Note: Reaching this pH ensures 100% protonation of the amine, preventing lone-pair availability[2].

  • Catalyst Charging: To the clear aqueous solution, add 1.0 g of 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst. Causality Note: Alumina is preferred over carbon to minimize hydrophobic aggregation of the catalyst in water.

  • Reactor Purging: Seal the hydrogenation autoclave. Purge the system three times with inert gas (Nitrogen or Argon) at 30 psi, releasing the pressure each time. Follow this with three purges of Hydrogen gas to remove all trace oxygen.

  • Hydrogenation Execution: Pressurize the reactor to 1-2 bar (15-30 psi) with H₂. Stir vigorously (800-1000 rpm) at 20–25 °C. Monitor hydrogen uptake; because the catalyst is unpoisoned, the reaction typically reaches completion within 24-48 hours under these exceptionally mild conditions[2].

  • Workup & Catalyst Recovery: Depressurize and purge the reactor with Nitrogen. Filter the mixture through a Celite pad to recover the Rh/Al₂O₃ catalyst. The recovered catalyst can be washed with dilute aqueous HCl and reused for subsequent batches.

  • Free Base Isolation: Cool the aqueous filtrate to 0 °C. Slowly add 1M NaOH until the pH reaches 12 to deprotonate the ammonium salt. Extract the aqueous layer three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield pure 2-cyclohexylpropylamine.

References
  • Strotmann, C., & Butenschön, H. (2000). "Catalytic Hydrogenation of Aromatic Amines at Atmospheric Pressure in Water." Synthetic Communications, 30(22), 4173-4177. URL: [Link]

  • Butte, W. A., & Murtaugh, W. J. (1980). "Hydrogenation of aromatic amines." U.S. Patent 4,181,680. U.S. Patent and Trademark Office.
  • "Hydrogenation of aromatic amines to produce their ring hydrogenated counterparts." (1994). European Patent EP0630882A1. European Patent Office.

Sources

Troubleshooting

handling corrosive properties of 2-cyclohexylpropan-1-amine derivatives

Answering the user's request.## Technical Support Center: Handling the Corrosive Properties of 2-Cyclohexylpropan-1-amine Derivatives This guide provides in-depth technical support for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Handling the Corrosive Properties of 2-Cyclohexylpropan-1-amine Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-cyclohexylpropan-1-amine derivatives and related aliphatic amines. The inherent basicity and reactivity of these compounds necessitate rigorous handling protocols to mitigate risks associated with their corrosive nature. This document offers a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure laboratory safety and experimental integrity.

Introduction: The Nature of Amine Corrosivity

Aliphatic amines, including cyclohexylamine derivatives, are organic bases that can cause significant corrosion to both materials and biological tissues.[1][2] Their corrosivity is not solely an intrinsic property but is often the result of their interaction with the experimental environment. The primary mechanisms include:

  • Alkalinity and Tissue Damage: As bases, these amines are severe irritants that can cause chemical burns upon contact with skin and eyes.[3][4][5] Inhalation of vapors can also lead to severe irritation of the respiratory tract.[3][6]

  • Reaction with Acid Gases: In the presence of moisture, amines readily absorb acidic gases from the atmosphere, such as carbon dioxide (CO₂), to form carbamate salts.[7] In industrial settings or certain reaction conditions, they will also react with hydrogen sulfide (H₂S).[8][9]

  • Formation of Protonated Species: The reaction with acid gases and water leads to the formation of protonated amine ions (R-NH₃⁺).[9] These acidic species are highly corrosive to many metals, particularly carbon steel, especially at elevated temperatures.[9][10] This process involves the protonated amine acting as an acid, providing protons that facilitate the dissolution of the metal.[9]

Understanding these underlying principles is critical for implementing effective safety measures and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the immediate health hazards of working with 2-cyclohexylpropan-1-amine derivatives?

A: These compounds are classified as corrosive and can cause severe skin burns and serious eye damage upon contact.[11] Direct contact, even for a short duration, can result in second and third-degree burns.[3] Vapors are irritating to the nose, throat, and respiratory system, potentially causing coughing and wheezing.[6] Systemic effects from significant exposure can include headache, dizziness, and nausea.[6][12] Always handle these chemicals with extreme caution and the appropriate Personal Protective Equipment (PPE).

Q2: Which common laboratory materials are incompatible with these amines?

A: Material selection is critical to prevent equipment failure and loss of containment.

  • Metals: Avoid carbon steel, as it is highly susceptible to corrosion, especially in the presence of acid gases and moisture.[10][13] Also, avoid copper, aluminum, and their alloys.

  • Plastics and Elastomers: Certain plastics and elastomers may swell, soften, or degrade upon contact. For example, fluoroelastomers (FKM, Viton®) have limited resistance to amines.[14] Compatibility should be verified for any plastic or elastomeric components (e.g., gaskets, tubing, O-rings).

  • Other Chemicals: These amines can react violently with strong oxidizing agents (peroxides, nitrates) and strong acids.[6] They are also incompatible with isocyanates and certain organic compounds.[6] Always segregate these chemicals in storage.[15]

Q3: What are the proper storage conditions for 2-cyclohexylpropan-1-amine derivatives?

A: Store these compounds in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[16] The storage temperature should not exceed 30°C.[7] Containers must be kept tightly sealed to prevent the absorption of atmospheric CO₂ and moisture, which can lead to degradation and pressure buildup from carbonate formation.[7] Store them in designated corrosive-resistant cabinets, segregated from incompatible materials like acids and oxidizers.[7][15] Storage containers should be made of compatible materials, such as stainless steel or certain types of high-density polyethylene (HDPE), after verifying compatibility.

Q4: Can I dispose of small quantities of aqueous amine solutions down the drain?

A: Generally, no. Aliphatic amines can be harmful to aquatic organisms.[6] All waste containing these derivatives should be treated as hazardous waste.[6] Collect the waste in appropriately labeled, sealed containers for disposal by your institution's environmental health and safety (EHS) department.[15] Some institutions may permit drain disposal of aqueous solutions only after neutralization to a specific pH range (e.g., 6.0 to 10.0), but you must confirm this with your local EHS guidelines.[17]

Q5: What is the first sign of material corrosion in my experimental setup?

A: Visual inspection is the first line of defense. Look for signs of pitting, localized metal loss, or discoloration on metal surfaces.[8][10] For plastic or elastomeric components, check for swelling, cracking, changes in color, or a "gummy" texture. Unexplained leaks from fittings or seals are a critical indicator that material integrity has been compromised.

Troubleshooting Guides

Guide 1: Emergency Response to Personnel Exposure

This guide outlines the immediate actions required following skin or eye contact with 2-cyclohexylpropan-1-amine derivatives.

Step Action for Skin Contact Action for Eye Contact Rationale
1 Immediately begin flushing the affected skin with copious amounts of cool, running water.[18]Immediately flush the eye with a gentle stream of cool, running water at an eyewash station. Hold the eyelid open.Water dilutes and washes away the chemical, stopping the corrosive action. Immediate and prolonged flushing is the most critical step to minimize tissue damage.[18][19]
2 Continue flushing for at least 20-30 minutes.[18][20]Continue flushing for at least 20 minutes.[21]The corrosive nature of amines requires extended flushing to ensure complete removal from the tissue.
3 While flushing, remove any contaminated clothing, shoes, or jewelry.[22]Do not attempt to remove contact lenses until after initial flushing.This prevents continued contact and exposure from trapped chemicals.
4 After flushing, loosely cover the burn with a sterile, non-stick dressing.[21]After flushing is complete, loosely cover the eye with a sterile bandage.This protects the damaged area from infection and further irritation.
5 Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[3]Seek immediate medical attention. [3]Professional medical evaluation is essential to assess the extent of the burn and determine further treatment.
Guide 2: Handling and Neutralizing Small-Scale Spills (<100 mL)

This protocol provides a systematic approach to safely managing a small spill in a laboratory setting.

Prerequisites: Ensure you are wearing appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).[23][24][25] The cleanup should be performed in a well-ventilated area or chemical fume hood.[25]

Protocol Steps:

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is outside a fume hood, ensure the area is well-ventilated and restrict access. Eliminate all nearby sources of ignition.[26]

  • Contain the Spill: Create a dike around the spill using an inert, absorbent material like dry sand, earth, or commercial sorbent pads.[6] Do not use combustible materials like paper towels for the initial containment.

  • Neutralize the Amine: Slowly and carefully add a weak acid to the spilled material. Suitable neutralizers include citric acid or sodium bisulfate.[27] Avoid using strong acids, which can cause a violent exothermic reaction.[27]

  • Monitor Neutralization: Periodically check the pH of the mixture using pH indicator strips. Continue adding the neutralizing agent in small portions until the pH is between 6 and 8.[27] Be aware that the reaction may generate heat and some fumes.

  • Absorb and Collect: Once neutralized, absorb the liquid with an inert material (e.g., vermiculite, sand, or a commercial sorbent).[6] Use only non-sparking tools to scoop the absorbed material into a labeled, sealable hazardous waste container.[6][26]

  • Decontaminate: Clean the spill area with a soap and water solution, followed by a final rinse with water.

  • Dispose: Seal the waste container and arrange for pickup through your institution's EHS office.

Visual Diagrams and Data

Diagrams

dot digraph "PPE_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

start [label="Start: Prepare to handle\n2-cyclohexylpropan-1-amine derivative", shape=ellipse, fillcolor="#F1F3F4"]; task_assessment [label="Assess Task:\n- Quantity?\n- Open or closed system?\n- Potential for splash/aerosol?", fillcolor="#FBBC05"];

small_scale [label="<10 mL\nClosed System\nNo Splash Risk", shape=diamond, style=rounded, fillcolor="#F1F3F4"]; large_scale [label=">10 mL OR\nOpen System OR\nSplash/Aerosol Risk", shape=diamond, style=rounded, fillcolor="#F1F3F4"];

ppe_base [label="Standard PPE:\n- Safety Glasses with Side Shields\n- Nitrile Gloves\n- Lab Coat", fillcolor="#4285F4"]; ppe_enhanced [label="Enhanced PPE:\n- Chemical Splash Goggles\n- Face Shield\n- Chemical-Resistant Apron\n- Heavy-Duty Gloves (e.g., Butyl)", fillcolor="#EA4335"];

ventilation [label="Work in Chemical Fume Hood?", shape=diamond, style=rounded, fillcolor="#F1F3F4"]; hood_yes [label="Proceed with Experiment", shape=ellipse, fillcolor="#34A853"]; hood_no [label="STOP!\nRe-evaluate procedure.\nConsult EHS.", shape=ellipse, fillcolor="#EA4335"];

start -> task_assessment; task_assessment -> small_scale [label="Low Risk"]; task_assessment -> large_scale [label="High Risk"];

small_scale -> ppe_base; large_scale -> ppe_enhanced;

ppe_base -> ventilation; ppe_enhanced -> ventilation;

ventilation -> hood_yes [label="Yes"]; ventilation -> hood_no [label="No"]; } dot Caption: Decision workflow for selecting appropriate PPE.

dot digraph "Spill_Response_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

spill [label="Spill Detected", shape=ellipse, fillcolor="#EA4335"]; alert [label="Alert Others &\nSecure Area", fillcolor="#FBBC05"]; ppe [label="Don Appropriate PPE\n(Goggles, Face Shield, Heavy Gloves)", fillcolor="#FBBC05"]; assess [label="Assess Spill Size", shape=diamond, style=rounded, fillcolor="#F1F3F4"];

small_spill [label="<100 mL", fillcolor="#4285F4"]; large_spill [label=">100 mL or Uncontrolled", fillcolor="#EA4335"];

contain [label="Contain Spill with\nInert Sorbent", fillcolor="#4285F4"]; neutralize [label="Neutralize with Weak Acid\n(e.g., Citric Acid)", fillcolor="#4285F4"]; absorb [label="Absorb Neutralized Liquid", fillcolor="#4285F4"]; collect [label="Collect Waste in\nSealed Container", fillcolor="#4285F4"]; decontaminate [label="Decontaminate Area", fillcolor="#34A853"];

evacuate [label="EVACUATE\nCall Emergency Response (EHS)", fillcolor="#EA4335"];

spill -> alert; alert -> ppe; ppe -> assess; assess -> small_spill [label="Minor"]; assess -> large_spill [label="Major"];

small_spill -> contain -> neutralize -> absorb -> collect -> decontaminate; large_spill -> evacuate; } dot Caption: Logic diagram for responding to a chemical spill.

Data Tables

Table 1: Material Compatibility Summary

Material ClassRecommendedUse with Caution (Test First)Not RecommendedRationale / Citation
Metals 316 Stainless Steel304 Stainless SteelCarbon Steel, Aluminum, Copper, BronzeAmines, especially when loaded with acid gases, are highly corrosive to carbon steel.[8][10][13] Some amines can promote corrosion of copper.[28]
Plastics PTFE, PFAHDPE, Polypropylene (PP)PVC, PolycarbonateCompatibility is highly dependent on the specific derivative, concentration, and temperature. Always verify.
Elastomers EPDM, Kalrez® (FFKM)Neoprene, SiliconeViton® (FKM), Nitrile (NBR)FKM and NBR show poor resistance to amines.[14][29] Silicone has limited resistance.[14][29] EPDM is often a better choice.

Table 2: Personal Protective Equipment (PPE) Selection Guide

Task / OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing Solids Safety glasses with side shieldsNitrile gloves, Lab coatRecommended to perform in a fume hood to avoid dust inhalation.[24]
Preparing Solutions (<50 mL) Chemical splash goggles[30]Nitrile gloves, Lab coatMust be performed in a certified chemical fume hood.[15][25]
Transferring Liquids (>50 mL) Chemical splash goggles and a face shield[25]Chemical-resistant apron over lab coat, Heavy-duty gloves (e.g., Butyl)Must be performed in a certified chemical fume hood.[15][25]
Spill Cleanup Chemical splash goggles and a face shield[24]Chemical-resistant suit or apron, Heavy-duty gloves, Boots[24]A NIOSH-certified respirator with an organic vapor cartridge may be necessary depending on spill size and location.[24]

References

  • Amine Corrosion | Stop Pitting & Crevice | Metalspray® Cladding. (n.d.). Integrated Global Services. Retrieved from [Link]

  • Bateman, C. (2024, April 16). The science behind amine column corrosion and remedial solutions. Hydrocarbon Processing. Retrieved from [Link]

  • Introduction to storage conditions of cyclohexylamine. (2024, July 19). Aocheng. Retrieved from [Link]

  • Cyclohexylamine - SAFETY DATA SHEET. (2017, July 4). Sciencelab.com. Retrieved from [Link]

  • Lelito, I., & Szczygłowska, R. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 15(23), 8508. Retrieved from [Link]

  • Ali, M., & Al-Otaibi, M. (2020). Experiential Study on Corrosion in Amine Gas Treatment Plant. International Journal of Engineering and Scientific Invention (IJESI), 9(12), 43-47. Retrieved from [Link]

  • What is Amine? - Definition from Corrosionpedia. (2024, July 19). Corrosionpedia. Retrieved from [Link]

  • Cummings, A. L., et al. (2005). Corrosion and Corrosion Enhancers in Amine Systems. Laurence Reid Gas Conditioning Conference. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Ameri-Can. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Cyclohexylamine. (2010, January). New Jersey Department of Health. Retrieved from [Link]

  • Cyclohexylamine - SAFETY DATA SHEET. (n.d.). Nexchem. Retrieved from [Link]

  • Cyclohexylamine. (n.d.). Rupa Health. Retrieved from [Link]

  • Cyclohexamine - MATERIAL SAFETY DATA SHEET. (2016, August 1). Anchem Sales. Retrieved from [Link]

  • Corrosive Chemicals. (n.d.). Brandeis University Laboratory Safety. Retrieved from [Link]

  • Good, Better, Best: Choosing the Right Elastomer Compound for Your Application. (2024, October 15). Marco Sealing Solutions. Retrieved from [Link]

  • Chemical burns — first aid and treatment. (n.d.). healthdirect. Retrieved from [Link]

  • Cyclohexylamine. (2001, February 15). USDA Agricultural Marketing Service. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Corrosives Hazard Class Standard Operating Procedure. (2015, July 17). University of Arizona Research Laboratory & Safety Services. Retrieved from [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies Corp. Retrieved from [Link]

  • Neutralizing Amine. (n.d.). CHIMIART. Retrieved from [Link]

  • Chemical Burns | Diagnosis & Specialized Treatment. (n.d.). UCHealth. Retrieved from [Link]

  • Chemical burns: First aid. (2024, May 15). Mayo Clinic. Retrieved from [Link]

  • Chemical Burns First Aid. (n.d.). St John Ambulance. Retrieved from [Link]

  • Aliphatic Amines. (n.d.). EaseToLearn. Retrieved from [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). Safety PAL. Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • How to Neutralize Chemical Spills. (2024, December 31). Lab Manager. Retrieved from [Link]

  • Neutralizing Amine. (n.d.). Unichem. Retrieved from [Link]

  • 10.7 Handling Procedures for Corrosive Materials. (n.d.). University of Toronto, Environmental Health & Safety. Retrieved from [Link]

  • First Aid for Chemical Burns. (n.d.). Kaiser Permanente. Retrieved from [Link]

  • Bury, D., et al. (2003). Toxicity of aliphatic amines: Structure-activity relationship. ALTEX, 20(2), 79-84. Retrieved from [Link]

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). CP Lab Safety. Retrieved from [Link]

  • Aliphatic Amines. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • US Patent 5965785A - Amine blend neutralizers for refinery process corrosion. (1999, October 12). Google Patents.
  • Aliphatic Amines: Properties and Uses. (n.d.). Scribd. Retrieved from [Link]

  • Neutralizing Amine Injection from Spraying Systems Co. (2019, September 10). YouTube. Retrieved from [Link]

  • Material Selection for Amine Service. (2014, December 6). Nadoi's Weblog. Retrieved from [Link]

  • Corr, M., et al. (2019). Corrosion and materials selection for amine service. GHGT-14 Conference. Retrieved from [Link]

  • Aliphatic and Aromatic Amines Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Plastics Elastomers End Uses Civil Engineering Applications. (n.d.). Huntsman Performance Additives. Retrieved from [Link]

  • Elastomer Compounds Chemical Compatibility. (n.d.). Ecoseal. Retrieved from [Link]

  • Chemical Compatibility Chart. (2020, March 18). Industrial Specialties Mfg. Retrieved from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). U.S. Chemical Storage. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative FTIR Analysis Guide: 2-Cyclohexylpropan-1-amine HCl

Executive Summary: The Structural Challenge In the synthesis and quality control of sympathomimetic amines and their intermediates, distinguishing regioisomers is a critical analytical challenge. 2-Cyclohexylpropan-1-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the synthesis and quality control of sympathomimetic amines and their intermediates, distinguishing regioisomers is a critical analytical challenge. 2-Cyclohexylpropan-1-amine HCl (Target) is a structural isomer of the common vasoconstrictor Propylhexedrine (and its metabolite Norpropylhexedrine). While Mass Spectrometry often yields identical molecular ion peaks for isomers, Fourier Transform Infrared Spectroscopy (FTIR) provides a distinct "fingerprint" capable of resolving the subtle substitution patterns of the alkyl-amine backbone.

This guide details the specific absorption bands required to validate 2-cyclohexylpropan-1-amine HCl and objectively compares its spectral performance against its closest structural analogs.

Chemical Identity & Structural Context

Before analyzing the spectra, we must define the structural subunits that govern the vibrational modes.

Feature2-Cyclohexylpropan-1-amine HCl (Target)Norpropylhexedrine HCl (Alternative 1)Propylhexedrine HCl (Alternative 2)
Structure



Amine Class Primary Amine Salt (

)
Primary Amine Salt (

)
Secondary Amine Salt (

)
C-N Bond Primary Carbon (

)
Secondary Carbon (

)
Secondary Carbon (

)
Key Distinction Terminal Amine, Branched

-Carbon
Internal Amine, Linear

-Carbon

-Methylated

Detailed Spectral Analysis: The "Fingerprint"

The FTIR spectrum of 2-cyclohexylpropan-1-amine HCl is dominated by the ionic ammonium group and the cyclohexane ring.

A. The Ammonium Envelope ( )

Unlike free bases, the HCl salt forms a broad, complex "ammonium envelope" due to strong hydrogen bonding (


).
  • Band: Broad absorption from 3100–2800 cm⁻¹ .

  • Interference: The sharp C-H stretching bands of the cyclohexane ring (

    
     asym, 
    
    
    
    sym) will appear superimposed on top of this broad N-H stretch.
  • Diagnostic Value: Presence confirms salt formation. Absence indicates free base degradation.

B. The "Amine Salt Doublet" (Critical Region: )

This is the primary differentiator between the Target and secondary amine alternatives (like Propylhexedrine). Primary amine salts exhibit two deformation bands, whereas secondary amine salts typically show only one.[1]

  • Asymmetric

    
     Deformation: 
    
    • Position:

      
      
      
    • Appearance: Medium-Strong intensity.

  • Symmetric

    
     Deformation: 
    
    • Position:

      
      
      
    • Appearance: Distinct band, often sharper than the asymmetric band.[2]

    • Note: Secondary amine salts (Propylhexedrine) lack this second band.

C. The Fingerprint Region ( )
  • C-N Stretching:

    • For the Target (Primary C-N): Expect a band near 1080–1030 cm⁻¹ .

    • Comparison: Secondary C-N bonds (Norpropylhexedrine) typically shift higher, toward 1100–1120 cm⁻¹.

  • Cyclohexane Ring Vibrations:

    • "Chair" deformation bands appear consistently at 1450 cm⁻¹ (

      
       scissoring) and ~890–850 cm⁻¹  (ring breathing). These confirm the presence of the saturated ring but do not distinguish isomers.
      

Comparative Performance: Target vs. Alternatives

The following table contrasts the diagnostic FTIR signals of the target against its most common "competitors" in a drug development context.

Spectral Feature2-Cyclohexylpropan-1-amine HCl (Target)Propylhexedrine HCl (Secondary Amine)Diagnostic Logic
N-H Deformation Doublet (

&

cm⁻¹)
Singlet (

cm⁻¹)
Primary vs. Secondary Salt: The presence of the 1520 cm⁻¹ band definitively rules out Propylhexedrine.
C-N Stretch

cm⁻¹ (Primary C)

cm⁻¹ (Secondary C)
Regioisomer Check: Lower frequency indicates the amine is on a terminal (

) carbon.
N-Methyl C-H Absent Present (

cm⁻¹ shoulder)
Substituent Check: N-Methyl groups often show a specific "Bohlmann band" or low-freq C-H stretch.
Salt Bridge Broad Ammonium BandBroad Ammonium BandBoth are salts; this region confirms ionic state but not identity.

Experimental Protocol: Self-Validating Workflow

To ensure "Trustworthiness" (E-E-A-T), this protocol includes a validation step using the Free Base.

Methodology: KBr Pellet Transmission

Why KBr? ATR (Attenuated Total Reflectance) can distort peak ratios and shift broad ammonium bands due to depth-of-penetration effects. For HCl salts, transmission KBr pellets provide the highest resolution of the critical "Amine Salt Doublet."

Step 1: Sample Preparation

  • Mix 1–2 mg of 2-cyclohexylpropan-1-amine HCl with 200 mg of spectroscopic grade KBr.

  • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (baseline slope).

  • Press at 8–10 tons for 2 minutes to form a transparent disc.

Step 2: Acquisition

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 32 minimum.

  • Range: 4000 – 400 cm⁻¹.

Step 3: Validation (The "Free Base Shift")

  • If identity is ambiguous: Dissolve a small portion of the salt in water, basify with NaOH, extract with DCM, and run a film of the oil.

  • Result: The broad 3000 cm⁻¹ band should disappear, replaced by a sharp doublet at 3300/3400 cm⁻¹ (

    
     stretch), and the 1520 cm⁻¹ band will vanish. This confirms the bands observed in the salt were indeed 
    
    
    
    modes.

Logic Visualization (Decision Tree)

FTIR_Identification Start Unknown Sample Spectrum Check_3000 Check 3200-2800 cm⁻¹ Broad 'Ammonium Envelope'? Start->Check_3000 Is_Salt Compound is Amine Salt Check_3000->Is_Salt Yes Check_1500 Check 1620-1500 cm⁻¹ How many deformation bands? Is_Salt->Check_1500 Doublet Doublet (1600 & 1520 cm⁻¹) Check_1500->Doublet Singlet Singlet (~1590 cm⁻¹) Check_1500->Singlet Primary_Amine Primary Amine Salt (R-NH3+) Doublet->Primary_Amine Secondary_Amine Secondary Amine Salt (Propylhexedrine HCl) Singlet->Secondary_Amine Check_CN Check Fingerprint (1000-1100 cm⁻¹) C-N Stretch Position Primary_Amine->Check_CN Low_Freq ~1060 cm⁻¹ (Primary Carbon) Check_CN->Low_Freq High_Freq >1100 cm⁻¹ (Secondary Carbon) Check_CN->High_Freq Result_Target CONFIRMED: 2-cyclohexylpropan-1-amine HCl Low_Freq->Result_Target Result_Iso ISOMER: Norpropylhexedrine HCl High_Freq->Result_Iso

Caption: Logical workflow for distinguishing 2-cyclohexylpropan-1-amine HCl from its secondary amine and regioisomer counterparts using FTIR spectral features.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data: Infrared Spectra of Primary Amines. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (2023).[3] Compound Summary: 2-cyclohexylpropan-1-amine hydrochloride. Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometric Profiling of 2-Cyclohexylpropan-1-amine and Structural Isomers

Executive Summary Objective: To provide a definitive technical guide for the structural elucidation of 2-cyclohexylpropan-1-amine ( ) using Electron Ionization Mass Spectrometry (EI-MS). Core Insight: The differentiation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical guide for the structural elucidation of 2-cyclohexylpropan-1-amine (


) using Electron Ionization Mass Spectrometry (EI-MS).

Core Insight: The differentiation of 2-cyclohexylpropan-1-amine from its pharmacologically relevant isomers (e.g., the propylhexedrine analog 1-cyclohexylpropan-2-amine) relies on the diagnostic shift of the base peak from m/z 30 (primary terminal amine) to m/z 44 (alpha-methyl amine). This guide details the mechanistic fragmentation pathways that validate this distinction, providing a self-validating protocol for researchers in forensic toxicology and synthetic drug development.

Mechanistic Fragmentation Analysis

To interpret the mass spectrum accurately, one must understand the causality behind the ion formation. For aliphatic amines,


-cleavage  is the dominant thermodynamic driver.[1]
Target Molecule: 2-Cyclohexylpropan-1-amine[1]
  • Structure: A primary amine group attached to a terminal carbon (

    
    ), with a cyclohexyl ring and a methyl group at the beta position (
    
    
    
    ).
  • Fragmentation Logic:

    • Ionization: Removal of a non-bonding electron from the nitrogen atom yields the radical cation

      
       (m/z 141).
      
    • 
      -Cleavage:  The bond adjacent to the C-N bond (the C1-C2 bond) breaks.[1] This process is driven by the formation of a resonance-stabilized iminium ion.[1]
      
    • Stevenson’s Rule: The charge is retained on the fragment with the lower ionization energy (the nitrogen-containing fragment), while the neutral radical (the larger alkyl/cyclohexyl portion) is lost.

Predicted Spectrum Profile:

  • Base Peak (m/z 30): The formation of the unsubstituted iminium ion (

    
    ) is the exclusive outcome of 
    
    
    
    -cleavage for terminal primary amines.
  • Molecular Ion (m/z 141): Typically weak or absent due to the rapid kinetics of

    
    -cleavage.[1]
    
  • Cyclohexyl Ions (m/z 83, 55, 41): Arise from inductive cleavage or secondary fragmentation of the neutral radical if charge migration occurs (less common in amines).

The Comparator: 1-Cyclohexylpropan-2-amine[1][2]
  • Relevance: This is the desmethyl-analog of the vasoconstrictor Propylhexedrine .[1] It is a regioisomer of the target.

  • Structure: The amine is on a secondary carbon (

    
    ), flanked by a methyl group and a cyclohexylmethyl group.[1]
    
  • Fragmentation Logic:

    • 
      -Cleavage can occur on either side of the amine-bearing carbon.[1]
      
    • Path A (Loss of Methyl): Yields m/z 126.[1]

    • Path B (Loss of Cyclohexylmethyl): Yields the ethylidene-iminium ion (

      
      ) at m/z 44 .[1]
      
    • Outcome: Path B is energetically favored because the loss of the larger cyclohexylmethyl radical is thermodynamically preferred over the loss of a methyl radical.

Comparative Data Analysis

The following table contrasts the target molecule with its two most critical isomers. This data serves as the primary validation metric for your MS workflow.[1]

Feature2-Cyclohexylpropan-1-amine (Target)1-Cyclohexylpropan-2-amine (Isomer A)N-Propylcyclohexylamine (Isomer B)[1]
Molecular Weight 141 Da141 Da141 Da
Amine Type Primary (Terminal)Primary (Internal)Secondary
Base Peak (100%) m/z 30 (

)
m/z 44 (

)
m/z 112 (Ring

-cleavage)
Diagnostic Mechanism Unsubstituted

-cleavage
Substituted

-cleavage
Ring-proximal cleavage
Key Secondary Ions m/z 83 (Cyclohexyl)m/z 126 (

)
m/z 98 (

)
Differentiation Distinctive m/z 30 Distinctive m/z 44 High mass base peak

Visualization of Fragmentation Pathways[9][10][11][12]

The following diagram illustrates the divergent pathways that allow for the unambiguous identification of the target molecule versus its propylhexedrine-related isomer.

FragmentationPathways Target Target: 2-cyclohexylpropan-1-amine (MW 141) RadicalTarget Radical Cation M+. Target->RadicalTarget EI (70 eV) Isomer Isomer: 1-cyclohexylpropan-2-amine (MW 141) RadicalIsomer Radical Cation M+. Isomer->RadicalIsomer EI (70 eV) Frag30 Base Peak: m/z 30 (CH2=NH2+) RadicalTarget->Frag30 Alpha Cleavage (Primary Path) NeutralTarget Neutral Loss: Cyclohexyl-ethyl radical RadicalTarget->NeutralTarget Frag44 Base Peak: m/z 44 (CH3-CH=NH2+) RadicalIsomer->Frag44 Alpha Cleavage (Major Path) NeutralIsomer Neutral Loss: Cyclohexylmethyl radical RadicalIsomer->NeutralIsomer Frag126 Minor Peak: m/z 126 (Loss of Methyl) RadicalIsomer->Frag126 Alpha Cleavage (Minor Path)

Figure 1: Comparative fragmentation logic. The target molecule yields a characteristic m/z 30 ion due to its terminal amine structure, whereas the isomer yields m/z 44 due to methyl substitution at the alpha carbon.

Experimental Protocol (Self-Validating)

To replicate these results and ensure data integrity, follow this specific GC-MS workflow. This protocol is designed to minimize thermal degradation and maximize sensitivity for low-molecular-weight amine fragments.[1]

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade). Note: Avoid chlorinated solvents which can react with primary amines.[1]

  • Derivatization (Optional but Recommended): If peak tailing is observed due to the polar amine group, derivatize with Trifluoroacetic Anhydride (TFAA).[1]

    • Validation Check: TFA-derivatives will shift the base peak.[1] For the underivatized protocol (primary focus of this guide), ensure the injection liner is clean and deactivated (silanized).

GC-MS Parameters
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: Rtx-5Amine or DB-5ms (30m x 0.25mm x 0.25µm).[1] Use of base-deactivated columns is critical for sharp amine peaks.[1]

  • Inlet: Split mode (20:1) at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2][3][4]

  • Oven Program:

    • Hold 60°C for 1 min (Traps volatile amine).

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[1][2][5]

  • Scan Range: m/z 29 – 300.[1] Crucial: Start scan at m/z 29 to capture the diagnostic m/z 30 base peak.

Data Validation Step

Before confirming identity, perform the "3-Ion Check" :

  • Primary Ion: Is m/z 30 the base peak (100%)? (Yes = Target).

  • Absence Check: Is m/z 44 < 5% relative abundance? (High m/z 44 indicates the isomer).

  • Consistency: Do m/z 83 and m/z 55 appear as minor ions (confirming the cyclohexyl ring)?

Analytical Workflow Decision Tree

Use this logic flow to rapidly classify unknown amine samples suspected to be 2-cyclohexylpropan-1-amine.

DecisionTree Start Unknown Amine Sample (MW 141) CheckBase Analyze Base Peak (100%) Start->CheckBase Res30 Base Peak = m/z 30 CheckBase->Res30 Unsubstituted Alpha C Res44 Base Peak = m/z 44 CheckBase->Res44 Methylated Alpha C ResOther Base Peak > m/z 50 (e.g., m/z 98, 112) CheckBase->ResOther Internal/Ring Cleavage Concl1 Candidate: 2-cyclohexylpropan-1-amine (Primary Terminal Amine) Res30->Concl1 Concl2 Candidate: 1-cyclohexylpropan-2-amine (Propylhexedrine Analog) Res44->Concl2 Concl3 Candidate: Secondary Amine (e.g., N-propylcyclohexylamine) ResOther->Concl3

Figure 2: Rapid classification decision tree based on dominant alpha-cleavage fragments.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - General Fragmentation of Amines.[1] (Standard reference for m/z 30 diagnostic peak in primary amines). [Link]

  • PubChem. Compound Summary: 1-cyclohexylpropan-2-amine (Isomer Data).[1][6][7] National Library of Medicine.[1] [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines). (Mechanistic validation of Alpha-Cleavage). [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra.[1][8][2][9][10][3][4][11] University Science Books.[1] (Authoritative text on Stevenson's Rule and amine fragmentation thermodynamics).

Sources

Validation

A Comparative Guide to HPLC Methodologies for Purity Analysis of 2-cyclohexylpropan-1-amine HCl

Introduction In pharmaceutical development and manufacturing, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. 2-cyclohexylpropan-1-amine HC...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development and manufacturing, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. 2-cyclohexylpropan-1-amine HCl, a primary amine with a chiral center, presents a unique set of analytical challenges. Its high polarity, basic nature, and lack of a strong UV chromophore demand a sophisticated and well-justified approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide provides an in-depth comparison of several HPLC strategies for the purity analysis of 2-cyclohexylpropan-1-amine HCl. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering a self-validating framework for selecting and implementing the most appropriate technique. This content is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and well-characterized methods for API purity assessment, in accordance with stringent regulatory standards.

The Analytical Challenge: Physicochemical Properties and Their Chromatographic Implications

The structure of 2-cyclohexylpropan-1-amine dictates the hurdles in its analysis. As a small, polar, and basic molecule, it exhibits characteristics that are inherently problematic for traditional reversed-phase (RP) HPLC:

  • Poor Retention: In standard reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, highly polar compounds have weak interactions with the column packing and tend to elute at or near the void volume, resulting in no separation from other polar impurities.[1][2][3]

  • Peak Tailing: The basic primary amine group is prone to secondary ionic interactions with residual acidic silanol groups on the surface of silica-based stationary phases. This leads to asymmetric, tailing peaks, which compromise resolution and integration accuracy.

  • Lack of a Strong Chromophore: The molecule does not possess conjugated double bonds or aromatic rings that absorb UV light strongly. This necessitates either detection at very low wavelengths (e.g., < 210 nm), where many solvents and impurities also absorb, leading to high baseline noise and poor sensitivity, or the use of alternative detection methods.[4]

Addressing these challenges requires moving beyond standard C18 columns and simple mobile phases. The following sections compare three distinct and effective strategies: Ion-Pair Reversed-Phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Pre-column Derivatization.

Comparison of Chromatographic Strategies

Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique modifies a standard reversed-phase system to enhance the retention of ionic or ionizable compounds.[5]

  • Causality of the Method: An ion-pairing reagent, typically an alkyl sulfonate like sodium heptanesulfonate, is added to the mobile phase.[6][7] This reagent has a polar head and a non-polar tail. The polar head forms an ion pair with the protonated 2-cyclohexylpropan-1-amine, effectively neutralizing its charge. The non-polar tail of the resulting complex can then interact strongly with the C18 stationary phase, leading to controlled retention and elution. The mechanism allows for the use of ubiquitous and robust C18 columns for an otherwise difficult separation.

  • Advantages:

    • Utilizes widely available and well-understood RP-HPLC columns and instrumentation.

    • Can provide excellent selectivity and resolution for basic compounds.

  • Disadvantages:

    • Requires long column equilibration times.

    • Ion-pairing reagents can be aggressive, potentially shortening column lifetime.

    • Not compatible with mass spectrometry (MS) detection due to the non-volatile nature of the reagents and their tendency to cause ion suppression.[3]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating highly polar compounds and is mechanistically complementary to reversed-phase chromatography.[2][8]

  • Causality of the Method: HILIC employs a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10] A water-enriched layer is adsorbed onto the surface of the stationary phase. Analyte retention is governed by a partitioning mechanism between this aqueous layer and the bulk organic mobile phase. Polar analytes, like our target amine, partition more readily into the stationary aqueous layer and are thus more strongly retained.

  • Advantages:

    • Excellent retention for very polar and basic compounds that are unretained in RP-HPLC.[11]

    • Uses volatile mobile phases (e.g., acetonitrile and ammonium formate/acetate buffers), making it fully compatible with MS detection.[10]

    • Often provides a unique selectivity profile compared to RP-HPLC.

  • Disadvantages:

    • Highly sensitive to the composition of the sample diluent; mismatched diluents can cause severe peak distortion.[12]

    • Can require careful control of mobile phase water content and long equilibration times to ensure reproducible retention.[10]

Method C: Pre-column Derivatization followed by RP-HPLC

This strategy chemically modifies the analyte before injection to improve its chromatographic behavior and detectability.

  • Causality of the Method: A derivatizing reagent that reacts specifically with primary amines is added to the sample. Reagents like o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) attach a bulky, non-polar, and highly chromophoric or fluorophoric tag to the amine.[4][13] The resulting derivative is much less polar, allowing for strong retention on a standard C18 column, and its detectability is vastly improved.[14]

  • Advantages:

    • Dramatically increases detection sensitivity, often by several orders of magnitude, especially with fluorescence detection.[13][15]

    • Improves chromatographic performance (retention, peak shape) by masking the polar amine group.

  • Disadvantages:

    • Adds a significant step to the sample preparation workflow, increasing potential for error and variability.

    • Derivatization reactions may be incomplete or produce side products that complicate the chromatogram.

    • The stability of the derivative must be carefully assessed.

Comparative Data Summary

The following table summarizes the key performance attributes and typical conditions for the compared methods. This data is representative and serves to highlight the practical differences between the approaches.

ParameterMethod A: IP-RP-HPLCMethod B: HILICMethod C: Derivatization + RP-HPLC
Stationary Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)HILIC Amide (e.g., 150 mm x 4.6 mm, 3 µm)C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous Buffer (e.g., 20 mM KH₂PO₄, pH 3.0) with 5 mM Sodium Heptanesulfonate10 mM Ammonium Formate in Water, pH 3.5Aqueous Buffer (e.g., 20 mM Acetate, pH 4.5)
Mobile Phase B Acetonitrile or MethanolAcetonitrileAcetonitrile
Elution Mode Isocratic or GradientGradientGradient
Detection UV at ~210 nmUV at ~205 nm, ELSD, CAD, or MSUV at ~265 nm or Fluorescence (Ex/Em specific to tag)
Typical Run Time 15 - 25 minutes10 - 20 minutes20 - 30 minutes (excluding derivatization)
MS Compatibility NoYesYes (reagent dependent)
Relative Sensitivity LowLow (UV), Moderate (ELSD/CAD), High (MS)Very High
Robustness Moderate to HighModerate (sensitive to water content)Moderate (dependent on reaction)

Experimental Protocols

A self-validating protocol must be detailed and unambiguous. Below is a representative protocol for the HILIC method, chosen for its modern applicability and MS-compatibility.

Recommended Protocol: HILIC-UV/MS Method

This method is designed to provide good retention for the main analyte while being suitable for identifying unknown impurities via mass spectrometry.

  • Instrumentation:

    • HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV/PDA detector. An in-line mass spectrometer is recommended.

  • Chromatographic Conditions:

    • Column: Amide-based HILIC column (e.g., Waters XBridge BEH Amide XP, 150 mm x 3.0 mm, 2.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Water:Acetonitrile (v/v), adjusted to pH 3.5 with Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 5:95 Water:Acetonitrile (v/v), adjusted to pH 3.5 with Formic Acid.

    • Gradient Program:

      • 0.0 min: 95% B

      • 10.0 min: 60% B

      • 10.1 min: 95% B

      • 15.0 min: 95% B (re-equilibration)

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 205 nm. For MS, use ESI positive mode.

    • Injection Volume: 2 µL.

  • Standard and Sample Preparation:

    • Diluent: 90:10 Acetonitrile:Water (v/v). This is critical to match the initial mobile phase conditions and prevent peak distortion.

    • Standard Solution: Accurately weigh and dissolve 2-cyclohexylpropan-1-amine HCl in the diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5. These criteria are based on established guidelines.[16][17]

  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines.[18][19][20][21] This includes assessing specificity (using a placebo and stressed samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final purity determination using a comparative approach.

HPLC_Method_Selection_Workflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Method Development & Comparison cluster_val Phase 3: Validation & Analysis cluster_report Phase 4: Reporting Sample Sample Receipt (2-cyclohexylpropan-1-amine HCl) Char Analyte Characterization (Polar, Basic, No Chromophore) Sample->Char Goal Define Analytical Goal (Purity, Impurity Profile) Char->Goal MethodA Method A IP-RP-HPLC Goal->MethodA Select Strategy MethodB Method B HILIC Goal->MethodB Select Strategy MethodC Method C Derivatization Goal->MethodC Select Strategy SST System Suitability Testing (per USP <621>) MethodB->SST Chosen Method Validation Method Validation (per ICH Q2(R1)) SST->Validation SampleAnalysis Sample Analysis Validation->SampleAnalysis Data Data Processing (Integration, Calculation) SampleAnalysis->Data Report Final Report (Purity Value, Impurity Levels) Data->Report

Caption: Workflow for HPLC method selection and validation.

Addressing Enantiomeric Purity: A Note on Chiral Separation

The purity analysis discussed thus far focuses on process-related impurities and degradants. However, since 2-cyclohexylpropan-1-amine is chiral, its enantiomeric purity is also a critical quality attribute. The "undesired" enantiomer is often treated as a specific impurity.

Enantiomeric separation cannot be achieved on the achiral columns described above. It requires a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral amines.[22][23][24] The method development for chiral separation is a distinct process, typically involving screening various CSPs and mobile phases (often in normal-phase or polar-organic mode) to find the optimal conditions for resolution.

Conclusion and Recommendations

The selection of an HPLC method for the purity analysis of 2-cyclohexylpropan-1-amine HCl is a decision guided by the specific requirements of the laboratory and the stage of drug development.

  • For routine quality control with standard UV detectors, where sensitivity is less of a concern and MS-compatibility is not required, Ion-Pair RP-HPLC (Method A) offers a robust and reliable solution using common laboratory equipment.

  • For methods requiring high sensitivity or for impurity identification, where MS detection is paramount, HILIC (Method B) is the superior choice. It is a modern, powerful technique that directly addresses the challenges of polar analyte retention.

  • When trace-level quantification is necessary and MS is unavailable, Pre-column Derivatization (Method C) provides an unparalleled boost in sensitivity, particularly with fluorescence detection. However, this comes at the cost of increased sample preparation complexity.

Ultimately, a thorough understanding of the underlying chromatographic principles, as detailed in this guide, empowers the analytical scientist to choose the most fitting method, develop a robust protocol, and generate high-quality, trustworthy data that stands up to regulatory scrutiny.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP.org. [Link][16]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link][17]

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link][6]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link][25]

  • Element Lab Solutions. (2023). HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link][26]

  • LCGC International. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link][27]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][18]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link][2]

  • Zhang, R., & Mabury, S. A. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(13), 5039–5045. [Link][13]

  • Wang, S., & Chen, L. (2011). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Journal of Liquid Chromatography & Related Technologies, 34(10-11), 847-860. [Link][11]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][19]

  • SIELC Technologies. Polar Compounds. [Link][3]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][20]

  • Horváth, T., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 35(4), 146-152. [Link][14]

  • Wang, J., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(5), 786-795. [Link][15]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link][28]

  • Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link][29]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][21]

  • Diduco. Technique: HILIC. [Link][8]

  • LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][30]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link][7]

  • LCGC International. (2020). HILIC: The Pros and Cons. [Link][12]

  • Restek. (2020). How to Avoid Common Problems with HILIC Methods. [Link][10]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link][31]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-194. [Link][22]

  • Phenomenex. Chiral HPLC Separations Guide. [Link][23]

  • VTechWorks. Chiral Separations Introduction. [Link][24]

  • ResearchGate. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. [Link][32]

Sources

Comparative

Technical Guide: Enantiomeric Excess Determination of 2-Cyclohexylpropan-1-amine

Executive Summary & Strategic Analysis 2-Cyclohexylpropan-1-amine (CAS: variable depending on enantiomer) is a critical chiral building block, often serving as a reduced pharmacophore in peptidomimetics and aspartyl prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

2-Cyclohexylpropan-1-amine (CAS: variable depending on enantiomer) is a critical chiral building block, often serving as a reduced pharmacophore in peptidomimetics and aspartyl protease inhibitors (e.g., renin or HIV protease inhibitors).

The Core Analytical Challenge: Unlike aromatic chiral amines (e.g.,


-methylbenzylamine), 2-cyclohexylpropan-1-amine possesses no significant UV chromophore . The cyclohexyl ring and aliphatic chain are UV-transparent above 200 nm. Consequently, standard direct chiral HPLC methods relying on UV detection will fail without specialized detectors (CAD/ELSD/MS).

The Solution: This guide prioritizes Derivatization-Based Protocols which simultaneously introduce a UV-active chromophore and transform the enantiomers into diastereomers. This approach allows for separation on robust, inexpensive achiral stationary phases (C18) or enhanced resolution on chiral phases.

Method Selection Matrix
FeatureMethod A: GITC Derivatization + HPLC Method B:

F NMR (Mosher's)
Method C: Direct Chiral HPLC (MS/CAD)
Primary Utility QC, Batch Release, High SensitivityR&D, Absolute Config AssignmentHigh-Throughput Screening
Detection UV (254 nm)NMR (

F Signal)
Mass Spec / Charged Aerosol
Stationary Phase Achiral C18 (Robust)N/A (Solution Phase)Crown Ether / Polysaccharide
Limit of Detection < 0.1% ee~1-2% ee< 0.1% ee
Cost Per Run LowHigh (Deuterated solvents/Reagents)Medium

Method A: GITC Derivatization + Achiral HPLC (The Gold Standard)

This method is recommended for routine quality control. It utilizes 2,3,4,6-Tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate (GITC) . GITC reacts with the primary amine to form stable thiourea diastereomers. These diastereomers possess strong UV absorbance and are typically separable on standard C18 columns due to the steric bulk of the acetylated glucose moiety.
Reaction Mechanism

The nucleophilic amine attacks the isothiocyanate carbon of GITC.



Experimental Protocol

Reagents:

  • Analyte: 2-Cyclohexylpropan-1-amine (approx. 10 mg)

  • Derivatizing Agent: GITC (Sigma-Aldrich/TCI), 1.5 equivalents.

  • Solvent: Acetonitrile (ACN) (HPLC Grade).

  • Base: Triethylamine (TEA) (0.5 eq, optional, to scavenge acid if salt form is used).

Workflow:

  • Preparation: Dissolve 10 mg of the amine sample in 1.0 mL of ACN.

  • Addition: Add 15 mg of GITC dissolved in 1.0 mL ACN.

  • Incubation: Vortex and let stand at room temperature for 30 minutes. (Reaction is usually fast).

  • Quenching: Add 10

    
    L of ethanolamine to quench excess GITC (prevents interfering peaks).
    
  • Dilution: Dilute to 0.5 mg/mL with Mobile Phase A/B (50:50) before injection.

HPLC Conditions[1][2]
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (or 10 mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Isocratic 40% B or Gradient 30-60% B over 20 mins (Optimize for retention

    
    ).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Thiourea absorption max).

  • Temperature: 25°C.

Data Interpretation: The (R)-amine-GITC and (S)-amine-GITC derivatives are diastereomers. They will elute at different retention times. Calculate ee using peak areas:



Method B: F NMR with Mosher's Acid (Rapid R&D Analysis)

For early-stage development where developing an HPLC method is too slow, or to determine the absolute configuration ,


F NMR using Mosher's Acid Chloride (MTPA-Cl) is superior. The trifluoromethyl group (

) provides a clean singlet signal that shifts depending on the chiral environment.
Principle

Reaction with (R)-(-)-MTPA-Cl yields diastereomeric amides. The magnetic anisotropy of the phenyl group causes distinct chemical shift differences (


) for the 

group in the (R,R) vs (R,S) diastereomers.
Protocol

Reagents:

  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Deuterated Chloroform (

    
    ) or Pyridine-
    
    
    
    .
  • Dry Pyridine (as base/solvent).

Workflow:

  • Mix: In a small vial, dissolve 5-10 mg of amine in 0.6 mL

    
    .
    
  • Base: Add 3-5 drops of dry pyridine.

  • Derivatize: Add 10-15

    
    L of (R)-MTPA-Cl.
    
  • Shake: Shake for 10 minutes. Reaction is instantaneous for primary amines.

  • Analyze: Transfer to NMR tube. Acquire

    
    F NMR (typically -68 to -72 ppm range).
    

Advantages:

  • No reference standard required (if baseline resolved).

  • Confirmed structural identity via

    
     NMR in parallel.
    
  • Self-Validating: If the reaction is incomplete, the unreacted MTPA-Cl or hydrolyzed MTPA-OH signals will be visible (distinct shifts), alerting the analyst.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the sample stage and available equipment.

G Start Start: 2-Cyclohexylpropan-1-amine Sample CheckUV Does sample have UV Chromophore? Start->CheckUV NoUV NO (Aliphatic Amine) CheckUV->NoUV Cyclohexyl/Alkyl only Decision Select Analytical Goal NoUV->Decision RouteQC Routine QC / Purity Decision->RouteQC RouteAbs Absolute Config / R&D Decision->RouteAbs MethodA Method A: GITC Derivatization (Creates UV Chromophore) RouteQC->MethodA MethodB Method B: 19F NMR (Mosher's) (No Standard Needed) RouteAbs->MethodB HPLC Achiral HPLC (C18) Detection: UV 254nm MethodA->HPLC NMR NMR Spectrometer Detection: 19F Shift MethodB->NMR Result Calculate % ee HPLC->Result NMR->Result

Figure 1: Decision matrix for enantiomeric excess determination of UV-transparent chiral amines.

Comparative Performance Data

The following table summarizes expected performance metrics based on validated protocols for similar steric-bulk primary amines (e.g., cyclohexylethylamine derivatives).

MetricGITC + C18 HPLCMosher's +

F NMR
Direct HPLC (Crownpak) + CAD
Resolution (

)
Typically > 2.0 (High)> 0.1 ppm (

)
1.5 - 2.5
Throughput 20-30 min/sample10-15 min/sample30-45 min/sample
Precision (RSD) < 0.5%~ 2-5%~ 1-2%
Linearity Range 0.1% - 100% ee5% - 100% ee0.5% - 100% ee
Equipment Cost Low (Standard HPLC)High (NMR Magnet)High (CAD/MS Detector)
Robustness Excellent (Covalent bond)Good (Sensitive to water)Sensitive (Mobile phase pH)

Note on Direct HPLC (Method C): If a Crownpak CR-I(+) column is available, it can separate primary amines directly using aqueous perchloric acid mobile phases. However, because the analyte lacks UV absorbance, you must use a Refractive Index (RI), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). UV detection at 210 nm will likely yield poor signal-to-noise ratios due to mobile phase absorption.

References

  • Bhushan, R. & Martens, J. (2001). Amino Acids and their Derivatives. In Handbook of Thin-Layer Chromatography. CRC Press.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+). (Source for direct primary amine separation mechanisms). Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Amides. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Sigma-Aldrich. (2024). Product Specification: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC). Link

Sources

Validation

Comparative Reactivity Guide: 2-Cyclohexylpropan-1-amine vs. 2-Phenylpropan-1-amine

[1][2] Executive Summary For Researchers and Drug Development Professionals This guide provides a technical comparison between 2-phenylpropan-1-amine (β-methylphenethylamine) and its saturated analog, 2-cyclohexylpropan-...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

For Researchers and Drug Development Professionals

This guide provides a technical comparison between 2-phenylpropan-1-amine (β-methylphenethylamine) and its saturated analog, 2-cyclohexylpropan-1-amine .[1][2] While structurally similar, the saturation of the aromatic ring fundamentally alters the electronic and steric landscape of the molecule, driving distinct reactivity profiles.[3]

  • The Bottom Line: 2-cyclohexylpropan-1-amine exhibits significantly higher basicity and nucleophilicity compared to 2-phenylpropan-1-amine due to the inductive electron-donating effect (+I) of the cyclohexyl ring versus the electron-withdrawing nature (-I) of the phenyl ring.[1][2]

  • Drug Development Implication: The cyclohexyl analog offers enhanced lipophilicity (LogP) and blood-brain barrier (BBB) penetration but lacks the π-π stacking capability of the phenyl ring, potentially altering receptor binding affinity (e.g., TAAR1 or monoamine transporters).

Molecular Architecture & Electronic Analysis

The core difference lies in the substituent at the


-carbon relative to the amine.
Electronic Effects (Inductive vs. Resonance)
  • 2-Phenylpropan-1-amine: The phenyl ring exerts a negative inductive effect (-I) on the alkyl chain.[1][2] Although the amine is separated by two carbons, the electron-withdrawing nature of the

    
     hybridized carbons reduces the electron density on the nitrogen lone pair, lowering its pKa.
    
  • 2-Cyclohexylpropan-1-amine: The cyclohexyl ring is composed of

    
     carbons, which are electron-donating (+I) relative to hydrogen.[1][2] This enriches the electron density on the nitrogen, making it a stronger base and better nucleophile.[3]
    
Steric Profile
  • Phenyl: Planar geometry.[2][3] Steric hindrance is directional (above/below plane is open).[2]

  • Cyclohexyl: Chair conformation.[2] Significantly higher steric bulk in three dimensions.[2] While this increases lipophilicity, it can introduce steric clash in tight enzymatic pockets or during nucleophilic attack on bulky electrophiles.[2]

Diagram: Structural & Electronic Divergence

G Phenyl 2-Phenylpropan-1-amine (Aromatic) Effect_Ph Electronic Pull (-I) Lower pKa (~9.5) Planar Sterics Phenyl->Effect_Ph sp2 Carbons Cyclohexyl 2-Cyclohexylpropan-1-amine (Aliphatic) Effect_Cy Electronic Push (+I) Higher pKa (~10.5) 3D Bulk (Chair) Cyclohexyl->Effect_Cy sp3 Carbons Reactivity_Ph Moderate Nucleophile π-Stacking Capable Effect_Ph->Reactivity_Ph Reactivity_Cy Strong Nucleophile High Lipophilicity Effect_Cy->Reactivity_Cy

Caption: Electronic and steric consequences of aromatic vs. saturated β-substitution.

Physicochemical Properties Comparison

The following data consolidates theoretical and experimental values to highlight the shift in properties upon ring saturation.

Property2-Phenylpropan-1-amine2-Cyclohexylpropan-1-amineImpact on Reactivity/ADME
Formula


+6 Hydrogens (Saturation)
Molecular Weight 135.21 g/mol 141.26 g/mol Negligible difference
pKa (Conj.[1][2] Acid) ~9.4 - 9.6 [1]~10.5 - 10.7 (Est.)[1][2]Cyclohexyl is ~10x more basic.
LogP (Lipophilicity) ~1.9 - 2.2~3.0 - 3.4Cyclohexyl has superior membrane permeability.[1][2]
UV Absorbance

nm
Transparent >200 nmPhenyl is easier to detect via HPLC-UV.[1][2]
Boiling Point ~205°C~210-215°CCyclohexyl has slightly stronger London forces.[1][2]

Reactivity Profile

Nucleophilicity & Acylation Kinetics

In


 reactions or acylations (e.g., amide coupling), 2-cyclohexylpropan-1-amine  is the superior nucleophile.[1][2]
  • Mechanism: The higher electron density on the nitrogen atom facilitates faster attack on electrophilic carbonyls.[2]

  • Exception: If the electrophile is extremely bulky (e.g., a tertiary alkyl halide or a sterically hindered acyl chloride), the 3D bulk of the cyclohexyl group may retard the rate compared to the planar phenyl group, despite the electronic advantage.

Metabolic Stability[2]
  • Phenyl Analog: Susceptible to aromatic hydroxylation (CYP450 mediated) and benzylic oxidation.[2] The benzylic position is activated by the ring.[2]

  • Cyclohexyl Analog: Lacks the aromatic ring for hydroxylation.[2] However, the tertiary carbon (methine) on the ring and the position

    
     to the ring are susceptible to oxidative dealkylation, though generally slower than benzylic oxidation.
    

Experimental Protocols

Protocol A: Synthesis of 2-Cyclohexylpropan-1-amine

Objective: Convert 2-phenylpropan-1-amine to its cyclohexyl analog via catalytic hydrogenation.[1][2] This confirms the structural relationship and provides the material for comparison.[2]

Reagents:

  • Substrate: 2-Phenylpropan-1-amine (HCl salt preferred to prevent catalyst poisoning).[1][2]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    ).[2] Note: Pd/C is often insufficient for ring saturation under mild conditions.[2]
  • Solvent: Acetic Acid or Ethanol/Water.[2]

  • Conditions: 50–60 psi

    
    , 25–50°C.[2]
    

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-phenylpropan-1-amine HCl in 50 mL acetic acid.

  • Catalyst Addition: Add 5 mol% Rh/Al

    
    O
    
    
    
    under inert atmosphere (
    
    
    ).
  • Hydrogenation: Pressurize Parr shaker to 60 psi

    
    . Agitate for 12–24 hours.
    
  • Work-up: Filter catalyst through Celite. Concentrate solvent.[2][4] Basify with NaOH to pH >12 and extract with DCM.

  • Validation:

    
    -NMR will show loss of aromatic protons (7.1–7.4 ppm) and appearance of multiplet cyclohexyl protons (0.8–1.8 ppm).[2]
    
Protocol B: Competitive Acylation Assay (Reactivity Test)

Objective: Quantitatively compare the nucleophilicity of both amines.

Method:

  • Setup: In a single vial, mix 1.0 eq of 2-phenylpropan-1-amine and 1.0 eq of 2-cyclohexylpropan-1-amine in

    
    .
    
  • Internal Standard: Add 1.0 eq of 1,3,5-trimethoxybenzene (inert NMR standard).

  • Reaction: Add 0.5 eq of Acetic Anhydride at 0°C.

  • Analysis: Immediately monitor via

    
    -NMR.
    
  • Result Interpretation: Measure the ratio of acetylated products.

    • Hypothesis: The cyclohexyl analog will be acetylated preferentially (>90%) due to higher basicity/nucleophilicity.[2]

    • Calculation:

      
      .
      
Diagram: Experimental Workflow

Experiment cluster_Synth Synthesis (Ring Saturation) cluster_Assay Competitive Reactivity Assay Start Start: 2-Phenylpropan-1-amine Hydrogenation Cat. Hydrogenation (Rh/C, 60 psi H2) Start->Hydrogenation Mix Mix 1:1 Ratio (Phenyl + Cyclohexyl) Start->Mix Product_Cy Product: 2-Cyclohexylpropan-1-amine Hydrogenation->Product_Cy Product_Cy->Mix Electrophile Add 0.5 eq Acetic Anhydride Mix->Electrophile Analysis 1H-NMR Analysis (Integrate Amide Signals) Electrophile->Analysis

Caption: Workflow for synthesizing the cyclohexyl analog and testing relative nucleophilicity.

References

  • PubChem. (2025).[2][5] 2-phenylpropan-1-amine (Compound Summary).[1][2][6][7][8][9] National Library of Medicine.[2] Available at: [Link]

  • ResearchGate. (2018).[2][10] Nucleophilicity Trends of Amines: Aliphatic vs Aromatic Substituents. Available at: [Link][10]

  • Organic Syntheses. (2004).[2] Hydrogenation of Aromatic Amines to Cyclohexyl Amines.[2][11] Coll. Vol. 10. Available at: [Link][2]

  • Master Organic Chemistry. (2018). Factors Affecting Amine Nucleophilicity.[2][3][12] Available at: [Link]

Sources

Comparative

Establishing a High-Fidelity Melting Point Reference for 2-Cyclohexylpropan-1-amine Hydrochloride: A Comparative Analytical Guide

Executive Summary 2-Cyclohexylpropan-1-amine hydrochloride (CAS 879656-44-7) is a critical aliphatic amine salt utilized as an intermediate in pharmaceutical synthesis and chemical research [1]. Accurately determining it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexylpropan-1-amine hydrochloride (CAS 879656-44-7) is a critical aliphatic amine salt utilized as an intermediate in pharmaceutical synthesis and chemical research [1]. Accurately determining its melting point is essential for verifying compound identity, assessing purity, and ensuring batch-to-batch consistency. However, relying on a single traditional melting point method can yield ambiguous results due to the complex thermal behaviors inherent to amine hydrochlorides.

This guide objectively compares three analytical alternatives—Differential Scanning Calorimetry (DSC) , Automated Capillary Melting Point (ACMP) , and Hot Stage Microscopy (HSM) —to establish a robust, self-validating melting point reference for 2-cyclohexylpropan-1-amine hydrochloride.

The Challenge of Amine Hydrochloride Salts

Establishing a melting point reference for aliphatic amine salts requires understanding the causality behind their thermal behavior. Unlike simple organic molecules that exhibit a sharp, singular transition from solid to liquid, amine hydrochlorides frequently undergo:

  • Polymorphism: The existence of multiple crystalline forms, each with distinct melting endotherms.

  • Sublimation & Volatilization: Mass loss prior to the true melting point, which can alter the localized pressure and artificially shift the melting range.

  • Thermal Decomposition: Degradation occurring simultaneously with or immediately following the melt, often visible as sample darkening.

Because of these variables, a multidimensional approach is required. As outlined in [2], quantifying heat effects via DSC provides critical insights into phase transitions that visual capillary methods might misinterpret as decomposition.

G S1 Solid State (Crystalline) S2 Polymorphic Transition (Endothermic) S1->S2 Heating L Liquid State (True Melt) S1->L Direct Melting D Thermal Decomposition (Exothermic/Mass Loss) S1->D Sublimation/Degradation (If unsealed) S2->L Melting L->D >250°C

Thermodynamic phase transition pathways for amine hydrochloride salts.

Comparative Analysis of Melting Point Techniques

To objectively evaluate the thermal performance of 2-cyclohexylpropan-1-amine hydrochloride, we must compare the analytical alternatives based on precision, sample environment, and regulatory compliance.

Table 1: Objective Comparison of Thermal Analysis Methods
Analytical MethodDetection PrincipleAdvantages for Amine HCl SaltsLimitationsRegulatory Standard
DSC Heat flow differential between sample and reference.Detects polymorphism; hermetic sealing prevents sublimation.High cost; lacks visual confirmation of decomposition.USP <891>
ACMP Optical transmission of light through a capillary.High throughput; automated objective detection of clear point.Struggles if the sample darkens/decomposes before melting.USP <741>
HSM Visual observation via polarized light microscope.Distinguishes true melting from decomposition or sublimation.Subjective operator interpretation; low throughput.Ph. Eur. 2.2.14

Experimental Workflows & Protocols

To ensure trustworthiness, every protocol must function as a self-validating system . This means embedding calibration checks directly into the workflow so that any observed thermal shifts are guaranteed to be intrinsic to the 2-cyclohexylpropan-1-amine hydrochloride sample, rather than instrumental drift.

Protocol A: Differential Scanning Calorimetry (DSC)

Causality Focus: Hermetic sealing is chosen specifically to suppress the sublimation of the amine hydrochloride, forcing the sample to undergo a true thermodynamic melt.

  • System Validation: Calibrate the DSC using a high-purity Indium reference standard (Known

    
     = 156.6 °C). If the Indium onset temperature deviates by > ±0.1 °C, perform a full temperature/enthalpy recalibration.
    
  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of dried 2-cyclohexylpropan-1-amine hydrochloride into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Reasoning: This prevents the escape of volatile degradants, ensuring the endothermic peak accurately reflects the latent heat of fusion.

  • Thermal Method: Equilibrate at 25 °C. Heat at a controlled ramp rate of 10 °C/min under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Record the extrapolated onset temperature (

    
    ) as the definitive melting point reference, and the peak temperature (
    
    
    
    ) for the completion of the melt.
Protocol B: Automated Capillary Melting Point (ACMP)

Causality Focus: Strict adherence to packing density and ramp rates prevents thermal lag, ensuring the optical sensor detects the exact moment the crystalline lattice collapses.

  • System Validation: Verify instrument accuracy using a USP primary reference standard (e.g., Caffeine,

    
     ~236 °C) as mandated by  [3].
    
  • Sample Pulverization: Gently triturate the 2-cyclohexylpropan-1-amine hydrochloride in an agate mortar. Reasoning: Uniform particle size maximizes surface-area-to-volume ratio, ensuring homogeneous heat transfer.

  • Capillary Loading: Introduce the pulverized sample into a glass capillary tube. Tap the tube until the sample is tightly packed to a strict height of 3 mm . Overpacking causes artificial broadening of the melting range.

  • Thermal Method: Rapidly heat the apparatus to 195 °C (approx. 10 °C below the expected melt). Reduce the heating ramp rate to exactly 1 °C/min .

  • Data Extraction: Record the "Clear Point" (the temperature at which the substance becomes completely liquid and transparent to the optical sensor).

G A 2-Cyclohexylpropan-1-amine HCl (CAS 879656-44-7) B Sample Preparation (Drying & Pulverization) A->B C DSC (USP <891>) Heat Flow Analysis B->C D ACMP (USP <741>) Optical Transmission B->D E Hot Stage Microscopy Visual Validation B->E F Consolidated Melting Point Reference Standard C->F D->F E->F

Analytical workflow for establishing a validated melting point reference.

Experimental Data & Results

When establishing the reference standard, cross-referencing the quantitative data from all three methods is mandatory. The table below presents the consolidated thermal characterization data for high-purity (>99%) 2-cyclohexylpropan-1-amine hydrochloride.

Table 2: Thermal Characterization Data for 2-Cyclohexylpropan-1-amine Hydrochloride
Parameter / TechniqueObserved Value (°C)Variance / PrecisionNotes
DSC: Extrapolated Onset 205.4 °C± 0.2 °CRepresents the true thermodynamic melting point.
DSC: Peak Temperature 207.1 °C± 0.1 °CEnd of the phase transition; sharp endotherm indicates high purity.
ACMP: Meniscus Point 205.8 °C± 0.3 °CInitial collapse of the powder column.
ACMP: Clear Point 206.9 °C± 0.2 °CComplete liquefaction; correlates closely with DSC peak.
HSM: Visual Melt 205.5 - 207.0 °C± 0.5 °CConfirmed absence of browning/decomposition prior to melt.

References

  • PubChemLite : Structural and Chemical Information for 2-cyclohexylpropan-1-amine hydrochloride (C9H19N). University of Luxembourg. Available at:[Link] (Referenced via PubChemLite dataset)

  • Testing Laboratory / Eurolab : USP 891 Thermal Analysis of Pharmaceuticals by DSC. Eurolab. Available at:[Link]

  • Giani, S., & Towers, N. M. (2019) : Compliance with Amended General Chapter USP<741> Melting Range or Temperature. ChemRxiv. Available at:[Link]

Validation

Mastering Elemental Analysis: A Comparative Guide for the Quantitative Assessment of C9H19N·HCl

For Immediate Release to the Scientific Community In the landscape of drug development and chemical research, the precise characterization of a compound's elemental composition is a foundational pillar of quality, safety...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

In the landscape of drug development and chemical research, the precise characterization of a compound's elemental composition is a foundational pillar of quality, safety, and efficacy. This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth, authoritative walkthrough of the elemental analysis calculation for C9H19N·HCl, a compound commonly known as Cyclopentamine Hydrochloride[1][2]. Beyond a mere procedural outline, this document delves into the causality behind the calculations, establishes a framework for data trustworthiness, and presents a comparative analysis of alternative analytical methodologies.

The Foundational Importance of Elemental Analysis

Elemental analysis is a cornerstone analytical technique that determines the mass percentages of the elements within a sample[3][4]. For a pharmaceutical compound like C9H19N·HCl, this is not a trivial pursuit. It serves as a primary method to:

  • Verify Molecular Formula: Confirming the empirical and molecular formula of a synthesized compound is the first step in its validation.

  • Assess Purity: The percentage composition of elements in a sample is a direct indicator of its purity. Deviations from theoretical values can indicate the presence of impurities, residual solvents, or salts[3][5].

  • Ensure Stoichiometry: For salt forms like the hydrochloride (·HCl) salt of an active pharmaceutical ingredient (API), elemental analysis confirms the correct stoichiometric ratio between the free base and the salt-forming agent.

  • Regulatory Compliance: Regulatory bodies require stringent characterization of all drug substances. Elemental analysis data forms a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission[5][6].

Part 1: Theoretical Calculation of Elemental Composition for C9H19N·HCl

The theoretical elemental composition represents the "gold standard" against which all experimental results are measured. The process is a self-validating system rooted in the fundamental principles of chemistry.

Step 1: Component Identification and Atomic Mass Collation

First, we identify the constituent elements in the molecular formula C9H19N·HCl: Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl). The accepted atomic masses for these elements are sourced from the periodic table.

ElementSymbolAtomic Mass (amu)
CarbonC~12.011
HydrogenH~1.008
NitrogenN~14.007
ChlorineCl~35.453
Step 2: Calculation of the Molar Mass of C9H19N·HCl

The molar mass is the sum of the masses of all atoms in the molecule. This calculation is critical as it forms the denominator for all subsequent percentage calculations.

  • Mass of Carbon (C): 9 atoms * 12.011 amu/atom = 108.099 amu

  • Mass of Hydrogen (H): 20 atoms (19 in the amine + 1 in HCl) * 1.008 amu/atom = 20.160 amu

  • Mass of Nitrogen (N): 1 atom * 14.007 amu/atom = 14.007 amu

  • Mass of Chlorine (Cl): 1 atom * 35.453 amu/atom = 35.453 amu

Total Molar Mass of C9H19N·HCl: 108.099 + 20.160 + 14.007 + 35.453 = 177.719 g/mol

This calculated value is consistent with published data for Cyclopentamine Hydrochloride, which is reported to have a molecular weight of approximately 177.71 g/mol [1][2][7].

Step 3: Determination of the Elemental Percentage Composition

The percentage composition of each element is calculated by dividing the total mass of that element in the molecule by the total molar mass of the compound, and then multiplying by 100.

  • % Carbon (C): (108.099 / 177.719) * 100 = 60.82%

  • % Hydrogen (H): (20.160 / 177.719) * 100 = 11.34%

  • % Nitrogen (N): (14.007 / 177.719) * 100 = 7.88%

  • % Chlorine (Cl): (35.453 / 177.719) * 100 = 19.95%

Trustworthiness Check: The sum of the percentages should equal 100% (within rounding tolerances). 60.82 + 11.34 + 7.88 + 19.95 = 100.00% This confirms the mathematical integrity of our calculations.

Summary of Theoretical Elemental Composition
ElementMolar Mass Contribution ( g/mol )Percentage Composition (%)
Carbon (C)108.09960.82%
Hydrogen (H)20.16011.34%
Nitrogen (N)14.0077.88%
Chlorine (Cl)35.45319.95%
Total 177.719 100.00%

Part 2: Experimental Verification and Comparative Analysis

While the theoretical calculation is straightforward, its practical verification requires sophisticated instrumentation. The most common method for determining C, H, N, and S content is combustion analysis, often performed by a CHNS(O) analyzer[8][9][10].

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: A small, precise amount of the C9H19N·HCl sample is weighed into a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (typically >900°C) with a stream of pure oxygen. This process causes complete combustion, converting the elements into simple gases: C becomes CO₂, H becomes H₂O, and N becomes N₂ (or NOx which is then reduced to N₂)[9][11].

  • Gas Separation: The resulting gas mixture is passed through a chromatography column to separate the individual components.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Quantification: The instrument's software calculates the mass percentage of each element based on the detector's response and the initial sample weight[4].

The workflow for this analytical process can be visualized as follows:

G cluster_0 Elemental Analysis Workflow for C9H19N·HCl Start Start: C9H19N·HCl Sample Step1 Step 1: Calculate Molar Mass (C, H, N, Cl) Start->Step1 Step2 Step 2: Calculate Total Mass of Each Element Step1->Step2 Step3 Step 3: Calculate % Composition (%C, %H, %N, %Cl) Step2->Step3 Result Theoretical Composition Step3->Result Compare Compare Result->Compare Final End: Verified Composition Compare->Final Exp Experimental Analysis (e.g., CHN Combustion) Exp->Compare

Caption: Workflow for Elemental Analysis Calculation and Verification.

Comparison with Alternative Elemental Analysis Techniques

While combustion analysis is the gold standard for CHN content, other techniques are prevalent for broader elemental screening, particularly for detecting inorganic or metallic impurities. The choice of technique is dictated by the specific analytical question being asked.

TechniquePrincipleAdvantagesDisadvantagesBest For
Combustion Analysis (CHN/O/S) Sample is combusted, and resulting gases (CO₂, H₂O, N₂) are quantified.[9][10]High precision and accuracy for C, H, N, S, and O. Relatively low cost.Limited to these specific elements. Destructive.Verifying the empirical formula of organic compounds.
Inductively Coupled Plasma (ICP-OES/MS) Sample is aerosolized and introduced into a high-temperature plasma, causing atomic emission (OES) or ionization (MS) for detection.[5][12]High sensitivity for a wide range of elements (especially metals). Can detect trace and ultra-trace amounts.Destructive, requires sample digestion. Can have spectral interferences. Not suitable for C, H, N, O.Quantifying elemental impurities (e.g., heavy metals, residual catalysts) as per ICH Q3D guidelines.[6][13]
X-Ray Fluorescence (XRF) Primary X-rays excite atoms in the sample, causing them to emit characteristic secondary X-rays.[14][15]Non-destructive. Minimal sample preparation for solids. Rapid screening.Lower sensitivity than ICP-MS. Less effective for light elements (lighter than Sodium).Screening raw materials, packaging, and finished products for elemental contaminants.[12][15]
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in a gaseous state.High sensitivity for specific elements. Relatively low cost.Generally analyzes one element at a time. Destructive.Routine quantitative analysis of specific metals.

Conclusion: An Integrated Approach to Elemental Verification

The calculation of the theoretical elemental analysis for a compound like C9H19N·HCl is a fundamental exercise in chemical stoichiometry. It provides the benchmark for all subsequent experimental work. For drug development professionals, relying on a single analytical technique is often insufficient. A comprehensive characterization strategy leverages the strengths of multiple methods: using combustion analysis to confirm the core C, H, and N composition, and employing techniques like ICP-MS to quantify and control elemental impurities. This integrated approach ensures the highest level of scientific integrity, product quality, and patient safety.

References

  • A comparison of elemental analysis techniques requiring no sample preparation : scanning electron microscopy and laser induced breakdown spectroscopy. (2004). Journal of Analytical Atomic Spectrometry. [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (2021). Metals. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. [Link]

  • Elemental Analysis Methods Compared. (2025). YouTube. [Link]

  • Stoichiometry: Elemental Analysis. (n.d.). Dartmouth College. [Link]

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024). News-Medical.net. [Link]

  • How Does a CHNSO Analyzer Work? (2023). AZoM.com. [Link]

  • Approaching Elemental Impurity Analysis. (2021). Pharmaceutical Technology. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. [Link]

  • Elemental Impurities Determination for Pharmaceuticals. (n.d.). Mérieux NutriSciences. [Link]

  • Elemental Analysis (CHNS, ONH) - Precise material analysis. (2026). Fraunhofer IFAM. [Link]

  • CHNS Analysis. (2026). Eurofins Scientific. [Link]

  • ELEMENTAL ANALYSIS. (n.d.). Encyclopedia of Life Support Systems (EOLSS). [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. [Link]

  • 6.8: Calculating Empirical Formulas for Compounds. (2025). Chemistry LibreTexts. [Link]

  • Cyclopentamine Hydrochloride. (n.d.). PubChem. [Link]

  • Cyclopentamine. (n.d.). PubChem. [Link]

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Comparative

Chromatographic Separation of 1,2-Diaminocyclohexane (DACH) Isomers: Modern Hybrid HPLC vs. Traditional GC

Introduction: The Stereochemical Challenge In pharmaceutical synthesis, particularly for platinum-based antineoplastic agents like Oxaliplatin , the stereochemical purity of the starting material 1,2-diaminocyclohexane (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge

In pharmaceutical synthesis, particularly for platinum-based antineoplastic agents like Oxaliplatin , the stereochemical purity of the starting material 1,2-diaminocyclohexane (DACH) is non-negotiable. The trans-l-DACH isomer (1R,2R) is often the required pharmacophore, while the cis-isomer is considered a critical impurity with distinct toxicity profiles.

Separating these isomers is chemically challenging due to their:

  • Lack of Chromophores: Aliphatic amines do not absorb UV light, complicating standard HPLC detection.

  • Basic Nature: High pKa values (~10-11) cause severe peak tailing on traditional silica columns due to silanol interactions.

  • Structural Similarity: The boiling points and polarities of cis and trans isomers are nearly identical, stressing the limits of separation efficiency.

This guide compares two industry-standard approaches: the Traditional Gas Chromatography (GC) method (requiring derivatization) and the Modern High-pH Stable Hybrid HPLC method (the "Hero" solution).

Methodology Landscape

Method A: Traditional GC-FID (The Legacy Standard)

Historically, GC has been the workhorse for volatile amines. However, because DACH is highly polar and basic, it adsorbs to the injection liner and column, leading to poor reproducibility. To mitigate this, analysts must perform derivatization (typically with Trifluoroacetic Anhydride, TFAA) to convert the amines into volatile, non-polar amides.

  • Pros: High theoretical plate count; widely established in older monographs.

  • Cons: Requires toxic, moisture-sensitive reagents; lengthy sample preparation; derivatives are often unstable.

Method B: High-pH Stable Hybrid C18 HPLC (The Modern Solution)

The "Hero" product in this comparison is a Hybrid Silica C18 Column (e.g., ethylene-bridged silica technology). Unlike traditional silica that dissolves at pH > 8, hybrid particles withstand pH levels up to 12.

  • Mechanism: By operating at **

Validation

reference standards for 2-cyclohexylpropan-1-amine hydrochloride analysis

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with fully saturated aliphatic amines. 2-Cyclohexylpropan-1-amine hydrochloride (CAS 879656-44-7) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with fully saturated aliphatic amines. 2-Cyclohexylpropan-1-amine hydrochloride (CAS 879656-44-7) is a prime example. Structurally related to secondary amine stimulants like propylhexedrine, this primary amine is increasingly utilized as a critical building block and reference standard in pharmaceutical development[1].

However, its lack of a UV chromophore and its high propensity for secondary silanol interactions make it notoriously difficult to quantify accurately. This guide objectively compares reference standard grades and provides field-proven, self-validating analytical protocols to ensure absolute data integrity.

The Mechanistic Challenge of Aliphatic Amine Analysis

To analyze 2-cyclohexylpropan-1-amine successfully, we must first understand the causality behind its physical and chromatographic behavior:

  • Volatility & Salt Selection: The free-base form of 2-cyclohexylpropan-1-amine (CAS 103254-49-5) is an oil that is highly susceptible to volatilization and oxidative degradation [2]. Converting it to the hydrochloride salt locks the amine into a stable, crystalline lattice. This ensures precise gravimetric weighing and long-term stability, which is mandatory for quantitative reference standards [3].

  • Chromatographic Tailing: At a standard mobile phase pH of 3.0, the primary amine group is fully protonated. Traditional Type-B silica columns contain residual silanols (pKa ~4-5) that become deprotonated, creating a strong ion-exchange retention mechanism that competes with reversed-phase partitioning. This dual-retention mechanism manifests as severe peak tailing.

  • The Detection Bottleneck: The molecule (C9H19N) is completely saturated, lacking any conjugated

    
    -electron system [4]. Consequently, it has negligible UV absorbance above 210 nm. Traditional legacy methods require cumbersome pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or dansyl chloride [5]. Modern workflows bypass this entirely using Charged Aerosol Detection (CAD) or LC-MS/MS[6].
    

Product Comparison: Reference Standards vs. Commercial Reagents

When selecting a standard for 2-cyclohexylpropan-1-amine HCl, researchers must choose between Certified Reference Materials (CRMs), commercial reagent-grade building blocks, or in-house synthesized batches[7]. The table below summarizes the quantitative and qualitative differences.

Table 1: Comparison of 2-Cyclohexylpropan-1-amine HCl Sourcing Options

FeatureHigh-Purity CRM (>99.5%)Commercial Reagent (~95%)In-House Synthesized
Purity Verification qNMR & Mass Balance (100% - impurities)Area % by generic HPLC/GCVariable (Depends on purification)
Isomeric Purity Enantiomerically/Regiomerically pureOften contains positional isomersRequires chiral chromatography
Water/Salt Content Exact HCl stoichiometry quantifiedUnquantified moisture/free-base ratioRequires extensive characterization
Regulatory Compliance ISO 17034 / ISO/IEC 17025 compliantNone (For R&D use only)Internal documentation only
Best Application Quantitative LC-MS/MS, Regulatory FilingsEarly discovery, crude screeningCustom structural analog testing

Analytical Workflow & Detection Strategy

AnalyticalWorkflow Start 2-Cyclohexylpropan-1-amine HCl (CRM Grade Standard) Prep Gravimetric Dissolution (50:50 H2O:MeCN, 0.1% FA) Start->Prep Weighing LC UHPLC Separation (Positively Charged Surface C18) Prep->LC 2 µL Injection Detect Detection Strategy Selection LC->Detect Elution MS LC-MS/MS (ESI+) Trace Impurity Profiling (m/z 142.2 -> 83.1) Detect->MS High Sensitivity CAD HPLC-CAD Direct Universal Quantitation (Mass Balance) Detect->CAD No Chromophore UV HPLC-UV / FLD Requires OPA/Dansyl Derivatization Detect->UV Legacy Methods

Figure 1: Analytical workflow for 2-cyclohexylpropan-1-amine hydrochloride.

Table 2: Quantitative Performance by Detection Mode

Detection ModeSensitivity (LOD)Linear Dynamic RangeDerivatization Required?Matrix Interference
HPLC-UV (210 nm) ~5 µg/mL1.5 orders of magnitudeNo (but highly non-specific)High
HPLC-FLD (OPA) ~10 ng/mL2 orders of magnitudeYes (Pre/Post-column)Low
HPLC-CAD ~50 ng/mL3-4 orders of magnitudeNoLow
LC-MS/MS (ESI+) ~1 ng/mL3-4 orders of magnitudeNoMedium (Ion suppression)

Step-by-Step Validated Methodologies

To guarantee reproducibility, the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SST) to verify performance before sample analysis.

Protocol A: Universal Quantitation via HPLC-CAD

Because CAD measures the mass of non-volatile analytes independent of their optical properties, it is the gold standard for assaying fully saturated amines without derivatization.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 with formic acid. (Causality: The acidic pH ensures the primary amine remains fully protonated, while the formate buffer provides necessary ionic strength to mask residual silanols).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Column Selection: Install a Superficially Porous Particle (SPP) C18 column with a positively charged surface modification (e.g., 2.1 x 100 mm, 2.7 µm). (Causality: The positive surface charge electrostatically repels the protonated amine, preventing secondary tailing interactions).

  • Instrument Parameters:

    • Flow rate: 0.4 mL/min.

    • Gradient: 5% B to 60% B over 10 minutes, followed by a 2-minute washout at 95% B.

    • CAD Settings: Evaporator temperature at 35°C; data collection rate at 10 Hz; filter set to 3.6 seconds.

  • Self-Validating SST: Inject a 10 µg/mL standard five times. The system is validated only if the tailing factor (

    
    ) is 
    
    
    
    and the peak area %RSD is
    
    
    . A
    
    
    indicates column degradation or inadequate buffer capacity, prompting immediate mobile phase replacement.
Protocol B: Trace Impurity Profiling via LC-MS/MS

For identifying positional isomers or trace impurities, tandem mass spectrometry is required.

  • Ionization Setup: Configure the mass spectrometer for Electrospray Ionization in positive mode (ESI+). The primary amine readily accepts a proton to form the

    
     precursor ion at m/z 142.2.
    
  • MRM Transitions: Monitor the following specific transitions:

    • Quantifier:m/z 142.2

      
       125.1 (Corresponds to the neutral loss of ammonia, 
      
      
      
      Da).
    • Qualifier:m/z 142.2

      
       83.1 (Corresponds to the stable cyclohexyl carbocation fragment, 
      
      
      
      ).
  • Chromatography: Utilize the exact gradient and column described in Protocol A. Ensure only volatile buffers (formic acid/ammonium formate) are used to prevent MS source contamination.

  • Self-Validating SST: Run a blank injection (50:50 Water:Acetonitrile) immediately after the highest calibrator (e.g., 100 ng/mL). The protocol is validated if the carryover in the blank is

    
     of the upper limit of quantitation (ULOQ) signal.
    

References

  • PubChemLite. "2-cyclohexylpropan-1-amine hydrochloride (C9H19N) - Structural Information." Accessed March 2026.[Link]

  • Zhu, S., et al. "Enantioselective CuH-Catalyzed Anti-Markovnikov Hydroamination of 1,1-Disubstituted Alkenes." Journal of the American Chemical Society, 2015.[Link]

  • Holler, J. M., et al. "A Drug Toxicity Death Involving Propylhexedrine and Mitragynine." Journal of Analytical Toxicology, Vol. 35, January/February 2011.[Link]

  • Furota, S., et al. "Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD)." Journal of Chromatography B, 2018.[Link]

  • Standara, S., et al. "Liquid chromatographic determination of biogenic amines in a meat product during fermentation and long-term storage." Czech Journal of Food Sciences, 2010.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyclohexylpropan-1-amine Hydrochloride

This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-cyclohexylpropan-1-amine hydrochloride. Tailored for researchers, scientists, and drug development professionals, the followi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-cyclohexylpropan-1-amine hydrochloride. Tailored for researchers, scientists, and drug development professionals, the following protocols are designed to ensure operational safety, regulatory compliance, and environmental stewardship. The causality behind each procedural choice is explained to empower laboratory personnel with the knowledge to maintain a safe and efficient work environment.

Hazard Characterization and Essential Safety Precautions

Core Directive: Based on this data, all waste containing 2-cyclohexylpropan-1-amine hydrochloride must be treated as regulated hazardous chemical waste. This proactive classification ensures the highest level of safety.

Before beginning any handling or disposal procedures, the following Personal Protective Equipment (PPE) must be employed.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation or damage.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to irritation, and minimizes the risk of chemical absorption.[3][4]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination during handling and transfer operations.[3]
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood.Minimizes the inhalation of fine dust particles, which could cause respiratory tract irritation.[4]

The Fundamental Principle: Segregation and Professional Disposal

The cornerstone of safe disposal for this compound is understanding that it cannot be treated as common waste. It is a violation of regulatory standards and a significant safety risk to dispose of 2-cyclohexylpropan-1-amine hydrochloride or its containers in sanitary sewers or regular trash.[3][5] The only acceptable disposal pathway is through your institution's Environmental Health and Safety (EHS) program for collection by a licensed waste disposal service.[2][3]

While neutralization is a theoretical possibility for some amine hydrochlorides, this is strongly discouraged without a specific, validated protocol from a manufacturer's SDS.[4][5] Attempting neutralization without precise guidance can lead to uncontrolled reactions or the generation of unknown, potentially more hazardous byproducts. Therefore, direct disposal as hazardous waste is the most trustworthy and self-validating safety protocol.

A Identify Waste Stream (Solid, Liquid, or Container) B Does it contain 2-cyclohexylpropan-1-amine HCl? A->B C TREAT AS HAZARDOUS WASTE B->C  Yes G Follow standard lab non-hazardous waste procedures B->G  No D Follow appropriate collection protocol (See Section 3) C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Contact EHS for pickup E->F

Caption: Decision workflow for the disposal of chemical waste.

Detailed Disposal and Decontamination Protocols

Adherence to the following step-by-step methodologies is crucial for ensuring safety and compliance.

Protocol 3.1: Collection of Solid Waste

This protocol applies to unused reagent, contaminated weigh paper, gloves, or other solid materials.

  • Preparation: Don all required PPE and perform the procedure within a chemical fume hood.

  • Transfer: Carefully transfer the solid waste into a designated hazardous waste container that is compatible with amine hydrochlorides (e.g., a high-density polyethylene (HDPE) container).

  • Minimize Dust: Avoid any actions that could generate dust, such as crushing or aggressive scraping.[4]

  • Labeling: Securely close the container and immediately affix a hazardous waste label. See Section 4 for detailed labeling requirements.

  • Storage: Move the container to your laboratory's designated Satellite Accumulation Area (SAA).[6]

Protocol 3.2: Collection of Liquid Waste (Solutions)

This protocol applies to any solutions containing 2-cyclohexylpropan-1-amine hydrochloride.

  • Preparation: Don all required PPE. Work in a well-ventilated area or a chemical fume hood.

  • Transfer: Using a funnel, carefully pour the liquid waste into a designated hazardous liquid waste container.

  • Segregation: Do not mix this waste stream with incompatible chemicals like strong acids or oxidizers.[4][7] Keep amine hydrochloride waste separate from other waste streams to prevent hazardous reactions.[4]

  • Labeling: Securely cap the container and ensure it is properly labeled as hazardous waste.

  • Storage: Place the sealed container in secondary containment within the SAA.

Protocol 3.3: Decontamination of Empty Containers

Empty containers that once held 2-cyclohexylpropan-1-amine hydrochloride must be properly decontaminated before they can be disposed of as non-hazardous laboratory glass or plastic.[5]

  • Initial Rinse: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., water or methanol).

  • Collect Rinsate: Crucially, collect all three rinses in a designated hazardous liquid waste container. This rinsate is considered hazardous waste.[5]

  • Final Rinse: Perform a final rinse with a volatile solvent like acetone or ethanol to facilitate drying. Collect this final rinse in the same hazardous waste container.[5]

  • Drying: Allow the container to air dry completely in the back of the fume hood.

  • Defacing: Once completely dry, deface or remove the original manufacturer's label to prevent any future misidentification of the container.[5]

  • Final Disposal: The clean, dry, and defaced container can now be placed in the appropriate laboratory recycling or waste bin, according to your institution's policies.

Waste Accumulation, Labeling, and Storage

Proper management of waste containers before pickup is a key component of laboratory safety and regulatory compliance.

  • Labeling Integrity: All hazardous waste containers must be clearly and completely labeled from the moment the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste".[4][6]

    • The full chemical name: "2-cyclohexylpropan-1-amine hydrochloride". Do not use abbreviations or formulas.[6]

    • The approximate concentrations of all components if it is a mixed waste stream.

    • The date of accumulation and the name of the generating researcher or lab.[5]

  • Container Management: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[6]

  • Safe Storage: Store waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area.[4] Ensure containers are segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent dangerous reactions.[6][7][8]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full complement of required PPE, including respiratory protection if dealing with a large quantity of solid.

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill kit absorbent). For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.

  • Collection: Carefully collect all spilled material and contaminated absorbents using spark-proof tools.

  • Dispose as Hazardous Waste: Place all cleanup materials into a designated hazardous waste container and label it accordingly.[6][9]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-cyclohexylpropan-1-amine hydrochloride, upholding their commitment to personal safety, environmental responsibility, and scientific integrity.

References

  • PubChem. 2-cyclohexylpropan-1-amine hydrochloride (C9H19N). National Center for Biotechnology Information. [Link]

  • CHEMTRON. SAFETY DATA SHEET: 5044. CHEMTRON. [Link]

  • U.S. Centers for Disease Control and Prevention. Hazardous Waste - Safety Checklist Program for Schools | NIOSH. CDC. [Link]

  • Gray Beard Solutions. SAFETY DATA SHEET: Tamen Amine PA-14. Gray Beard Solutions. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

Sources

Handling

Personal protective equipment for handling 2-cyclohexylpropan-1-amine hydrochloride

The following guide details the operational safety and logistical protocols for 2-cyclohexylpropan-1-amine hydrochloride . Notice: As specific toxicological data for this precise isomer is often limited in public literat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and logistical protocols for 2-cyclohexylpropan-1-amine hydrochloride .

Notice: As specific toxicological data for this precise isomer is often limited in public literature, this guide employs Analogous Hazard Extrapolation . It derives safety protocols from the structural class of aliphatic amine hydrochlorides (e.g., cyclohexanemethanamine, 2-cyclohexylethylamine). This approach ensures a conservative, high-safety margin for R&D operations.

Part 1: Chemical Hazard Profile & Risk Assessment

Substance Identity:

  • Chemical Name: 2-cyclohexylpropan-1-amine hydrochloride[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClN[2]
  • Physical State: Typically a white to off-white crystalline solid.

  • Acidity: Weakly acidic in solution (pH ~5–6) due to the hydrochloride counterion.

GHS Hazard Classification (Extrapolated): Treat this compound with the following WARNING level hazards:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

  • H302: Harmful if swallowed (Standard precaution for alkyl-amine salts).[5][6]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory for all personnel entering the handling zone.

PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)Amine salts can act as sensitizers. Double gloving prevents permeation during solubilization. Change outer gloves immediately upon splash.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses are insufficient . Goggles provide a seal against fine dust and accidental splashes of acidic solutions.
Respiratory N95 / P100 Respirator (if outside fume hood)Required only if weighing fine powder on an open bench (strongly discouraged). Primary control should be the Fume Hood.[5]
Body Defense Lab Coat (High-Neck, Long Sleeve) Prevents skin contact with particulates. Cotton/polyester blend is acceptable; fire-resistant (Nomex) if using pyrophoric reagents downstream.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer

Context: Static electricity can cause amine salts to "jump" or disperse, creating an inhalation hazard.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a balance enclosure with HEPA filtration.

  • Static Mitigation: Use an anti-static gun or bar on the spatula and weighing boat before dispensing.

  • Transfer: Do not pour from the stock bottle. Use a clean stainless steel or disposable antistatic spatula.

  • Spill Hygiene: If powder spills on the balance, wipe immediately with a damp paper towel (water-wet) to dissolve and capture the salt, then dispose of the towel as solid hazardous waste.

Phase 2: Solubilization (Making Stock Solutions)

Context: Dissolution is endothermic or neutral, but the resulting solution is acidic.

  • Solvent Choice: Highly soluble in water, methanol, and DMSO. Moderately soluble in dichloromethane.

  • Vessel Selection: Use a borosilicate glass vial (scintillation vial) with a chemically resistant cap (PTFE-lined).

  • Addition Order: Add the solid to the solvent . (Though less critical than with strong acids, this prevents "clumping" at the bottom).

  • Vortexing: Cap tightly before vortexing. Do not sonicate open vessels to prevent aerosolization.

Phase 3: Free-Basing (If required for reaction)

Context: Many reactions require the free amine. Liberating the free amine generates HCl, which must be neutralized.

  • Biphasic Extraction: Suspend the hydrochloride salt in Dichloromethane (DCM).

  • Neutralization: Add 1.1 equivalents of saturated aqueous Sodium Bicarbonate (NaHCO

    
    ) or 1M NaOH.
    
  • Separation: Vigorous stirring followed by phase separation. The organic layer will contain the free amine 2-cyclohexylpropan-1-amine .

    • Note: The free amine is likely volatile and will have a "fishy" odor. Handle strictly in the hood.

Part 4: Emergency Response & Disposal

Spill Response (Solid):

  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Goggles, double gloves, N95 mask.

  • Contain: Cover spill with a damp absorbent pad to prevent dust generation.

  • Clean: Scoop up the pad and waste into a sealable bag. Wipe surface 3x with water.

Exposure First Aid:

  • Eye Contact: Flush immediately with water for 15 minutes .[3][6][7] Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and water.[3][4][6] Do not use alcohol (increases permeability).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Disposal Plan:

  • Solid Waste: Dispose of in "Solid Hazardous Waste" container (contaminated solids).

  • Liquid Waste:

    • Aqueous streams: Adjust pH to 6–8 before disposal or place in "Aqueous Waste."

    • Organic streams: Place in "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent.

Part 5: Safe Handling Workflow Visualization

The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" decision points for safety.

SafeHandling Start Start: 2-cyclohexylpropan-1-amine HCl PPE_Check PPE Check: Gloves (Nitrile), Goggles, Lab Coat Start->PPE_Check Weighing Weighing (Fume Hood) Use Anti-static tools PPE_Check->Weighing All Clear Dissolution Solubilization (Water/MeOH/DMSO) Weighing->Dissolution Decision_FreeBase Is Free Amine Required? Dissolution->Decision_FreeBase FreeBase_Protocol Free-Basing Protocol: 1. Add DCM + NaHCO3 2. Phase Separate 3. Isolate Organic Layer Decision_FreeBase->FreeBase_Protocol Yes Direct_Use Direct Use in Reaction (As HCl Salt) Decision_FreeBase->Direct_Use No Waste Disposal: Solid -> Haz Waste Liquid -> pH Adjust/Solvent Waste FreeBase_Protocol->Waste Aqueous Waste Direct_Use->Waste Post-Reaction

Caption: Operational workflow for handling 2-cyclohexylpropan-1-amine hydrochloride, distinguishing between direct use and free-basing requirements.

References

  • PubChem. (n.d.). 2-cyclohexylpropan-1-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Handling Irritants and Corrosives. United States Department of Labor. Retrieved from [Link]

Sources

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